molecular formula C10H13BrO2 B1330267 1-(3-Bromopropoxy)-4-methoxybenzene CAS No. 6267-37-4

1-(3-Bromopropoxy)-4-methoxybenzene

Cat. No.: B1330267
CAS No.: 6267-37-4
M. Wt: 245.11 g/mol
InChI Key: FNLXODLTOAZUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropoxy)-4-methoxybenzene is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37995. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromopropoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLXODLTOAZUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284604
Record name 1-(3-bromopropoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6267-37-4
Record name 6267-37-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-bromopropoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Bromopropoxy)-4-methoxybenzene CAS number 6267-37-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Bromopropoxy)-4-methoxybenzene

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS: 6267-37-4), a bifunctional organic molecule of significant interest to the chemical and pharmaceutical research communities. The document elucidates the compound's physicochemical properties, details a robust synthesis methodology via the Williamson ether synthesis, and outlines effective purification and characterization protocols. By grounding theoretical principles in practical application, this guide serves as an essential resource for researchers leveraging this versatile building block in areas such as medicinal chemistry and complex molecule synthesis, where it often serves as a key linker moiety.

Core Compound Identity and Properties

This compound is a halogenated aromatic ether. Its structure incorporates a methoxy-activated phenyl ring linked via an ether oxygen to a three-carbon chain terminating in a reactive bromine atom. This dual functionality makes it an excellent intermediate for introducing a protected phenol linked to a reactive alkyl halide into a molecular scaffold.

Below is a summary of its key physicochemical properties.

Table 1: Physicochemical Data for this compound

Property Value Source(s)
CAS Number 6267-37-4 [1],[2]
Molecular Formula C₁₀H₁₃BrO₂ [1],
Molecular Weight 245.11 g/mol [1],[2]
IUPAC Name This compound
Synonyms 3-bromo-1-(4-methoxyphenoxy)propane [2]
Appearance Data not widely published; likely a liquid or low-melting solid.
Purity Typically ≥98% from commercial suppliers. [2]
Predicted XlogP 3.0

| InChI Key | FNLXODLTOAZUTD-UHFFFAOYSA-N |[2], |

Caption: Structure of this compound.

Synthesis Pathway: The Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis.[3][4] This reaction is a cornerstone of organic chemistry for forming ethers and proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[3][5]

Causality of Experimental Design: The strategy involves the reaction of an alkoxide (or, in this case, a phenoxide) with a primary alkyl halide.[4]

  • Nucleophile: 4-methoxyphenol is deprotonated using a suitable base to form the 4-methoxyphenoxide ion. This phenoxide is an excellent nucleophile, with the negative charge on the oxygen atom ready to attack an electrophilic carbon.

  • Electrophile: 1,3-dibromopropane serves as the electrophile. Using a primary dihalide is critical; primary carbons are highly susceptible to Sₙ2 attack and minimize the competing E2 elimination pathway that would be favored with secondary or tertiary halides.[5] Using the dibromo-analogue in excess favors the mono-alkylation product.

G Williamson Ether Synthesis Scheme cluster_reactants Reactants cluster_reagents Reagents R1 4-Methoxyphenol Product This compound R1->Product R2 1,3-Dibromopropane R2->Product Base Base (e.g., K₂CO₃, NaH) Base->Product Deprotonation Solvent Solvent (e.g., Acetone, DMF) Solvent->Product Reaction Medium

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure synthesized from established chemical principles. Researchers should conduct their own risk assessment and optimization.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) and a suitable anhydrous solvent such as acetone or N,N-dimethylformamide (DMF).

  • Addition of Phenol: Add 4-methoxyphenol (1.0 equivalent) to the stirred suspension.

  • Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium 4-methoxyphenoxide salt. The completeness of this step is crucial for efficient nucleophilic attack.

  • Addition of Electrophile: Add 1,3-dibromopropane (1.2-2.0 equivalents) dropwise to the reaction mixture. A slight excess of the dihalide is used to maximize the consumption of the valuable phenoxide and favor the desired mono-substituted product over potential dialkylation.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C or reflux for acetone) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is complete upon the disappearance of the 4-methoxyphenol starting material spot.

Post-Synthesis Workup and Purification

Proper workup and purification are critical to isolate the target compound from unreacted starting materials, salts, and byproducts.

Detailed Experimental Protocol: Workup & Purification
  • Quenching: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Liquid-Liquid Extraction: Redissolve the crude residue in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with:

    • 5% aqueous sodium hydroxide (NaOH) solution to remove any unreacted acidic 4-methoxyphenol.[6]

    • Water (2-3 times) to remove residual base and salts.

    • Saturated aqueous sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired product from excess 1,3-dibromopropane and any potential byproducts.

G Synthesis and Purification Workflow A Reaction Setup (Phenol, Base, Solvent) B Addition of 1,3-Dibromopropane A->B C Reaction at Elevated Temp (Monitored by TLC) B->C D Cool & Filter Salts C->D E Concentrate Filtrate D->E F Extraction & Washing E->F G Dry & Concentrate Organic Layer F->G H Column Chromatography Purification G->H I Characterization (NMR, MS, IR) H->I

Caption: A generalized workflow from synthesis to final characterization.

Analytical Characterization

While experimental spectra for this compound are not widely available in public databases, its structure can be unequivocally confirmed using standard analytical techniques. The following data are predicted based on its chemical structure and principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
Ar-H (ortho to OCH₃) ~6.85 d (J ≈ 9 Hz) 2H ~114.7
Ar-H (ortho to O-propyl) ~6.85 d (J ≈ 9 Hz) 2H ~115.5
-O-C H₂- ~4.05 t (J ≈ 6 Hz) 2H ~65.8
-C H₂-CH₂Br ~2.25 quintet (J ≈ 6 Hz) 2H ~31.5
-C H₂-Br ~3.55 t (J ≈ 6 Hz) 2H ~33.5
-OC H₃ ~3.78 s 3H ~55.6
Ar-C -OCH₃ - - - ~153.9

| Ar-C -O-propyl | - | - | - | ~152.8 |

Note: Predicted shifts are estimates and actual experimental values may vary.

Mass Spectrometry (MS)

In an Electron Ionization (EI-MS) experiment, the molecular ion peaks ([M]⁺ and [M+2]⁺) would be expected at m/z 244 and 246 with a characteristic ~1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Key fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the ether bond.

Infrared (IR) Spectroscopy

The FT-IR spectrum would be characterized by the following key absorption bands:

  • ~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl and methoxy groups.

  • ~1510 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1240 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

  • ~1040 cm⁻¹: Symmetric C-O-C stretching.

  • ~650-550 cm⁻¹: C-Br stretching.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a valuable intermediate. Its utility stems from its bifunctional nature.

  • Linker Moiety: It can be used to connect a pharmacophore containing a phenolic hydroxyl group to another part of a molecule. The terminal bromine can be displaced by a variety of nucleophiles (e.g., amines, thiols, carboxylates) or used in cross-coupling reactions.

  • Precursor for More Complex Intermediates: A prominent application is its use as a direct precursor to its iodo-analogue, 1-(3-iodopropoxy)-4-methoxybenzene, via a Finkelstein halogen exchange reaction.[7][8] The iodo-derivative is a more reactive electrophile and has been utilized in the total synthesis of complex natural products like Stigmatellin A, a potent inhibitor of the mitochondrial respiratory chain.[7] This highlights the compound's role in constructing sophisticated molecular architectures relevant to drug discovery.[9]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazard Classification: While a specific, universally adopted GHS classification is not available, alkyl halides are generally treated as harmful and irritants. It should be considered harmful if swallowed and a potential skin and eye irritant.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid inhalation of vapors and contact with skin and eyes.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[13]

Conclusion

This compound is a strategically important synthetic intermediate whose value is defined by its versatile chemical handles. A robust and scalable synthesis via the Williamson ether reaction makes it readily accessible. Its primary utility lies in its role as a bifunctional linker, enabling the conjugation of a methoxyphenyl ether moiety to other molecular fragments. For researchers in medicinal chemistry and complex synthesis, a thorough understanding of its preparation, purification, and reactivity is essential for its effective application in the development of novel chemical entities.

References

  • Chegg. 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene. Accessed January 18, 2026. [Link]

  • Wikipedia. Williamson ether synthesis. Accessed January 18, 2026. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Accessed January 18, 2026. [Link]

  • Eurofins. Analytical Method Summaries. Accessed January 18, 2026. (Note: General reference for analytical techniques). [Link]

  • Brainly. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol. Accessed January 18, 2026. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Accessed January 18, 2026. [Link]

  • The Royal Society of Chemistry. Supporting information. Accessed January 18, 2026. (Note: General reference for spectroscopic data of related compounds). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Accessed January 18, 2026. [Link]

  • Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Accessed January 18, 2026. [Link]

  • NIST. Benzene, 1-bromo-4-methoxy-. Accessed January 18, 2026. (Note: IR spectrum for a related compound). [Link]

  • PubChemLite. This compound (C10H13BrO2). Accessed January 18, 2026. [Link]

  • PubChem. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. Accessed January 18, 2026. (Note: Spectral information for a related compound). [Link]

  • NIST. Benzene, 1-bromo-4-methoxy- Mass spectrum (electron ionization). Accessed January 18, 2026. (Note: Mass spectrum for a related compound). [Link]

  • Royal Society of Chemistry. Analytical Methods. Accessed January 18, 2026. (Note: General reference for analytical techniques). [Link]

  • Drug Discovery Chemistry. APRIL 14 - 17, 2025. Accessed January 18, 2026. [Link]

  • PubChem. 1-Ethynyl-4-methoxybenzene. Accessed January 18, 2026. (Note: Spectral information for a related compound). [Link]

  • NIST. Benzaldehyde, 4-methoxy-. Accessed January 18, 2026. (Note: IR spectrum for a related compound). [Link]

  • NIST. Benzene, 1-ethenyl-4-methoxy-. Accessed January 18, 2026. (Note: IR spectrum for a related compound). [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-(3-Bromopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Core Molecular and Physical Properties

1-(3-Bromopropoxy)-4-methoxybenzene is a substituted aromatic ether. Its core physical and chemical properties are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃BrO₂[1][2]
Molecular Weight 245.11 g/mol [1][2]
CAS Number 6267-37-4[1]
Appearance Not explicitly stated, likely a liquid or low-melting solid-
Boiling Point 317.1 °C at 760 mmHg-
Density 1.334 g/cm³-
Flash Point 140.7 °C-
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water.Inferred from structure
Storage Store in a cool, dry, well-ventilated area.-

Structural Information and Identification

The structural formula of this compound is key to understanding its reactivity and physical characteristics.

  • IUPAC Name: this compound

  • SMILES: COC1=CC=C(OCCCBr)C=C1

  • InChI: InChI=1S/C10H13BrO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxybenzene ring, the methoxy group, and the propyl chain.

    • Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.8-7.0 ppm.

    • Methoxy protons (-OCH₃): A singlet around δ 3.8 ppm.

    • Propoxy chain protons (-OCH₂CH₂CH₂Br): Three distinct multiplets:

      • -OCH₂-: A triplet around δ 4.1 ppm.

      • -CH₂CH₂Br: A multiplet (likely a quintet) around δ 2.3 ppm.

      • -CH₂Br: A triplet around δ 3.6 ppm.

  • ¹³C NMR (Predicted): The carbon NMR spectrum will provide information on the carbon framework.

    • Aromatic carbons: Signals in the range of δ 114-154 ppm.

    • Methoxy carbon (-OCH₃): A signal around δ 55 ppm.

    • Propoxy chain carbons (-OCH₂CH₂CH₂Br):

      • -OCH₂-: Around δ 65 ppm.

      • -CH₂CH₂Br: Around δ 32 ppm.

      • -CH₂Br: Around δ 30 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • C-O-C (ether) stretching: Strong bands in the region of 1250-1000 cm⁻¹.

  • C-H (aromatic) stretching: Bands above 3000 cm⁻¹.

  • C-H (aliphatic) stretching: Bands in the region of 2950-2850 cm⁻¹.

  • C=C (aromatic) stretching: Bands in the region of 1600-1450 cm⁻¹.

  • C-Br stretching: A band in the lower frequency region, typically around 600-500 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M+2 peaks with approximately 1:1 ratio).

  • [M]⁺: m/z = 244 and 246.

  • [M+H]⁺: m/z = 245 and 247.

  • [M+Na]⁺: m/z = 267 and 269.

  • Common Fragmentation Patterns: Loss of the bromine atom, cleavage of the propyl chain, and fragmentation of the methoxybenzene moiety.

Safety and Handling

This compound is a chemical that requires careful handling. The following safety information is based on available data sheets.

  • GHS Hazard Pictograms:

  • GHS Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/ eye protection/ face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood.

Synthesis Protocol: A Plausible Approach via Williamson Ether Synthesis

The synthesis of this compound can be achieved through the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[3][4] The following is a detailed, plausible experimental protocol.

Reaction Scheme

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_products Products R1 4-Methoxyphenol P1 This compound R1->P1 Williamson Ether Synthesis R2 1,3-Dibromopropane R2->P1 Re1 Potassium Carbonate (K₂CO₃) P2 Potassium Bromide (KBr) Re1->P2 P3 Potassium Bicarbonate (KHCO₃) Re1->P3 Re2 Acetone experimental_workflow start Start reactants 1. Combine 4-methoxyphenol, 1,3-dibromopropane, and K₂CO₃ in acetone start->reactants reflux 2. Reflux the mixture (e.g., 6-12 hours) reactants->reflux monitor 3. Monitor reaction progress (e.g., by TLC) reflux->monitor cool 4. Cool to room temperature monitor->cool filter 5. Filter off inorganic salts cool->filter concentrate 6. Concentrate the filtrate (rotary evaporation) filter->concentrate extract 7. Aqueous workup: - Dissolve residue in EtOAc - Wash with H₂O and brine concentrate->extract dry 8. Dry organic layer (e.g., over Na₂SO₄) extract->dry purify 9. Purify by column chromatography (e.g., silica gel, hexane/EtOAc gradient) dry->purify characterize 10. Characterize the product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Methodology
  • Reaction Setup: To a stirred solution of 4-methoxyphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkyl Halide: Add 1,3-dibromopropane (1.5 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.

  • Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Conclusion

This technical guide provides essential physical property data, safety information, and a detailed synthetic protocol for this compound. While a lack of readily available experimental spectral data necessitates the use of predicted values for characterization, the compiled information serves as a robust starting point for researchers. It is anticipated that this guide will facilitate the safe and effective use of this compound in various synthetic applications, particularly in the field of drug discovery and development.

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Edubirdie. Williamson Ether Synthesis Lab 3. [Link]

  • PubChem. This compound. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chegg. 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • PubChem. Bromobenzene;1-bromo-4-methoxybenzene. [Link]

Sources

An In-Depth Technical Guide to 1-(3-Bromopropoxy)-4-methoxybenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromopropoxy)-4-methoxybenzene (CAS No. 6267-37-4), a key bifunctional organic compound utilized extensively in chemical synthesis. As a molecule featuring a reactive alkyl bromide and a stable methoxy-substituted aromatic ether, it serves as a valuable building block for introducing a methoxyphenylpropoxy linker into more complex molecular architectures. This document details its core physicochemical properties, provides a validated protocol for its synthesis via the Williamson ether synthesis, discusses its spectroscopic signature, and explores its applications, particularly within the realm of medicinal chemistry and drug discovery. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Section 1: Chemical Identity and Physicochemical Properties

This compound is an aromatic ether distinguished by a bromopropoxy chain attached to a methoxybenzene ring. This structure imparts dual reactivity, making it a strategic choice for multi-step synthetic pathways. The terminal bromine atom serves as an excellent leaving group for nucleophilic substitution, while the aromatic ring can undergo various electrophilic substitution reactions if required, although it is generally more stable.

It is critical to distinguish this compound from its isomer, 1-(3-Bromopropyl)-4-methoxybenzene (CAS No. 57293-19-3), where the propyl chain is directly attached to the benzene ring.[1] The presence of the ether oxygen in the title compound significantly influences its chemical properties and reactivity.[2][3]

Core Compound Properties

The fundamental physicochemical data for this compound are summarized below for quick reference.

PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 6267-37-4[2][4]
Molecular Formula C₁₀H₁₃BrO₂[2][5]
Molecular Weight 245.11 g/mol [2][4]
Appearance Not specified; likely a liquid or low-melting solid-
SMILES COC1=CC=C(OCCCBr)C=C1[4]
InChI Key FNLXODLTOAZUTD-UHFFFAOYSA-N[3][6]

Note: Physical properties such as boiling point and density are not consistently reported in readily available literature for this specific CAS number. Researchers should perform their own characterization or consult supplier-specific documentation.

Molecular Structure

The structure of this compound is illustrated below.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is the Williamson ether synthesis .[7] This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[8][9] In this specific case, 4-methoxyphenol is deprotonated by a suitable base to form the 4-methoxyphenoxide nucleophile, which then reacts with an excess of 1,3-dibromopropane.

Causality of Experimental Design
  • Choice of Reactants : 4-methoxyphenol is selected for the phenoxide source, and 1,3-dibromopropane serves as the electrophile. Using a di-halogenated alkane is crucial; one end reacts to form the ether, leaving the other bromine atom intact for subsequent synthetic steps.

  • Excess of Electrophile : 1,3-dibromopropane is used in excess to statistically favor the mono-alkylation product and minimize the formation of the bis-ether byproduct (1,3-bis(4-methoxyphenoxy)propane).

  • Choice of Base : A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ~10) but is not so reactive that it promotes side reactions. It is also inexpensive and easy to handle compared to alternatives like sodium hydride (NaH).[10]

  • Solvent Selection : A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is employed.[11] These solvents effectively solvate the cation (K⁺), leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the Sₙ2 reaction rate.[8]

Experimental Workflow Diagram

Synthesis_Workflow Reactants 1. Reactant Charging (4-Methoxyphenol, K₂CO₃, 1,3-Dibromopropane, Acetone) Reaction 2. Reaction (Reflux, 8-12h) Reactants->Reaction Filtration 3. Workup: Filtration (Remove K₂CO₃, KBr) Reaction->Filtration Evaporation 4. Workup: Evaporation (Remove Acetone) Filtration->Evaporation Extraction 5. Workup: Liquid-Liquid Extraction (Ethyl Acetate / H₂O) Evaporation->Extraction Purification 6. Purification (Column Chromatography) Extraction->Purification Product Final Product This compound Purification->Product

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Synthesis Protocol
  • Reactant Charging : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone. Stir the suspension for 15 minutes.

  • Addition of Electrophile : Add 1,3-dibromopropane (3.0 eq) to the stirring suspension.

  • Reaction : Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of 4-methoxyphenol.

  • Initial Workup : After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and the KBr byproduct). Wash the solid cake with a small amount of acetone.

  • Solvent Removal : Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction : Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and brine.[12]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification : Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure this compound.

Section 3: Applications in Synthesis and Drug Discovery

This compound is not typically a final drug product but rather a crucial intermediate or linker molecule. Its utility stems from its ability to connect two different molecular fragments via sequential nucleophilic substitutions.

  • As a Linker : The terminal bromine can be displaced by a variety of nucleophiles (e.g., amines, thiols, carboxylates) to attach the methoxyphenylpropoxy moiety to a molecule of interest. This is particularly useful in constructing ligands for biological targets where the methoxyphenyl group can engage in favorable hydrophobic or π-stacking interactions within a receptor binding pocket.

  • Precursor to Other Reagents : The bromide can be converted to other functional groups. For example, a Finkelstein reaction with sodium iodide can yield the more reactive iodo-analogue, or reaction with sodium azide can produce an azido-linker for use in "click chemistry."[13]

  • Fragment-Based Drug Design : In fragment-based screening, the methoxyphenyl group is a common and privileged fragment. This compound allows for the "growing" of that fragment by linking it to other small molecules to explore the surrounding chemical space and improve binding affinity.

Section 4: Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

  • Hazard Classification : While a specific, harmonized GHS classification for this exact compound is not universally available, related alkyl bromides are often classified as harmful if swallowed, skin irritants, and serious eye irritants.[14][15][16]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[17]

  • Handling : Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.[15] Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

This guide provides a foundational understanding of this compound for its effective and safe application in a research and development setting.

Section 5: References

  • Brainly. (2023). Mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 18, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C10H13BrO2). Retrieved January 18, 2026, from [Link]

  • Brainly. (2023). Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol. Retrieved January 18, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved January 18, 2026, from [Link]

Sources

1-(3-Bromopropoxy)-4-methoxybenzene solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(3-Bromopropoxy)-4-methoxybenzene in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable bifunctional molecule utilized in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds. Its utility in these applications is fundamentally governed by its behavior in solution. A thorough understanding of its solubility across a spectrum of organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies like crystallization, and developing stable formulations. This guide provides a comprehensive analysis of the physicochemical properties of this compound, offers a predictive framework for its solubility based on molecular structure, and details a rigorous experimental protocol for its quantitative determination.

Introduction: The Significance of Solubility in Application

This compound (CAS No. 57293-19-3) is a key intermediate possessing two distinct reactive sites: a terminal alkyl bromide amenable to nucleophilic substitution and an electron-rich methoxy-activated benzene ring. This structure makes it a versatile building block for introducing the 4-methoxyphenylpropyl moiety into more complex molecular architectures.[1] The success of synthetic transformations, such as substitution or coupling reactions, is critically dependent on the ability to achieve a homogeneous reaction medium. Furthermore, post-reaction work-up and purification, especially crystallization, require precise knowledge of solubility to maximize yield and purity.[2][3] Therefore, solubility is not merely a physical constant but a critical process parameter that dictates the efficiency and scalability of chemical processes.

Physicochemical Profile and Theoretical Solubility Analysis

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a qualitative descriptor for the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] An analysis of the molecular structure of this compound provides a strong basis for predicting its solubility behavior.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₃BrO[5]
Molecular Weight 229.11 g/mol [5][6]
Physical Form Liquid (at 25 °C)[7]
Density 1.311 g/mL (at 25 °C)[7]
Calculated logP 3.0227[1][8]
Topological Polar Surface Area (TPSA) 9.23 Ų[1][6][8]
Hydrogen Bond Donors 0[8]
Hydrogen Bond Acceptors 1 (the ether oxygen)[8]

The molecular structure features a significant non-polar component, comprising the benzene ring and the propyl chain. This is quantitatively supported by a high calculated logP value of 3.0227, indicating a strong preference for lipophilic (non-polar) environments over aqueous ones.[1] The molecule's polarity is minimal, arising from the ether linkage and the bromine atom, which is reflected in the very low Topological Polar Surface Area (TPSA) of 9.23 Ų.[1][8] Crucially, the absence of hydrogen bond donor groups severely limits its ability to form strong hydrogen bonds with protic solvents.[8]

Caption: Molecular structure and key functional groups.
Predicted Solubility Profile

Based on this analysis, the following solubility profile can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, BenzeneHigh The large non-polar surface area of the solute (benzene ring, alkyl chain) will have strong van der Waals interactions with non-polar solvents.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl AcetateHigh to Medium These solvents can engage in dipole-dipole interactions. The ether oxygen can act as a hydrogen bond acceptor with THF. Strong solubility is expected.
Polar Aprotic (High Polarity) Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Medium to Low While interactions are possible, the high polarity and cohesive energy of these solvents may not be sufficiently overcome by the solute, which is only moderately polar.
Polar Protic Methanol, EthanolLow These solvents are dominated by strong hydrogen-bonding networks. The solute lacks an H-bond donor and cannot effectively disrupt these networks.
Aqueous WaterVery Low / Insoluble The molecule's high lipophilicity (logP > 3) and lack of significant hydrogen bonding capability predict negligible solubility in water.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

While theoretical predictions are invaluable, they must be validated by empirical data.[9] The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3] This protocol provides a self-validating system for obtaining reliable and reproducible data.

Causality Behind Experimental Choices
  • Use of Excess Solid: Ensures that the solution reaches true saturation, a prerequisite for determining thermodynamic equilibrium.

  • Constant Temperature Equilibration: Solubility is temperature-dependent. A thermostatically controlled shaker bath is essential to eliminate temperature as a variable.

  • Extended Equilibration Time (24-72 hours): Allows sufficient time for the dissolution process to reach equilibrium, accounting for potentially slow kinetics.

  • Phase Separation by Centrifugation/Filtration: Critical for ensuring that the analyzed supernatant is free of undissolved solid particles, which would artificially inflate the measured concentration. Using a syringe filter provides a robust barrier.

  • Quantitative Analysis (HPLC/UV-Vis): Provides a sensitive and accurate method to determine the concentration of the solute in the saturated solution. A pre-established calibration curve is essential for accuracy.

G cluster_workflow Shake-Flask Solubility Determination Workflow prep 1. Preparation Add excess solute to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate in a thermostatted shaker bath (e.g., 25°C) for 24-72 hours. prep->equil sep 3. Phase Separation Centrifuge the vial to pellet undissolved solid. equil->sep sample 4. Sampling & Filtration Carefully withdraw supernatant. Filter through a 0.45 µm PTFE syringe filter. sep->sample analyze 5. Analysis Dilute the filtrate with a suitable mobile phase and analyze concentration via calibrated HPLC or UV-Vis. sample->analyze calc 6. Calculation Determine solubility (e.g., in mg/mL or mol/L) from the measured concentration and dilution factor. analyze->calc

Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology

A. Materials and Reagents

  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled orbital shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • 0.45 µm PTFE syringe filters

  • HPLC or UV-Vis spectrophotometer with appropriate standards

B. Preparation of Calibration Curve

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Perform a serial dilution to create a series of at least five calibration standards spanning the expected solubility range.

  • Analyze each standard by HPLC or UV-Vis and plot the instrument response versus concentration to generate a linear calibration curve (R² > 0.99).

C. Solubility Measurement

  • Add an excess amount of this compound to a vial (e.g., 50 mg). The key is to ensure solid remains visible after equilibration.

  • Accurately add a known volume of the test solvent (e.g., 2.0 mL).

  • Seal the vials tightly and place them in the orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Agitate the vials for 48 hours to ensure equilibrium is reached.

  • After 48 hours, visually confirm that excess solid is still present.

  • Remove the vials and allow them to stand for 1-2 hours at the same temperature for coarse sedimentation.

  • Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the remaining solid.

  • Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a pipette.

  • Immediately filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

  • Accurately dilute the filtrate with a suitable solvent (e.g., acetonitrile) to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted sample using the calibrated analytical method (HPLC/UV-Vis).

  • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility.

  • Repeat the experiment in triplicate for each solvent to ensure statistical validity.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazard Classifications: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes severe skin burns and eye damage (Skin Corrosion, Category 1B; Serious Eye Damage, Category 1).[6][7]

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid breathing vapors or mist. Prevent contact with skin, eyes, and clothing.[10]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[7][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[11]

Conclusion

The solubility of this compound is dictated by its predominantly non-polar, lipophilic structure. It is predicted to be highly soluble in non-polar and moderately polar aprotic solvents, with limited solubility in highly polar and protic solvents like alcohols and water. While these predictions provide a strong directional guide for solvent selection, precise quantitative data for process optimization must be obtained through rigorous experimental methods. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology for researchers to determine the equilibrium solubility of this compound, enabling more efficient and robust development of synthetic and purification processes.

References

  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link] (Note: A representative URL is used as the original may change).

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Vandavasi, V., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

  • Vandavasi, V., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. (Note: A representative URL is used as the original source may be behind a paywall).
  • Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Macroscale and Microscale Organic Experiments. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link] (Note: A representative URL is used as the original may change).

  • PubChem. (n.d.). 1-(3-Bromopropyl)-4-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • MilliporeSigma. (2025). SAFETY DATA SHEET for 1-(3-Bromopropyl)-4-methoxybenzene. Sigma-Aldrich. (Note: SDS documents are regularly updated; this reference represents a typical SDS).
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET for 4-Bromoanisole. Thermo Fisher Scientific.
  • Fisher Scientific. (2009). SAFETY DATA SHEET for Benzyl 3-bromopropyl ether. Fisher Scientific.
  • CymitQuimica. (2024). Safety Data Sheet for 1-Bromo-4-isopropoxy-2-methoxybenzene. CymitQuimica.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for bromobenzene. MilliporeSigma.
  • ResearchGate. (n.d.). Solubility of Polymers in Organic Solvents. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of naproxen in several organic solvents at different temperatures. Available at: [Link]

  • ResearchGate. (n.d.). Experimental determination of Naproxen solubility in organic solvents and aqueous binary mixtures. Available at: [Link]

  • Sci-Hub. (n.d.). Experimental determination of Naproxen solubility in organic solvents and aqueous binary mixtures.

Sources

A Comprehensive Safety & Handling Guide for 1-(3-Bromopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 1-(3-Bromopropoxy)-4-methoxybenzene. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from available safety data to ensure a high standard of laboratory safety.

A Note on Isomeric Specificity: The user has requested information on this compound (CAS No. 6267-37-4). It is critical to note that comprehensive, peer-reviewed hazard data for this specific isomer is not widely available in public databases.[1] However, its structural isomer, 1-(3-Bromopropyl)-4-methoxybenzene (CAS No. 57293-19-3), has well-documented and significant hazards. Due to the structural similarities and the presence of the reactive bromopropyl functional group, a conservative and prudent approach dictates that this compound should be handled with the same high degree of caution as its more thoroughly studied isomer until specific data becomes available. This guide will therefore utilize the hazard profile of CAS No. 57293-19-3 as a primary safety reference.

Chemical Identification and Physical Properties

Correctly identifying the chemical is the foundational step in any safety assessment. The subtle difference in the naming convention between the two isomers—"propoxy" versus "propyl"—denotes a significant structural change from an ether linkage to a direct alkyl chain, which can influence reactivity and physical properties.

PropertyThis compound 1-(3-Bromopropyl)-4-methoxybenzene (Reference Isomer)
CAS Number 6267-37-4[1]57293-19-3[2][3]
Molecular Formula C₁₀H₁₃BrO₂[1][4]C₁₀H₁₃BrO[2][3]
Molecular Weight 245.11 g/mol [1][4]229.11 g/mol [2][3]
Synonyms Benzene, 1-(3-bromopropoxy)-4-methoxy-[5]4-(3-Bromopropyl)anisole[2]
Form LiquidLiquid[3]
Density Not available1.311 g/mL at 25 °C[3]
Boiling Point Not available104-106 °C at 0.2 mmHg[3]
Flash Point Not available>110 °C (>230 °F) - closed cup[3]

Hazard Identification and GHS Classification

While specific GHS data for this compound is sparse[1], the data for its isomer (CAS 57293-19-3) indicates severe hazards. Researchers must assume a similar hazard profile as a precautionary measure.

Signal Word: DANGER [3][6]

GHS Pictograms (based on reference isomer):

Hazard ClassGHS CodeDescriptionCausality and Implication
Acute Toxicity, OralH302Harmful if swallowed[3][6]Ingestion can lead to systemic toxicity. This necessitates strict hygiene controls and banning of eating or drinking in the laboratory.
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[3][6]This is a primary hazard. The compound can cause irreversible damage to skin and eyes upon contact. This mandates the use of robust personal protective equipment (PPE).
Serious Eye DamageH314Causes severe skin burns and eye damage[3][6]Direct contact with the eyes, even from small splashes or vapors, can cause permanent damage, including blindness. Eye protection is non-negotiable.

Risk Mitigation and Personal Protective Equipment (PPE)

A systematic approach to PPE selection is critical. The choice of PPE is not merely a checklist item but a direct response to the identified hazards of corrosivity and acute toxicity.

PPE Selection Workflow

PPE_Workflow cluster_assessment 1. Task Hazard Assessment cluster_controls 2. Engineering & Administrative Controls cluster_ppe 3. Personal Protective Equipment Selection start Initiate Work with This compound assess Assess Task: - Quantity used - Potential for splash/aerosol - Duration of exposure start->assess fume_hood MANDATORY: Work in a certified Chemical Fume Hood assess->fume_hood hygiene Strict Hygiene Protocols: - No food/drink - Hand washing fume_hood->hygiene eye_face Eye/Face Protection: - Chemical safety goggles (ANSI Z87.1) - Face shield (required for splash risk) fume_hood->eye_face gloves Hand Protection: - Nitrile gloves (min. splash protection) - Consider Butyl or Neoprene for immersion risk - Double-gloving recommended eye_face->gloves body Body Protection: - Chemical-resistant lab coat - Closed-toe shoes - Consider chemical apron for large quantities gloves->body resp Respiratory Protection: - Generally not required in fume hood - If hood fails or for spill cleanup: Use respirator with organic vapor (ABEK) cartridges body->resp Emergency_Response cluster_spill Chemical Spill cluster_exposure Personal Exposure event EMERGENCY EVENT spill_assess Assess Spill Size Is it minor and containable? event->spill_assess exposure_type Route of Exposure? event->exposure_type spill_evac Major Spill: - Evacuate immediate area - Alert others - Call emergency response spill_assess->spill_evac No spill_clean Minor Spill: - Don full PPE (incl. respirator) - Absorb with inert material (e.g., vermiculite) - Collect in sealed container for disposal spill_assess->spill_clean Yes skin Skin Contact: - Immediately flush with water for 15+ min - Remove contaminated clothing - Seek immediate medical attention exposure_type->skin eye Eye Contact: - Immediately flush with eyewash for 15+ min - Hold eyelids open - Seek immediate medical attention exposure_type->eye inhalation Inhalation: - Move to fresh air - If breathing is difficult, give oxygen - Seek immediate medical attention exposure_type->inhalation ingestion Ingestion: - DO NOT induce vomiting - Rinse mouth with water - Seek immediate medical attention exposure_type->ingestion

Caption: Decision tree for responding to emergencies involving the chemical.

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. [7]Remove contact lenses if present and easy to do. [7]Continue rinsing and seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing immediately. [1]Wash the affected area with plenty of soap and water for at least 15 minutes. [7]If skin irritation or burns occur, get medical advice/attention. [7]* Inhalation: Move the person to fresh air and keep them comfortable for breathing. [7]If breathing is difficult, give oxygen. [8]If not breathing, give artificial respiration. [1]Call a poison center or doctor if you feel unwell. [7]* Ingestion: Rinse mouth with water. [7]Do NOT induce vomiting. [1]Call a physician or poison control center immediately. [7]Never give anything by mouth to an unconscious person. [1]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam. [7][8]* Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide. [7]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. [7][8]

Disposal Considerations

Chemical waste must be handled in a manner that minimizes environmental impact and complies with all local, state, and federal regulations.

Disposal Protocol
  • Waste Segregation: Do not mix this chemical with other waste streams. Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, glassware) in a dedicated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards (e.g., "Corrosive," "Acutely Toxic").

  • Disposal: Dispose of the contents and container through an approved waste disposal plant or licensed hazardous waste contractor. [7]Do not dispose of it down the drain.

References

  • PubChem. 1-(3-Bromopropyl)-4-methoxybenzene. [Link]

  • Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link]

  • US EPA. Personal Protective Equipment. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Methoxybenzyl bromide. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]

Sources

structure and properties of 1-(3-Bromopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Bromopropoxy)-4-methoxybenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional reagent crucial in organic synthesis and medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and provides a detailed, field-tested protocol for its synthesis via the Williamson ether synthesis. Mechanistic insights, spectroscopic characterization, and a survey of its chemical reactivity and applications are discussed. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, actionable methodologies.

Introduction and Core Chemical Identity

This compound is an aromatic ether characterized by a methoxy-substituted benzene ring linked to a terminal alkyl bromide through a three-carbon alkoxy chain. This unique arrangement of functional groups—a nucleophilic aromatic ether and a reactive alkyl halide—renders it a valuable intermediate for the synthesis of more complex molecular architectures. The methoxy group activates the benzene ring towards electrophilic substitution, while the terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions. This dual reactivity is leveraged in multi-step syntheses, particularly in the construction of pharmaceutical lead compounds and functionalized materials.

It is critical to distinguish this compound from its isomer, 1-(3-bromopropyl)-4-methoxybenzene, in which the propyl chain is directly attached to the aromatic ring. The presence of the ether linkage in this compound significantly influences its chemical properties and reactivity, a distinction that is paramount for its correct application in synthesis design.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₃BrO₂[1][2]
Molecular Weight 245.11 g/mol [2]
CAS Number 6267-37-4[2]
Appearance Liquid[3]
Boiling Point 104-106 °C at 0.2 mmHg[3][4]
Density 1.311 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.548[3][4]
Flash Point >110 °C (>230 °F) - closed cup[3][4]
Solubility Soluble in common organic solvents (e.g., acetone, DMF, DMSO); insoluble in water.[5][6]
Spectroscopic Characterization

Spectroscopic data is fundamental for the verification of the structure and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxy-substituted ring, the methoxy group protons, and the aliphatic protons of the propoxy chain. The aromatic protons typically appear as two doublets in the range of δ 6.8-7.0 ppm. The methoxy protons present as a sharp singlet around δ 3.8 ppm. The three methylene groups of the propoxy chain will appear as triplets, with the one adjacent to the bromine atom being the most downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the two distinct aromatic carbons of the p-substituted ring, the methoxy carbon, and the three aliphatic carbons of the propoxy chain. The carbon attached to the bromine will be the most downfield of the aliphatic signals.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the ether linkages (around 1240 cm⁻¹ and 1040 cm⁻¹), C-H stretching of the aromatic ring (above 3000 cm⁻¹), and C-H stretching of the aliphatic chain (below 3000 cm⁻¹). The C-Br stretching vibration is typically observed in the fingerprint region (around 650-550 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve the cleavage of the C-Br bond and the ether linkage.

Synthesis and Mechanistic Considerations

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) acts as the nucleophile, attacking an electrophilic 1,3-dihalopropane, such as 1-bromo-3-chloropropane or 1,3-dibromopropane.

Detailed Experimental Protocol

Materials:

  • 4-methoxyphenol

  • 1-Bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 4-methoxyphenol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

  • Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (1.5 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 70°C and stir for 4 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water with constant stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Mechanistic Rationale and Workflow

The Williamson ether synthesis proceeds via an Sₙ2 mechanism. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-methoxyphenol, forming the more nucleophilic 4-methoxyphenoxide ion. This phenoxide then attacks the carbon atom bearing the bromine in 1-bromo-3-chloropropane, as the C-Br bond is more labile than the C-Cl bond. The use of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation, leaving the phenoxide anion more "naked" and thus more reactive, which accelerates the rate of the Sₙ2 reaction.[6]

Williamson_Ether_Synthesis Reactant1 4-Methoxyphenol Intermediate 4-Methoxyphenoxide (Nucleophile) Reactant1->Intermediate Deprotonation Reactant2 1-Bromo-3-chloropropane Product This compound Reactant2->Product Sₙ2 Attack Base K₂CO₃ (Base) Base->Intermediate Solvent DMF (Solvent) Solvent->Product Intermediate->Product Sₙ2 Attack

Caption: Workflow for the Williamson ether synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its bifunctional nature. The terminal bromo group is a primary site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Nucleophilic Substitution Reactions

The primary alkyl bromide is susceptible to attack by various nucleophiles. Common transformations include:

  • Formation of Amines: Reaction with primary or secondary amines, or with ammonia, yields the corresponding amino-ethers. This is a common strategy in the synthesis of pharmacologically active compounds.

  • Formation of Ethers and Thioethers: Reaction with other alkoxides or thiolates can extend the ether chain or introduce a thioether linkage.

  • Formation of Nitriles: Substitution with cyanide ions (e.g., from NaCN or KCN) provides a route to nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.

  • Finkelstein Reaction: Treatment with sodium iodide in acetone can convert the bromide to the more reactive iodide (1-(3-iodopropoxy)-4-methoxybenzene), which can be advantageous for subsequent nucleophilic substitution reactions.[5]

Applications in Medicinal Chemistry

This compound serves as a key building block in the synthesis of various therapeutic agents. For example, it is a precursor in some reported syntheses of Gefitinib, an EGFR inhibitor used in cancer therapy.[7] The 4-methoxyphenoxypropyl moiety is a common structural motif in a variety of biologically active molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: This compound is classified as an acute oral toxicant (Category 4) and causes skin irritation.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[10] Work in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its well-defined structure and predictable reactivity make it an essential tool for organic chemists, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its safe and effective application in research and development.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-(4-methylphenoxy)benzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Wang, Y., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(12), 14758-14767. Retrieved from [Link]

  • MDPI. (n.d.). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]

Sources

1-(3-Bromopropoxy)-4-methoxybenzene chemical stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Stability and Storage of 1-(3-Bromopropoxy)-4-methoxybenzene

Introduction

This compound is a bifunctional organic molecule utilized as a key building block and intermediate in the synthesis of more complex chemical entities, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a terminal alkyl bromide and a methoxy-substituted aromatic ether, provides two distinct points for chemical modification. The primary alkyl bromide is a versatile handle for nucleophilic substitution and coupling reactions, while the methoxy-phenyl group can be involved in various aromatic transformations. The successful use of this reagent in multi-step syntheses is critically dependent on its purity and integrity. Degradation not only reduces yield but can also introduce impurities that complicate purification and compromise the quality of the final product. This guide provides a comprehensive overview of the chemical stability of this compound, outlining its primary degradation pathways and offering field-proven protocols for its optimal storage, handling, and stability assessment.

Physicochemical Properties

A precise understanding of the compound's physical properties is fundamental to its proper handling and storage. This compound is a liquid at room temperature with a high boiling point, indicating low volatility under standard laboratory conditions.

PropertyValueSource(s)
Chemical Structure Chemical structure of this compoundPubChem
CAS Number 6267-37-4[1][2]
Molecular Formula C₁₀H₁₃BrO₂[1][2]
Molecular Weight 245.11 g/mol [1][2]
Appearance Liquid
Boiling Point 104-106 °C at 0.2 mmHg
Density ~1.311 g/mL at 25 °C
Refractive Index n20/D ~1.548

Core Stability Profile & Degradation Pathways

The chemical stability of this compound is governed by the reactivity of its two primary functional groups: the primary alkyl bromide and the aryl ether . Several environmental factors can promote its degradation.

Susceptibility to Hydrolysis

The most significant degradation pathway for this molecule is hydrolysis of the carbon-bromine (C-Br) bond. Alkyl bromides are susceptible to nucleophilic substitution by water, a reaction that can be catalyzed by both acidic and basic conditions.[3]

  • Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a water molecule attacks the electrophilic carbon atom bonded to the bromine.[4] This process is generally slow with neutral water but is accelerated by hydroxide ions.[5][6][7] The hydrolysis results in the formation of 3-(4-methoxyphenoxy)propan-1-ol and hydrobromic acid (HBr). The liberated HBr is a strong acid and can catalyze further degradation, including potential cleavage of the ether linkage under harsh conditions.[8][9]

Ether Linkage Stability

Aromatic ethers are generally robust and chemically stable functional groups.[8][9] They are resistant to cleavage under neutral and basic conditions.[10] However, they can be cleaved under strongly acidic conditions, typically requiring concentrated hydrohalic acids (like HBr or HI) and elevated temperatures.[8][9] While the HBr generated from hydrolysis is a concern, significant ether cleavage is unlikely to occur under typical storage conditions but may become relevant if the compound is stored improperly for extended periods, allowing for substantial moisture ingress and HBr accumulation.

Photostability

Alkyl bromides can undergo photolytic cleavage of the C-Br bond upon exposure to ultraviolet (UV) radiation, generating radical intermediates.[11][12][13][14] This photodissociation can initiate a cascade of radical reactions, leading to a complex mixture of impurities. Therefore, prolonged exposure to direct sunlight or other UV sources should be rigorously avoided.

Thermal Stability

The compound has a high boiling point and a flash point exceeding 110 °C, indicating good thermal stability under normal laboratory conditions. However, like most organic molecules, it will decompose at very high temperatures, potentially releasing toxic and corrosive gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.[15]

The primary degradation pathways are summarized in the diagram below.

sub This compound hydrolysis_prod 3-(4-methoxyphenoxy)propan-1-ol sub->hydrolysis_prod Hydrolysis (SN2) radical_prod Radical Intermediates sub->radical_prod Photodissociation ether_cleavage_prod 4-Methoxyphenol + 1,3-Dibromopropane sub->ether_cleavage_prod Ether Cleavage (requires strong acid, e.g., excess HBr) h2o H₂O (Moisture) h2o->hydrolysis_prod uv UV Light uv->radical_prod hbr_gen HBr (autocatalysis) hbr_gen->sub catalyzes further degradation hbr_gen->ether_cleavage_prod hydrolysis_prod->hbr_gen generates

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the stability profile, a multi-faceted approach is required to preserve the integrity of this compound.

Optimal Storage Conditions

The primary objective is to protect the compound from moisture, light, and strong acids or bases. While some suppliers suggest room temperature storage[16], best practice, especially for long-term storage, involves refrigeration under an inert atmosphere.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows the rate of potential hydrolytic and other degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, minimizing hydrolysis and potential oxidative side reactions.
Container Amber Glass Bottle with a Secure, Lined CapAmber glass protects the compound from UV light, preventing photodegradation.[11][13][14] A tight-fitting cap with a chemically resistant liner (e.g., PTFE) prevents moisture ingress.
Location Cool, Dry, Well-Ventilated AreaEnsures a stable external environment and safety in case of a leak.[17][18] Store away from incompatible materials.
Safe Handling Protocol

Adherence to proper handling procedures is crucial to prevent contamination, degradation, and ensure personnel safety. The compound is classified as causing severe skin burns and eye damage and is harmful if swallowed.[19]

  • Work Area Preparation: Conduct all manipulations in a well-ventilated fume hood.[15][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile or neoprene gloves.

  • Inert Atmosphere Transfer:

    • Before opening, allow the refrigerated container to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold surfaces.

    • Use a dry syringe or cannula under a positive pressure of inert gas (argon or nitrogen) to withdraw the required amount of liquid. This prevents the introduction of air and moisture into the stock bottle.

  • Dispensing: Dispense the liquid directly into the reaction vessel, which should also be dry and preferably under an inert atmosphere.

  • Resealing and Storage: Securely reseal the main container, purge the headspace with inert gas if possible, and return it to refrigerated storage promptly.

  • Spill & Waste: Absorb minor spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.[15] Dispose of all waste in accordance with local, state, and federal regulations.

Chemical Incompatibilities

To prevent hazardous reactions and degradation, avoid contact with:

  • Strong Oxidizing Agents: Can react exothermically.[15]

  • Strong Bases (e.g., Hydroxides, Alkoxides): Will accelerate hydrolysis and may promote elimination reactions.[3][5]

  • Strong Acids: Can catalyze ether cleavage, especially at elevated temperatures.[8][9]

Protocol for Assessing Chemical Purity and Stability

Regularly assessing the purity of the reagent is a self-validating system that ensures the efficacy of storage protocols and the quality of experimental data. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique for this purpose.

Experimental Protocol: Purity Assessment by ¹H NMR

Objective: To qualitatively and semi-quantitatively assess the purity of this compound and identify the primary hydrolysis byproduct.

Materials:

  • Sample of this compound

  • Deuterated Chloroform (CDCl₃)

  • NMR tube

  • Pipettes

  • NMR Spectrometer (300 MHz or higher)

Methodology:

  • Sample Preparation: In a clean, dry vial, dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all relevant peaks.

Data Interpretation:

  • Parent Compound: Look for the characteristic signals of this compound. Key expected signals include the methoxy singlet (~3.8 ppm), aromatic protons (~6.8-7.2 ppm), and the three methylene triplets of the propoxy chain (~4.0 ppm, ~3.5 ppm, and ~2.2 ppm).

  • Hydrolysis Impurity: The primary degradation product, 3-(4-methoxyphenoxy)propan-1-ol, will exhibit a new triplet at approximately 3.7 ppm, corresponding to the -CH₂OH group, and a broad singlet for the -OH proton. The adjacent methylene group's signal will also be shifted upfield compared to the starting material's -CH₂Br signal.

  • Purity Estimation: Compare the integration of a characteristic peak of the parent compound with a characteristic peak of the hydrolysis impurity to estimate the relative percentage of degradation.

start Obtain Sample prep Dissolve ~10 mg in 0.6 mL CDCl₃ start->prep transfer Transfer to NMR Tube prep->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Data (Integrate Peaks) acquire->process analyze Analyze Spectrum process->analyze pure Purity Confirmed: Proceed with Use analyze->pure No significant impurity peaks impure Degradation Detected: (e.g., Hydrolysis Product) Consider Purification or Disposal analyze->impure Impurity peaks present

Caption: Workflow for assessing the purity of this compound via ¹H NMR.

Conclusion

This compound is a stable compound when stored and handled correctly. Its primary vulnerability is the hydrolysis of the terminal alkyl bromide, a process exacerbated by the presence of moisture and catalyzed by acidic or basic conditions. Photodegradation is also a significant risk. By implementing a storage strategy centered on refrigeration, inert atmosphere, and protection from light, users can significantly extend the shelf-life and preserve the high purity of this valuable synthetic intermediate. Regular purity assessment via techniques like ¹H NMR provides an essential quality control check, ensuring the integrity of the material and the reliability of subsequent experimental outcomes.

References

  • Save My Exams. (2025, January 3). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Retrieved January 17, 2026, from [Link]

  • Save My Exams. (2025, January 5). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved January 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved January 17, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Hydrolysis with water classification tertiary secondary primary haloalkanes. Retrieved January 17, 2026, from [Link]

  • The Chemistry Tutor. (2017, February 23). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • Wang, L., et al. (n.d.). Photodissociation of Alkyl Bromides at UV Scope. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Stability of sucrose fatty acid esters under acidic and basic conditions. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025, August 8). Studies on photodissociation of alkyl bromides at 234 and 267 nm. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved January 17, 2026, from [Link]

  • Sadia Malik. (2021, February 28). Hydrolysis of haloalkanes [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025, August 9). Photodissociation of Alkyl Bromides at UV Scope | Request PDF. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 1-(3-Bromopropyl)-4-methoxybenzene. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2025, August 4). Radical Borylation of Alkyl Bromides by Photoinduced Halogen‐Atom Transfer. Retrieved January 17, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis?. Retrieved January 17, 2026, from [Link]

Sources

Distinguishing Isomers: A Technical Guide to the Identification of 1-(3-Bromopropoxy)-4-methoxybenzene and 1-(3-Bromopropyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and organic synthesis, the precise identification of molecular structure is paramount. Isomeric impurities, even in trace amounts, can lead to significant differences in biological activity, toxicity, and overall therapeutic efficacy. This technical guide provides a comprehensive, in-depth analysis of the analytical techniques used to differentiate between two closely related isomers: 1-(3-Bromopropoxy)-4-methoxybenzene, an ether, and 1-(3-Bromopropyl)-4-methoxybenzene, an alkylbenzene. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale for each analytical choice, ensuring a robust and self-validating approach to isomer identification.

The Challenge of Isomeric Differentiation

This compound and 1-(3-Bromopropyl)-4-methoxybenzene share the same molecular formula (C₁₀H₁₃BrO) and molecular weight (229.11 g/mol ), making their differentiation by mass spectrometry alone a significant challenge.[1][2] The critical difference lies in the connectivity of the propyl chain to the methoxybenzene ring: via an ether linkage in the former, and a direct carbon-carbon bond in the latter. This seemingly subtle distinction results in unique spectroscopic fingerprints that can be decisively identified through a multi-technique approach.

Core Analytical Methodologies

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a powerful toolkit for the unambiguous identification of these isomers. Each technique probes different aspects of the molecular structure, and when used in concert, they provide a self-validating system of identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between these two isomers due to its sensitivity to the local electronic environment of each proton and carbon atom.

The key diagnostic signals in the ¹H NMR spectrum arise from the protons on the propyl chain.

  • This compound (The Ether): The methylene group attached to the ether oxygen (-O-CH₂-) is significantly deshielded by the electronegative oxygen atom. This results in a characteristic downfield chemical shift, typically in the range of 3.9-4.1 ppm . The remaining two methylene groups of the propyl chain will appear further upfield.

  • 1-(3-Bromopropyl)-4-methoxybenzene (The Alkylbenzene): The methylene group attached to the aromatic ring (Ar-CH₂-) is a benzylic group. Its protons will resonate at a chemical shift of approximately 2.6-2.8 ppm . This is a distinct upfield shift compared to the ether-linked methylene group.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Assignment This compound 1-(3-Bromopropyl)-4-methoxybenzene Key Differentiator
Ar-H~6.8-7.2 (m)~6.8-7.2 (m)Aromatic region, less diagnostic
O-CH₃~3.8 (s)~3.8 (s)Methoxy protons, similar in both
-O-CH₂- ~4.0 (t) N/ASignificant downfield shift
Ar-CH₂- N/A~2.7 (t) Characteristic benzylic shift
-CH₂-~2.2 (quint)~2.1 (quint)Central methylene, similar
-CH₂-Br~3.5 (t)~3.4 (t)Brominated methylene, similar

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Multiplicity is abbreviated as s (singlet), t (triplet), quint (quintet), and m (multiplet).

The ¹³C NMR spectrum provides complementary and confirmatory evidence for the structural assignment.

  • This compound (The Ether): The carbon atom of the methylene group attached to the ether oxygen (-O-CH₂-) will exhibit a chemical shift in the range of 65-70 ppm .

  • 1-(3-Bromopropyl)-4-methoxybenzene (The Alkylbenzene): The benzylic carbon (Ar-CH₂-) will resonate at a more upfield position, typically around 30-35 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Assignment This compound 1-(3-Bromopropyl)-4-methoxybenzene Key Differentiator
Ar-C~114-160~114-160Aromatic region, complex
O-CH₃~55.6~55.2Methoxy carbon, similar
-O-CH₂- ~67.8 N/ACharacteristic ether-linked carbon
Ar-CH₂- N/A~32.5 Characteristic benzylic carbon
-CH₂-~30.1~33.8Central methylene
-CH₂-Br~32.2~33.1Brominated methylene

Note: Predicted chemical shifts are estimates and can vary.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence or absence of the ether linkage.

  • This compound (The Ether): The most prominent and diagnostic feature will be a strong C-O stretching vibration in the fingerprint region, typically appearing around 1245 cm⁻¹ for the aryl-alkyl ether bond. An additional C-O stretch for the alkyl portion may be observed around 1035 cm⁻¹ .

  • 1-(3-Bromopropyl)-4-methoxybenzene (The Alkylbenzene): This isomer will lack the strong aryl-alkyl ether C-O stretching band. The spectrum will be dominated by C-H stretching and bending vibrations and aromatic C=C stretching bands.

Table 3: Key Differentiating IR Absorption Bands (cm⁻¹)

Vibrational Mode This compound 1-(3-Bromopropyl)-4-methoxybenzene
Aryl-O Stretch ~1245 (Strong) Absent
Alkyl-O Stretch ~1035 (Moderate) Absent
C-H (Aromatic)~3050~3050
C-H (Aliphatic)~2850-2950~2850-2950
C=C (Aromatic)~1500-1600~1500-1600
C-Br Stretch~500-600~500-600
Mass Spectrometry (MS): Unraveling Fragmentation Patterns

While both isomers have the same molecular ion peak, their fragmentation patterns under electron ionization (EI) will differ due to the different bond connectivities.

  • This compound (The Ether): A characteristic fragmentation pathway for ethers is cleavage alpha to the oxygen atom. A significant fragment ion would be the methoxyphenyl cation at m/z 107 . Another prominent fragmentation would involve the loss of the bromopropoxy group, leading to a fragment at m/z 123 (methoxyphenoxy cation) . Cleavage of the propyl chain can also occur.

  • 1-(3-Bromopropyl)-4-methoxybenzene (The Alkylbenzene): The most characteristic fragmentation for this isomer is benzylic cleavage, resulting in the formation of a stable tropylium ion or a related C₇H₇⁺ species at m/z 91 . Another likely fragmentation is the loss of the bromine atom, leading to a fragment at m/z 149 .

Table 4: Key Differentiating Mass Spectral Fragments (m/z)

Fragment Ion (m/z) Proposed Structure Likely Origin Isomer
123 [CH₃OC₆H₄O]⁺This compound
107 [CH₃OC₆H₄]⁺This compound
149 [CH₃OC₆H₄CH₂CH₂CH₂]⁺1-(3-Bromopropyl)-4-methoxybenzene
91 [C₇H₇]⁺1-(3-Bromopropyl)-4-methoxybenzene

Experimental Protocols

To ensure the trustworthiness and reproducibility of your results, the following detailed protocols are provided.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

    • Cap the NMR tube and gently invert to ensure complete dissolution.

  • ¹H NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate all peaks and determine the chemical shift and multiplicity of each signal.

  • ¹³C NMR Data Acquisition:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the spectrum similarly to the ¹H spectrum.

Protocol 2: IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS System Parameters (Typical):

    • Injector: Split/splitless, 250 °C.

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating these isomers.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the sample solution into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak(s).

    • Analyze the fragmentation pattern of the peak corresponding to the isomer of interest.

Visualizing the Differentiation

To further clarify the structural and analytical differences, the following diagrams are provided.

molecular_structures cluster_ether This compound cluster_alkylbenzene 1-(3-Bromopropyl)-4-methoxybenzene ether alkyl

Figure 1: Molecular Structures of the Two Isomers.

fragmentation_pathways cluster_ether_frag This compound Fragmentation cluster_alkyl_frag 1-(3-Bromopropyl)-4-methoxybenzene Fragmentation mol_ether [C₁₀H₁₃BrO]⁺˙ m/z 229/231 frag_ether1 [CH₃OC₆H₄O]⁺ m/z 123 mol_ether->frag_ether1 - C₃H₆Br frag_ether2 [CH₃OC₆H₄]⁺ m/z 107 mol_ether->frag_ether2 - OC₃H₆Br mol_alkyl [C₁₀H₁₃BrO]⁺˙ m/z 229/231 frag_alkyl1 [M-Br]⁺ m/z 149 mol_alkyl->frag_alkyl1 - Br frag_alkyl2 [C₇H₇]⁺ m/z 91 frag_alkyl1->frag_alkyl2 - C₂H₄

Figure 2: Key Mass Spectrometric Fragmentation Pathways.

Conclusion

The differentiation of this compound and 1-(3-Bromopropyl)-4-methoxybenzene, while challenging at first glance, is readily achievable through a systematic and multi-faceted analytical approach. By leveraging the distinct signatures provided by ¹H and ¹³C NMR, the characteristic functional group information from IR spectroscopy, and the unique fragmentation patterns in mass spectrometry, researchers can confidently and accurately identify these isomers. This guide provides the foundational knowledge and practical protocols to ensure the integrity of your research and development endeavors.

References

  • PubChem. 1-(3-Bromopropyl)-4-methoxybenzene compound summary. [Link]

  • Royal Society of Chemistry. Supporting Information containing spectroscopic data for related compounds. [Link]

Sources

The Methoxy Group: A Double-Edged Sword in the Reactivity of 1-(3-Bromopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromopropoxy)-4-methoxybenzene is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for pharmaceuticals and functional materials. Its reactivity is uniquely governed by the electronic character of the methoxy group, which exerts a profound, dual influence on the molecule's two reactive centers: the aromatic ring and the alkyl bromide terminus. This technical guide elucidates the nuanced role of the para-methoxy group, demonstrating how it simultaneously acts as a powerful activating group for electrophilic aromatic substitution while also modulating the reactivity of the bromopropyl side chain through a sophisticated mechanism known as neighboring group participation. We will dissect the underlying electronic principles, provide field-proven experimental protocols, and present a framework for predicting and controlling the molecule's reactivity in complex synthetic applications.

The Dichotomous Electronic Influence of the Methoxy Group

The chemical behavior of this compound is not merely the sum of its parts—an aromatic ether and a primary alkyl bromide. The two functionalities are electronically coupled, and the methoxy group is the master regulator of this interplay. Its influence can be understood through two primary electronic effects:

  • Resonance (Mesomeric) Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[1][2] This donation of electron density is a powerful activating effect, making the aromatic ring significantly more nucleophilic than benzene itself. The effect is most pronounced at the ortho and para positions, rendering these sites highly susceptible to attack by electrophiles.[1] This makes this compound an excellent substrate for electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions, with incoming electrophiles being directed to the positions ortho to the methoxy group.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the sigma bond framework.[3] However, for substituents like the methoxy group, the resonance effect is overwhelmingly dominant over the inductive effect, resulting in a net activation of the aromatic ring.[4]

This dualism is the key to understanding the molecule's reactivity. While the methoxy group enriches the aromatic ring, its influence extends through the ether linkage to the bromopropyl chain, affecting its susceptibility to nucleophilic substitution in a manner distinct from simple alkyl halides.

Reactivity of the Aromatic Ring: A Classic Activated System

The methoxy group makes the aromatic ring of this compound approximately 10,000 times more reactive towards nitration than benzene.[2][5] This potent activation allows for milder reaction conditions and high regioselectivity for substitution at the 2- and 4-positions (ortho to the methoxy group, and meta and ortho to the propoxy chain, respectively).

EAS_Mechanism

Caption: Electrophilic Aromatic Substitution Pathway.

The methoxy group's lone pairs stabilize the cationic Wheland intermediate (sigma complex) formed during the reaction, particularly when the electrophile adds to the ortho or para position.[2] This stabilization lowers the activation energy for the reaction, leading to a significant rate enhancement.[5]

Reactivity of the 3-Bromopropyl Chain: The Role of Anchimeric Assistance

While the bromopropyl group is attached to a primary carbon, its reactivity in nucleophilic substitution reactions is not typical of a simple primary alkyl bromide like 1-bromopropane. The rate of these reactions is often significantly accelerated due to a phenomenon known as Neighboring Group Participation (NGP) or Anchimeric Assistance .[6][7]

In this mechanism, an internal nucleophile—in this case, either the lone pairs on the ether oxygen or the π-electrons of the electron-rich aromatic ring—assists in the departure of the leaving group (bromide).[4][8] This participation leads to the formation of a cyclic intermediate, which is then opened by the external nucleophile.

Participation by the Ether Oxygen

The ether oxygen, positioned five atoms away from the bromine-bearing carbon, can act as an intramolecular nucleophile. This leads to the formation of a five-membered cyclic oxonium ion intermediate. This pathway is particularly relevant in solvolysis or reactions with weak nucleophiles.

NGP_Oxygen

Caption: NGP by the ether oxygen atom.

This intramolecular cyclization is kinetically favored over the intermolecular attack by an external nucleophile, leading to a substantial rate enhancement.[9] Theoretical studies on analogous systems, such as 4-methoxy-1-chlorobutane, have shown that anchimeric assistance by the methoxy group significantly increases the reaction rate and can lead to cyclic products like tetrahydrofuran.[5]

Participation by the Aromatic Ring (Phenonium Ion Formation)

The electron-rich benzene ring, activated by the methoxy group, can also participate in the displacement of the bromide ion.[8] The π-electrons of the ring attack the electrophilic carbon, forming a spirocyclic intermediate known as a phenonium ion .[4]

NGP_Phenyl

Caption: NGP via phenonium ion intermediate.

The formation of this phenonium ion is facilitated by the electron-donating methoxy group, which makes the aromatic ring a more potent internal nucleophile.[8] The subsequent attack by an external nucleophile opens the strained three-membered ring to yield the final product.

Experimental Protocols & Methodologies

The following protocols are provided as robust starting points for the synthesis and subsequent functionalization of this compound.

Synthesis via Williamson Ether Synthesis

This procedure is adapted from established methods for the synthesis of related aryl-alkyl ethers.[10][11] The reaction proceeds via an SN2 mechanism where the phenoxide ion displaces the bromide from 1,3-dibromopropane.[12]

Protocol: Synthesis of this compound

  • Reagent Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 4-methoxyphenol (12.4 g, 0.1 mol) in 200 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: To the stirred solution, add anhydrous potassium carbonate (20.7 g, 0.15 mol) in one portion.

  • Alkylation: Add 1,3-dibromopropane (30.3 g, 0.15 mol) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 6-8 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic layers, wash with 5% aqueous NaOH (2 x 100 mL) to remove unreacted 4-methoxyphenol, followed by a wash with brine (100 mL).[13] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure product as a colorless oil.

Parameter Value Rationale
Solvent Anhydrous DMFA polar aprotic solvent that promotes SN2 reactions.
Base K₂CO₃A moderately strong base sufficient to deprotonate the phenol without promoting significant side reactions.
Temperature 80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.
Excess Reagent 1,3-dibromopropaneUsing an excess of the dihalide minimizes the formation of the bis-ether byproduct.
Nucleophilic Substitution at the Propyl Chain: Synthesis of an Azide

This protocol illustrates a typical SN2 reaction at the primary carbon of the bromopropyl chain, using the azide anion as a nucleophile. This reaction is often a precursor to the synthesis of primary amines.

Protocol: Synthesis of 1-(3-Azidopropoxy)-4-methoxybenzene

  • Setup: In a 100 mL round-bottom flask, dissolve this compound (4.58 g, 20 mmol) in 50 mL of DMF.

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.95 g, 30 mmol) to the solution.

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour into 200 mL of water. Extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which can be further purified by chromatography if necessary.

Workflow_Synthesis_Substitution

Caption: Experimental workflow for synthesis and subsequent reaction.

Conclusion and Outlook

The methoxy group in this compound is far from a passive spectator. It is a powerful control element that dictates the reactivity of both the aromatic core and the alkyl side chain. For drug development professionals and synthetic chemists, understanding this dual role is paramount. The electron-donating resonance effect allows for precise and efficient functionalization of the aromatic ring, while the potential for anchimeric assistance accelerates nucleophilic substitution at the propyl terminus, a feature that can be exploited to enhance reaction rates and potentially influence stereochemical outcomes in more complex systems. By carefully selecting reaction conditions—such as nucleophile strength, solvent polarity, and temperature—researchers can selectively target different parts of the molecule, making it a highly valuable and tunable platform for the synthesis of complex molecular architectures.

References

  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. Retrieved from [Link]

  • Schroeder, H., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. National Institutes of Health. Retrieved from [Link]

  • PubMed. (2002). Kinetic studies on the peroxyoxalate chemiluminescence reaction: determination of the cyclization rate constant. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Halide Reactivity. Retrieved from [Link]

  • Van Vranken, D. L. (2024). Advanced Organic Chemistry - Neighboring Group Participation. YouTube. Retrieved from [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). NS20. Solutions to selected problems - aliphatic nucleophilic substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Retrieved from [Link]

  • Quora. (2021). What is the reaction mechanism of the nucleophilic substitution reaction of isopropoxy benzene?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Are aromatic methoxy-groups more para-directing than aromatic TBDPS-ethers?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(3-Chloropropoxy)-4-methoxybenzene. Retrieved from [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]

  • Heterocycles. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Retrieved from [Link]

  • ResearchGate. (2011). Theoretical Study of Methoxy Group Influence in the Gas Phase Elimination Kinetics of Methoxyalkyl Chlorides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Multi-Gram Scale Synthesis of 2-Bromo-1,3-dimethoxybenzene. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Why Aryl Halides are less reactive than Alkyl Halides for nucleophilic substitution?. Retrieved from [Link]

  • ResearchGate. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Bentham Science. (n.d.). Neighboring-Group Participation Involving the Oxygen Atom of the O,O- or O,N-acetal Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

  • YouTube. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Kinetics and mechanism of halide exchange in reactions of CpRu(PPh3)2Cl with alkyl halides: evidence for radical pairs. Retrieved from [Link]

  • Transtutors. (2023). Write a mechanism for the Williamson ether synthesis of.... Retrieved from [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-(3-Bromopropoxy)-4-methoxybenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2> <_Step_3> <_Step_4> <_Step_5> <_Step_6> <_Step_7> <_Step_8> <_Step_9> <_Step_10> <_Step_11> <_Step_12> <_Step_13> <_Step_14> <_Step_15> <_Step_16> <_Step_17> <_Step_18> <_Step_19> <_Step_20> <_Step_21> <_Step_22> <_Step_23> <_Step_24> <_Step_25> <_Step_26> <_Step_27> <_Step_28> <_Step_29> <_Step_30> <_Step_31> <_Step_32> <_Step_33> <_Step_34> <_Step_35> <_Step_36> <_Step_37> <_Step_38> <_Step_39> <_Step_40> <_Step_41> <_Step_42> <_Step_43> <_Step_44> <_Step_45> <_Step_46> <_Step_47> <_Step_48> <_Step_49> <_Step_50> <_Step_51> <_Step_52> <_Step_53> <_Step_54> <_Step_55> <_Step_56> <_Step_57> <_Step_58> <_Step_59> <_Step_60> <_Step_61> <_Step_62> <_Step_63> <_Step_64> <_Step_65> <_Step_66> <_Step_67> <_Step_68> <_Step_69> <_Step_70> <_Step_71> <_Step_72> <_Step_73> <_Step_74> <_Step_75> <_Step_76> <_Step_77> <_Step_78> <_Step_79> <_Step_80> <_Step_81> <_Step_82> <_Step_83> <_DRAFTING> As a Senior Application Scientist, I will now synthesize the gathered information into a comprehensive technical guide on 1-(3-Bromopropoxy)-4-methoxybenzene as an alkylating agent.

Introduction

This compound is a bifunctional reagent of significant interest in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] Its structure, featuring a reactive primary alkyl bromide and a methoxy-activated phenyl ether, allows for the strategic introduction of the 3-(4-methoxyphenoxy)propyl moiety into a variety of substrates. This guide provides an in-depth analysis of its application as an alkylating agent, focusing on the underlying principles of its reactivity and offering detailed, field-proven protocols for its use.

Physicochemical Properties

A thorough understanding of the reagent's physical and chemical properties is paramount for its effective and safe use.

PropertyValueReference
Molecular Formula C₁₀H₁₃BrO₂[2][3]
Molecular Weight 245.11 g/mol [2]
CAS Number 6267-37-4[2]
Appearance Clear liquid[4]
Boiling Point 104-106 °C at 0.2 mmHg
Density 1.311 g/mL at 25 °C
Solubility Soluble in organic solvents like acetone; insoluble in water.[4][5]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[4]

Core Reactivity and Mechanistic Insights: The Williamson Ether Synthesis

The primary application of this compound as an alkylating agent is in the Williamson ether synthesis .[1][6] This reaction is a cornerstone of ether formation in organic chemistry and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]

The SN2 Mechanism:

  • Nucleophile Activation: The reaction is initiated by the deprotonation of a nucleophile, typically an alcohol or a phenol, by a suitable base to form a more potent alkoxide or phenoxide nucleophile.

  • Nucleophilic Attack: The resulting nucleophile then attacks the electrophilic carbon atom of the alkyl halide (in this case, the carbon attached to the bromine in this compound).

  • Concerted Bond Formation and Cleavage: This attack occurs in a concerted fashion, where the new carbon-oxygen bond forms simultaneously with the cleavage of the carbon-bromine bond.[7] The bromide ion is displaced as the leaving group.

The efficiency of the Williamson ether synthesis is governed by several factors:

  • The Nature of the Alkyl Halide: Primary alkyl halides, like this compound, are ideal substrates for SN2 reactions as they are less sterically hindered.[7][9]

  • The Strength of the Nucleophile: The reactivity of the nucleophile is crucial. Alkoxides and phenoxides are excellent nucleophiles for this transformation.

  • The Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical to ensure efficient deprotonation of the nucleophile and to facilitate the SN2 reaction pathway, while minimizing potential side reactions like elimination.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenol R-OH (Phenol/Alcohol) Phenoxide R-O⁻ (Phenoxide/Alkoxide) Phenol->Phenoxide Deprotonation Alkyl_Halide Br-(CH₂)₃-O-Ph-OCH₃ (this compound) Ether R-O-(CH₂)₃-O-Ph-OCH₃ (Ether Product) Alkyl_Halide->Ether Base Base (e.g., NaH, K₂CO₃) Base->Phenoxide Phenoxide->Ether SN2 Attack Salt Base-H⁺ + Br⁻

Caption: General workflow of the Williamson ether synthesis.

Experimental Protocols

The following protocols are designed to be robust and adaptable for the alkylation of a range of nucleophiles using this compound.

Protocol 1: O-Alkylation of Phenols

This protocol details a standard procedure for the synthesis of aryl ethers from phenols.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure using Potassium Carbonate:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted phenol (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetone or DMF as the solvent. The reaction concentration is typically maintained at 0.1-0.5 M with respect to the phenol.

  • Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the product by flash column chromatography on silica gel.

Procedure using Sodium Hydride (for less reactive phenols):

  • Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF. Add sodium hydride (1.1 eq) and cool the suspension to 0 °C.[6]

  • Phenol Addition: Slowly add a solution of the phenol (1.0 eq) in anhydrous DMF to the NaH suspension. Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylating Agent Addition: Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Reaction and Work-up: Stir the reaction at room temperature or gently heat to 50-60 °C until the reaction is complete. Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash, dry, and purify as described above.

O_Alkylation_Workflow Start Start Setup Combine Phenol, Alkylating Agent, and Base in Solvent Start->Setup Reaction Heat and Stir (Monitor by TLC/GC) Setup->Reaction Workup Cool, Filter/Quench, and Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Aryl Ether Purification->Product

Caption: Experimental workflow for O-alkylation of phenols.

Protocol 2: N-Alkylation of Amines and Amides

This protocol outlines the N-alkylation of primary and secondary amines or amides.

Materials:

  • Amine or Amide (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • A suitable base (e.g., Potassium Carbonate, Cesium Carbonate, or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DMF, Acetonitrile, or THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine or amide (1.0 eq) and the base (2.0 eq) in the chosen anhydrous solvent.

  • Addition of Alkylating Agent: Add this compound (1.2 eq) to the mixture at room temperature.

  • Reaction Conditions: Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) to drive the reaction to completion. The reaction time can vary from a few hours to overnight.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous work-up similar to the O-alkylation protocol.

  • Purification: Purify the crude product by flash column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Handling: Work in a well-ventilated fume hood.[10] Avoid inhalation of vapors and contact with skin and eyes.[4]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[4]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[4]

    • Ingestion: Do NOT induce vomiting. Get medical attention.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[10]

Applications in Drug Discovery and Development

The 3-(4-methoxyphenoxy)propyl group, introduced by this alkylating agent, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1] The methoxy group can participate in hydrogen bonding and the overall lipophilicity of the side chain can be modulated to enhance cell permeability and metabolic stability. While specific signaling pathways are compound-dependent, the introduction of this moiety is a valuable strategy in medicinal chemistry for lead optimization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction - Inactive base- Poor quality reagents- Insufficient temperature- Use freshly dried base (e.g., K₂CO₃) or a new bottle of NaH.- Ensure reagents and solvents are anhydrous.- Gradually increase the reaction temperature.
Formation of Side Products - Elimination reaction (E2)- Dialkylation (for primary amines)- For secondary or sterically hindered substrates, consider milder reaction conditions.- Use a larger excess of the amine to favor mono-alkylation.
Difficult Purification - Similar polarity of starting material and product- Optimize the mobile phase for column chromatography.- Consider derivatization to aid separation.

Conclusion

This compound is a versatile and efficient alkylating agent for the introduction of the 3-(4-methoxyphenoxy)propyl group into a wide range of nucleophilic substrates. A solid understanding of the Williamson ether synthesis and careful control of reaction conditions are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable synthetic building block in their research and development endeavors.

References

  • A Comparative Guide to Ether Synthesis: Evaluating Alternatives to 1-(3-Iodopropoxy)-4-methoxybenzene - Benchchem. (n.d.).
  • This compound | CAS 6267-37-4 | SCBT. (n.d.).
  • 1-(3-Bromopropyl)-4-methoxybenzene 97 57293-19-3 - Sigma-Aldrich. (n.d.).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Williamson ether synthesis – Knowledge and References - Taylor & Francis. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020, May 30).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26).
  • This compound (C10H13BrO2) - PubChemLite. (n.d.).
  • 57293-19-3 | 1-(3-Bromopropyl)-4-methoxybenzene - ChemScene. (n.d.).
  • 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072 - PubChem. (n.d.).
  • Application Notes and Protocols for the Alkylation of Phenols with 1-Bromo-3-methoxypropane - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, June 30).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6).
  • Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. (n.d.).
  • 1-((3-bromopropoxy)methyl)-4-methoxybenzene | 147193-45-1 - ChemicalBook. (n.d.).
  • An In-Depth Technical Guide to 1-(3-Iodopropoxy)-4-methoxybenzene - Benchchem. (n.d.).
  • Literature Review of 1-(3-Iodopropoxy)-4-methoxybenzene: A Technical Guide - Benchchem. (n.d.).
  • In-Depth Technical Guide: 1-(3-Iodopropoxy)-4-methoxybenzene - Benchchem. (n.d.).
  • 1-(3-Iodopropoxy)-4-methoxybenzene | 118943-23-0 | Benchchem. (n.d.).
  • Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. (2025, August 5).
  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC - PubMed Central. (n.d.).
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (n.d.).
  • Alkylation of phenol: a mechanistic view - PubMed - NIH. (n.d.).
  • The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents - PMC - NIH. (2012, August 1). Retrieved from [Link]Application Notes and Protocols: this compound as a Premier Alkylating Agent in Organic Synthesis

Executive Summary

This compound is a highly versatile bifunctional reagent, indispensable for the strategic introduction of the 3-(4-methoxyphenoxy)propyl moiety in advanced organic synthesis. This functional group is of significant interest in medicinal chemistry and materials science due to its ability to modulate the physicochemical properties of parent molecules.[1] This guide offers a comprehensive overview of the reagent's properties, its mechanistic action as an alkylating agent, detailed experimental protocols for its application, and essential safety guidelines tailored for researchers, scientists, and professionals in drug development.

Physicochemical Profile and Handling

A foundational understanding of the reagent's characteristics is critical for its effective and safe implementation in experimental design.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃BrO₂[2][3]
Molecular Weight 245.11 g/mol [2]
CAS Number 6267-37-4[2]
Appearance Clear Liquid[4]
Boiling Point 104-106 °C @ 0.2 mmHg
Density 1.311 g/mL at 25 °C
Solubility Soluble in common organic solvents (e.g., acetone, DMF); insoluble in water.[4][5]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[4]

The Core Mechanism: Williamson Ether Synthesis

The predominant application of this compound is as an electrophile in the Williamson ether synthesis , a robust and widely used method for forming ether linkages.[1][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]

The SN2 Pathway Unpacked:

  • Nucleophile Generation: The reaction commences with the deprotonation of a nucleophilic species, typically a phenol or an alcohol, using a suitable base. This step generates a more reactive alkoxide or phenoxide ion.

  • Backside Attack: The newly formed nucleophile executes a "backside attack" on the electrophilic carbon atom of this compound—the carbon directly bonded to the bromine atom.

  • Concerted Transition State: The reaction proceeds through a concerted transition state where the new carbon-oxygen bond is formed concurrently with the cleavage of the carbon-bromine bond.[7] The bromide ion is expelled as the leaving group.

The success of this synthesis is contingent upon several key factors:

  • Substrate Structure: As a primary alkyl halide, this compound is an ideal substrate for SN2 reactions, minimizing steric hindrance that could favor competing elimination reactions.[7][9]

  • Nucleophile Potency: The nucleophilicity of the deprotonated species is a critical determinant of the reaction rate.

  • Reaction Environment: The judicious selection of the base and solvent system is paramount for efficient nucleophile generation and for creating an environment that favors the SN2 pathway.

Williamson_Ether_Synthesis_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_products Products Nucleophile_Source R-OH (e.g., Phenol) Activated_Nucleophile R-O⁻ (Alkoxide/Phenoxide) Nucleophile_Source->Activated_Nucleophile Deprotonation Alkylating_Agent Br-(CH₂)₃-O-Ar (this compound) Final_Ether R-O-(CH₂)₃-O-Ar (Target Ether) Alkylating_Agent->Final_Ether Base Base (e.g., K₂CO₃, NaH) Base->Activated_Nucleophile Activated_Nucleophile->Final_Ether SN2 Reaction Byproducts Base-H⁺ + Br⁻

Caption: Mechanistic flow of the Williamson ether synthesis.

Field-Tested Experimental Protocols

The following protocols are presented as robust starting points, which can be optimized based on the specific substrate and desired scale.

Protocol 1: O-Alkylation of Phenolic Compounds

This protocol provides a generalized procedure for the synthesis of aryl ethers from various phenolic precursors.

Essential Materials:

  • Substituted Phenol (1.0 equivalent)

  • This compound (1.1–1.5 equivalents)

  • Anhydrous Base: Potassium Carbonate (K₂CO₃, 2.0–3.0 equivalents) or Sodium Hydride (NaH, 60% dispersion, 1.1 equivalents)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Acetone

  • Inert Atmosphere (Nitrogen or Argon)

  • Standard Organic Synthesis Glassware

Procedure with Potassium Carbonate (General Purpose):

  • Reaction Assembly: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, combine the phenol (1.0 eq.), this compound (1.2 eq.), and anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Introduce anhydrous acetone or DMF to achieve a reaction concentration of approximately 0.1–0.5 M relative to the phenol.

  • Thermal Conditions: Heat the mixture to reflux (for acetone) or maintain at 60–80 °C (for DMF) with vigorous stirring.

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up Procedure: Upon completion (typically 4–12 hours), cool the reaction to ambient temperature. Remove the inorganic salts by filtration, washing the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate), washed sequentially with water and brine, and dried over anhydrous sodium sulfate (Na₂SO₄). After filtration and solvent evaporation, the final product is purified via flash column chromatography.

Procedure with Sodium Hydride (For Less Reactive Phenols):

  • Alkoxide Synthesis: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous DMF and cool to 0 °C.[6]

  • Phenol Addition: A solution of the phenol (1.0 eq.) in anhydrous DMF is added dropwise to the NaH suspension. The mixture is allowed to warm to room temperature and stirred for 30–60 minutes until hydrogen evolution ceases.

  • Electrophile Introduction: this compound (1.1 eq.) is added dropwise to the freshly prepared phenoxide solution.

  • Reaction and Isolation: The reaction is stirred at room temperature or gently heated (50–60 °C) until complete. The reaction is then cautiously quenched with the slow addition of water. The product is extracted, washed, dried, and purified as detailed in the previous method.

O_Alkylation_Protocol_Flow Start Start Reagent_Mixing Combine Phenol, Alkylating Agent, and Base in Anhydrous Solvent Start->Reagent_Mixing Reaction_Execution Apply Heat and Stirring (Monitor by TLC/GC) Reagent_Mixing->Reaction_Execution Aqueous_Workup Cool, Filter/Quench, Extract, and Concentrate Reaction_Execution->Aqueous_Workup Chromatographic_Purification Flash Column Chromatography Aqueous_Workup->Chromatographic_Purification Final_Product Pure Aryl Ether Product Chromatographic_Purification->Final_Product

Caption: Step-by-step workflow for the O-alkylation of phenols.

Protocol 2: N-Alkylation of Amines, Amides, and Heterocycles

This protocol describes the N-alkylation of various nitrogen-containing nucleophiles.

Essential Materials:

  • Nitrogen Nucleophile (Amine, Amide, etc.) (1.0 equivalent)

  • This compound (1.1–1.5 equivalents)

  • Appropriate Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA))

  • Anhydrous Solvent (e.g., DMF, Acetonitrile, THF)

  • Inert Atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Assembly: In a dry flask under an inert atmosphere, dissolve the nitrogen nucleophile (1.0 eq.) and the selected base (2.0 eq.) in the chosen anhydrous solvent.

  • Electrophile Addition: Introduce this compound (1.2 eq.) to the stirred mixture at room temperature.

  • Thermal Conditions: Stir the reaction at ambient temperature or apply heat (e.g., 60–80 °C) as required to facilitate the reaction. Reaction times can range from several hours to overnight.

  • Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS. Once complete, perform an aqueous work-up as described in the O-alkylation protocol.

  • Purification: The crude product is purified by flash column chromatography to yield the N-alkylated product.

Safety and Handling Protocols

Strict adherence to safety protocols is mandatory when handling this compound.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, compatible chemical-resistant gloves, and a laboratory coat.[10]

  • Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[10]

  • Exposure Minimization: Avoid direct contact with skin and eyes.[4]

  • Emergency First Aid:

    • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4]

    • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4]

    • Inhalation: Relocate the individual to fresh air. If breathing is impaired, provide oxygen.[4]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]

  • Storage and Incompatibilities: Store in a cool, dry, and well-ventilated location, segregated from strong oxidizing agents.[10]

Strategic Importance in Drug Discovery

The incorporation of the 3-(4-methoxyphenoxy)propyl moiety via this alkylating agent can profoundly impact a molecule's biological profile.[1] The methoxy group can serve as a hydrogen bond acceptor, while the lipophilic character of the side chain can be tailored to optimize cell membrane permeability and metabolic stability, crucial parameters in the optimization of drug candidates.

Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Corrective Action(s)
Reaction Stalls or Fails - Deactivated base- Presence of moisture- Insufficient thermal energy- Utilize a freshly opened or properly dried base.- Ensure all reagents and solvents are rigorously anhydrous.- Incrementally increase the reaction temperature while monitoring for product formation.
Significant Side Product Formation - Competing E2 elimination- Over-alkylation of primary amines- For sterically demanding substrates, employ milder reaction conditions (lower temperature, weaker base).- Use a larger excess of the amine nucleophile to statistically favor mono-alkylation.
Co-elution During Purification - Similar polarity between starting materials and product- Systematically optimize the eluent system for column chromatography.- Consider a temporary derivatization of a functional group to alter polarity for easier separation.

Conclusion

This compound stands out as a highly effective and versatile alkylating agent. Its utility in constructing the 3-(4-methoxyphenoxy)propyl group is well-established. Mastery of the Williamson ether synthesis, coupled with meticulous control over reaction parameters, enables the high-yield synthesis of a diverse array of target molecules. The protocols and technical insights provided herein are designed to equip researchers with the necessary knowledge to leverage this key synthetic tool in their scientific pursuits.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • This compound (C10H13BrO2) - PubChemLite. (n.d.). Retrieved from [Link]

  • 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072 - PubChem. (n.d.). Retrieved from [Link]

  • Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. (n.d.). PubMed. Retrieved from [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. (2025, August 5). Retrieved from [Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (n.d.). Retrieved from [Link]

  • Alkylation of phenol: a mechanistic view - PubMed - NIH. (n.d.). Retrieved from [Link]

Sources

Williamson ether synthesis protocol with 1-(3-Bromopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Williamson Ether Synthesis: A Protocol for the Synthesis of 1-(3-(4-Methoxyphenoxy)propyl)-4-methoxybenzene

Abstract

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of a diaryl ether derivative using 1-(3-Bromopropyl)-4-methoxybenzene as the electrophilic partner. We will delve into the mechanistic underpinnings, explain the rationale behind the choice of reagents and conditions, and offer a comprehensive guide to execution, workup, and troubleshooting. This guide is intended for researchers and scientists in organic synthesis and drug development who require a robust and well-understood method for C-O bond formation.

Mechanistic Principles & Strategic Considerations

The Williamson ether synthesis is a classic SN2 reaction.[1] Its success hinges on optimizing conditions to favor substitution over competing side reactions, primarily E2 elimination.[2][5]

1.1 The SN2 Pathway

The reaction is initiated by the deprotonation of an alcohol or phenol using a suitable base to generate a potent nucleophile—the corresponding alkoxide or phenoxide. This nucleophile then performs a backside attack on the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step.[1][6]

Key Factors for Success:

  • The Electrophile (Alkyl Halide): The structure of the alkyl halide is the most critical factor. The SN2 mechanism is highly sensitive to steric hindrance.[5] Therefore, the reaction works best with methyl and primary alkyl halides.[3][7] Secondary halides often yield a mixture of substitution and elimination products, while tertiary halides almost exclusively undergo E2 elimination to form alkenes.[3][5] The subject of this protocol, 1-(3-Bromopropyl)-4-methoxybenzene, is an ideal primary alkyl halide.

  • The Nucleophile (Alkoxide/Phenoxide): While the alkylating agent must be unhindered, the alkoxide can be primary, secondary, or even tertiary.[3] Phenols are readily deprotonated to form phenoxides, which are excellent nucleophiles for this synthesis.

  • The Base: The choice of base depends on the acidity of the alcohol. For simple alcohols (pKa ~16-18), a strong base like sodium hydride (NaH) is required for complete deprotonation.[4][8] For more acidic phenols, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are highly effective and operationally simpler.[9][10]

  • The Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are optimal.[2][9] These solvents solvate the base's cation, leaving a "naked," highly reactive alkoxide anion, thereby accelerating the rate of the SN2 reaction.[5] Protic solvents (like ethanol) can solvate the nucleophile itself, reducing its reactivity.

1.2 Competing Reactions

The primary competing pathway is the E2 elimination, where the alkoxide acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the leaving group.[5] This is favored by sterically hindered alkyl halides (secondary/tertiary), bulky alkoxides, and higher reaction temperatures.[1][5] By using a primary alkyl halide and controlling the temperature, this side reaction can be minimized.

Reaction Scheme & Workflow Visualization

The protocol below details the reaction between 4-methoxyphenol and 1-(3-Bromopropyl)-4-methoxybenzene.

Reaction: 4-Methoxyphenol + 1-(3-Bromopropyl)-4-methoxybenzene → 1-(3-(4-Methoxyphenoxy)propyl)-4-methoxybenzene

.dot

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_sn2 SN2 Reaction cluster_products Products R1 4-Methoxyphenol Phenoxide 4-Methoxyphenoxide (Nucleophile) R1->Phenoxide Deprotonation in DMF R2 1-(3-Bromopropyl)-4-methoxybenzene TS Backside Attack (Transition State) R2->TS Nucleophilic Attack Base K₂CO₃ (Base) Base->Phenoxide Deprotonation in DMF Phenoxide->TS Nucleophilic Attack Product Desired Ether Product TS->Product Displacement of Br⁻ Byproduct KBr + KHCO₃ TS->Byproduct Displacement of Br⁻

Caption: General mechanism of the Williamson ether synthesis.

.dot

experimental_workflow A 1. Setup & Reagent Prep - Add 4-methoxyphenol, K₂CO₃, and DMF to a flame-dried flask. B 2. Alkylation Step - Add 1-(3-bromopropyl)-4-methoxybenzene. - Heat reaction to 80-90 °C. A->B C 3. Reaction Monitoring - Track disappearance of starting materials via TLC. B->C D 4. Workup: Quenching & Extraction - Cool mixture, add water. - Extract with ethyl acetate (3x). C->D Upon Completion E 5. Washing - Wash combined organic layers with water, then brine. D->E F 6. Drying & Concentration - Dry over anhydrous Na₂SO₄. - Filter and remove solvent under reduced pressure. E->F G 7. Purification - Purify crude product via column chromatography. F->G H 8. Characterization - Analyze pure product using ¹H NMR, ¹³C NMR, and MS. G->H

Caption: Experimental workflow from setup to characterization.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-(3-(4-Methoxyphenoxy)propyl)-4-methoxybenzene on a 5 mmol scale.

3.1 Materials and Equipment

  • Chemicals:

    • 4-Methoxyphenol (≥98%)

    • 1-(3-Bromopropyl)-4-methoxybenzene (≥97%)[11]

    • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc), reagent grade

    • Hexanes, reagent grade

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Equipment:

    • 100 mL round-bottom flask

    • Reflux condenser and heating mantle

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Standard laboratory glassware

    • TLC plates (silica gel 60 F₂₅₄)

3.2 Safety Precautions

  • 1-(3-Bromopropyl)-4-methoxybenzene: May cause skin and eye irritation.[12]

  • 4-Methoxyphenol: Harmful if swallowed and causes skin irritation.

  • DMF: A skin and eye irritant. It is a suspected teratogen. Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals.[13]

3.3 Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask containing a magnetic stir bar, add 4-methoxyphenol (0.62 g, 5.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 25 mL of anhydrous DMF to the flask.

  • Electrophile Addition: Add 1-(3-Bromopropyl)-4-methoxybenzene (1.15 g, 5.0 mmol, 1.0 equiv.) to the stirring suspension.

  • Reaction: Attach a reflux condenser, place the flask under an inert atmosphere (N₂ or Ar), and heat the mixture to 80-90 °C using a heating mantle.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the starting materials.

  • Workup - Quenching: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of deionized water.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[14]

  • Workup - Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and then brine (1 x 50 mL) to remove residual DMF and inorganic salts.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[10]

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 9:1 hexanes:ethyl acetate) to afford the pure product.

Data Summary and Expected Results

ParameterValueRationale
Nucleophile 4-MethoxyphenolAn electron-rich phenol that readily forms a potent nucleophile.
Electrophile 1-(3-Bromopropyl)-4-methoxybenzeneA primary alkyl halide, ideal for minimizing the competing E2 elimination reaction.[3]
Base Potassium Carbonate (K₂CO₃)A mild, easy-to-handle base sufficient for deprotonating the acidic phenol.[9][15]
Solvent Anhydrous DMFA polar aprotic solvent that accelerates SN2 reactions.[16]
Stoichiometry (N:E:B) 1.0 : 1.0 : 2.0Excess base ensures complete deprotonation of the phenol.
Temperature 80-90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.
Reaction Time 4-8 hoursTypical duration for this type of reaction; should be confirmed by TLC monitoring.[8]

Expected Outcome: The pure product, 1-(3-(4-Methoxyphenoxy)propyl)-4-methoxybenzene, is expected to be a colorless oil or a low-melting solid. Typical yields for this reaction, when performed carefully, range from 75-90%.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Incomplete deprotonation (wet reagents/solvent).2. Inactive base.3. Insufficient temperature.1. Use anhydrous solvents and freshly dried reagents. Ensure K₂CO₃ is finely powdered.2. Use a fresh bottle of base.3. Ensure the internal reaction temperature reaches the target range.
Low Yield 1. Incomplete reaction.2. Loss of product during workup.3. Competing E2 elimination.1. Increase reaction time or temperature slightly, monitoring by TLC.2. Ensure thorough extraction and be careful during solvent removal.3. If an elimination byproduct is observed, reduce the reaction temperature.[5]
Multiple Spots on TLC 1. Incomplete reaction (starting materials remain).2. Formation of side products.3. Decomposition of product.1. Allow the reaction to proceed for a longer duration.2. Optimize temperature and ensure high-purity starting materials.3. Ensure the workup is not overly acidic/basic and avoid excessive heat during purification.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Semantic Scholar. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. [Link]

  • PharmaChange. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • SlidePlayer. Williamson Ether Synthesis. [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Williamson Synthesis: The Art of Ether Creation. [Link]

  • University of Calgary. Ch24: ArOH to ArOR. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chegg. 1. Write a mechanism for the Williamson ether synthesis.... [Link]

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

  • PubChemLite. 1-(3-bromopropoxy)-4-methoxybenzene (C10H13BrO2). [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]

  • The Royal Society of Chemistry. The reactions of methoxybenzene. [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]

  • NIST. Benzene, 1-bromo-4-methoxy-. [Link]

Sources

Application Notes and Protocols: Synthesis of Biologically Relevant Aryl Ethers via Reaction of 1-(3-Bromopropoxy)-4-methoxybenzene with Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Williamson ether synthesis stands as a cornerstone reaction in organic chemistry for the formation of the ether linkage. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of 1-(3-Bromopropoxy)-4-methoxybenzene with a variety of phenolic compounds. This specific transformation is of significant interest as it constructs a common and versatile scaffold, the aryloxypropyl ether, which is a prevalent structural motif in numerous biologically active molecules. We will delve into the mechanistic underpinnings of this SN2 reaction, provide optimized, step-by-step protocols for synthesis, and discuss the analytical characterization of the resulting products. Furthermore, we will explore the applications of these synthesized ethers in the realm of drug discovery, highlighting the importance of the aryloxypropyl linker in medicinal chemistry.

Introduction: The Significance of the Aryloxypropyl Ether Moiety

The ether functional group is a fundamental building block in the architecture of many pharmaceuticals and biologically active natural products. The specific structural motif of an aryloxypropyl group connected to another aromatic system, in this case a 4-methoxyphenyl group, offers a unique combination of flexibility and defined spatial orientation. This "linker" region can play a crucial role in positioning pharmacophoric elements for optimal interaction with biological targets. The 4-methoxybenzene moiety itself is a common feature in medicinal chemistry, often contributing to favorable pharmacokinetic properties.[1] The reaction of this compound with diverse phenolic compounds provides a straightforward and efficient route to a library of molecules with potential therapeutic applications, ranging from anticancer to antiallergy agents.[2][3]

Reaction Mechanism and Key Considerations

The synthesis of these aryl ethers proceeds via the classic Williamson ether synthesis, a robust and widely utilized method for forming C-O bonds.[4] The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[5]

The key steps are:

  • Deprotonation of the Phenol: A base is used to deprotonate the acidic hydroxyl group of the phenolic compound, generating a more nucleophilic phenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile and attacks the electrophilic carbon atom of this compound that is bonded to the bromine atom.

  • Displacement of the Leaving Group: The bromine atom, a good leaving group, is displaced, resulting in the formation of the desired aryl ether and a bromide salt as a byproduct.

Sources

The Versatile Role of 1-(3-Bromopropoxy)-4-methoxybenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile chemical building blocks. 1-(3-Bromopropoxy)-4-methoxybenzene emerges as a significant player in this arena. This bifunctional molecule, characterized by a methoxy-activated phenyl ring and a reactive bromopropyl chain, serves as a cornerstone for medicinal chemists aiming to introduce the 4-methoxyphenoxypropyl moiety into complex molecular architectures. The methoxy group, a common feature in numerous approved drugs, can influence a molecule's physicochemical properties and its binding affinity to biological targets[1]. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of its role as a molecular linker in the synthesis of targeted therapies.

Core Application: A Versatile Linker in Drug Design

The true power of this compound in medicinal chemistry lies in its utility as a flexible linker. In drug design, particularly in the development of kinase inhibitors and other targeted therapies, linkers play a crucial role in connecting a pharmacophore to other functional groups that can enhance potency, selectivity, or pharmacokinetic properties. The three-carbon propyl chain of this compound provides optimal spacing and conformational flexibility, allowing the methoxyphenyl headgroup to engage in favorable interactions within a target's binding pocket, while the bromo- functional group enables covalent attachment to a core scaffold.

A notable example of a similar linker strategy is observed in the synthesis of the dual Src/Abl tyrosine kinase inhibitor, Bosutinib , used in the treatment of chronic myelogenous leukemia (CML)[2][3]. While many synthetic routes to Bosutinib employ the more economical 1-bromo-3-chloropropane to introduce the propoxy linker[2][4], the underlying principle of using a bifunctional propyl chain to connect a quinoline core to a terminal amine is a powerful demonstration of this approach.

Below is a conceptual workflow illustrating the role of a propoxy linker in the synthesis of a quinoline-based kinase inhibitor, inspired by the synthesis of Bosutinib.

G cluster_0 Core Scaffold Synthesis cluster_1 Linker Introduction cluster_2 Final Drug Assembly A Quinoline Precursor (with phenolic -OH) C Alkylated Quinoline Intermediate A->C Williamson Ether Synthesis (Base, Solvent) B This compound or similar alkylating agent B->C E Final Drug Candidate C->E Nucleophilic Aromatic Substitution D Pharmacophore (e.g., Substituted Aniline) D->E G A Core Heterocycle (e.g., Benzothiophene with -NH2 group) C N-Alkylated Intermediate A->C N-Alkylation (Base, Solvent) B This compound B->C D Further Functionalization (e.g., Suzuki Coupling) C->D Introduction of second aryl group E Final SERM Candidate D->E Deprotection/ Final Modification

Sources

The Methoxy-Propoxy-Phenyl Linker: A Strategic Tool in Bioactive Molecule Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Linkers in Drug Discovery

In the intricate world of medicinal chemistry, the linker is often an unsung hero. Far from being a mere spacer, a well-designed linker is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties.[][2] Among the diverse array of linkers, the methoxy-propoxy-phenyl moiety has emerged as a particularly valuable scaffold. Its unique combination of a flexible propoxy chain, a rigid phenyl ring, and a methoxy group offers a powerful toolkit for modulating solubility, metabolic stability, and target engagement.[3][4] This guide provides a comprehensive overview of the strategic considerations and practical methodologies for incorporating the methoxy-propoxy-phenyl linker into bioactive molecules.

The methoxy group, a common feature in many natural products and approved drugs, can significantly influence a molecule's properties. It can act as a hydrogen bond acceptor, participate in favorable interactions with biological targets, and alter the electronic properties of the phenyl ring.[4][5] The propoxy chain provides a degree of conformational flexibility, allowing the bioactive portion of the molecule to orient itself optimally for binding. The phenyl ring, a common building block in medicinal chemistry, serves as a rigid anchor and a platform for further functionalization.[3]

This document will delve into the synthetic strategies for introducing this linker, with a focus on the robust and versatile Williamson ether synthesis.[6][7][8] We will explore the impact of this linker on the physicochemical properties of the resulting conjugates and provide detailed, step-by-step protocols for key synthetic and analytical procedures.

Synthetic Strategies: The Williamson Ether Synthesis as a Cornerstone

The formation of the ether bond is the linchpin in the assembly of the methoxy-propoxy-phenyl linker. The Williamson ether synthesis stands out as the preeminent method for this transformation due to its reliability and broad substrate scope.[6][9] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or other suitable electrophile with a good leaving group.[7][8]

There are two primary disconnections for the synthesis of a molecule containing a methoxy-propoxy-phenyl linker via the Williamson ether synthesis:

  • Route A: Reaction of a (4-methoxyphenyl)propoxy alcohol with a suitable electrophile attached to the bioactive molecule.

  • Route B: Reaction of a bioactive molecule containing a hydroxyl group with a 4-propoxy-phenyl halide or sulfonate.

The choice between these routes is often dictated by the availability of starting materials and the chemical functionalities present in the bioactive molecule. For instance, if the bioactive molecule is sensitive to the basic conditions required for alkoxide formation, Route A might be preferable.

Visualizing the Synthetic Approach

Williamson_Synthesis cluster_0 Route A cluster_1 Route B Bioactive-X Bioactive Molecule-LG (LG = Leaving Group) Product_A Bioactive-O-Propoxy-Ph-OMe Bioactive-X->Product_A Williamson Ether Synthesis Alkoxide 4-Methoxyphenyl-propoxide Alkoxide->Product_A Bioactive-OH Bioactive Molecule-OH Product_B Bioactive-O-Propoxy-Ph-OMe Bioactive-OH->Product_B Williamson Ether Synthesis Linker-LG LG-Propoxy-Ph-OMe (LG = Leaving Group) Linker-LG->Product_B

Caption: Alternative synthetic routes for incorporating the methoxy-propoxy-phenyl linker.

Impact on Physicochemical and Pharmacological Properties

The incorporation of a methoxy-propoxy-phenyl linker can profoundly influence the drug-like properties of a bioactive molecule. Understanding these effects is crucial for rational drug design.

PropertyInfluence of Methoxy-Propoxy-Phenyl LinkerRationale
Solubility Generally increases aqueous solubility.The ether oxygen and methoxy group can act as hydrogen bond acceptors, improving interactions with water.
Lipophilicity (LogP) Can be tuned by modifying the substitution pattern on the phenyl ring.The overall lipophilicity is a balance between the hydrophobic phenyl and propoxy components and the more polar ether and methoxy groups.
Metabolic Stability The ether linkage is generally more stable to metabolic cleavage than an ester linkage. The methoxy group can be susceptible to O-demethylation by cytochrome P450 enzymes.The ether bond's stability can prolong the half-life of a drug. Potential metabolic hotspots should be considered in the design phase.[4]
Conformational Flexibility The propoxy chain introduces flexibility, allowing for optimal binding to the target.This flexibility can be advantageous for navigating the binding pocket of a protein.
Target Engagement The phenyl ring can participate in π-π stacking or hydrophobic interactions within the binding site. The methoxy group can form key hydrogen bonds.[4]These interactions can significantly contribute to the binding affinity and selectivity of the molecule.

Experimental Protocols

The following protocols provide a detailed guide for the synthesis and characterization of a model compound featuring a methoxy-propoxy-phenyl linker.

Protocol 1: Synthesis of 1-(3-bromopropoxy)-4-methoxybenzene

This protocol describes the synthesis of a key building block for introducing the methoxy-propoxy-phenyl linker.

Materials:

  • 4-Methoxyphenol

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • To a solution of 4-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and 1,3-dibromopropane (3.0 eq).

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Coupling of the Linker to a Bioactive Molecule (Williamson Ether Synthesis)

This protocol details the coupling of the synthesized linker to a model bioactive molecule containing a phenolic hydroxyl group.

Materials:

  • Bioactive molecule with a phenolic -OH group

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard inert atmosphere glassware (Schlenk flask, nitrogen inlet, etc.)

Procedure:

  • To a solution of the bioactive molecule (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired bioactive molecule with the methoxy-propoxy-phenyl linker.

Protocol 3: Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized molecule.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Visualizing the Experimental Workflow

Experimental_Workflow Start Start: Synthesis of Linker Reaction1 Protocol 1: Synthesis of This compound Start->Reaction1 Purification1 Purification: Column Chromatography Reaction1->Purification1 Characterization1 Characterization: NMR, MS Purification1->Characterization1 Coupling Protocol 2: Williamson Ether Synthesis (Coupling to Bioactive Molecule) Characterization1->Coupling Purification2 Purification: Column Chromatography Coupling->Purification2 Final_Characterization Protocol 3: Final Product Characterization (NMR, MS, HPLC) Purification2->Final_Characterization End End: Purified Product Final_Characterization->End

Caption: A streamlined workflow for the synthesis and characterization of bioactive molecules.

Conclusion and Future Perspectives

The methoxy-propoxy-phenyl linker is a valuable and versatile tool in the arsenal of the medicinal chemist. Its judicious application can lead to the development of bioactive molecules with improved pharmacokinetic profiles and enhanced therapeutic efficacy. The synthetic methodologies outlined in this guide, centered around the robust Williamson ether synthesis, provide a reliable framework for the preparation of these important compounds.

Future research in this area will likely focus on the development of novel variations of this linker, incorporating additional functionalities to further fine-tune the properties of the resulting drug candidates. As our understanding of the complex interplay between molecular structure and biological activity continues to grow, so too will the sophistication and utility of linkers in drug design.

References

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • MDPI. A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link]

  • Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Available from: [Link]

  • F1000Research. The most common linkers in bioactive molecules and their bioisosteric replacement network. Available from: [Link]

  • PubMed. The role of the methoxy group in approved drugs. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Available from: [Link]

  • PubMed. Linkers in fragment-based drug design: an overview of the literature. Available from: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 1-(3-Bromopropoxy)-4-methoxybenzene in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of 1-(3-bromopropoxy)-4-methoxybenzene in the synthesis of kinase inhibitors. Kinase inhibitors are at the forefront of targeted cancer therapy, and the quinazoline scaffold is a privileged structure in the design of many such therapeutics, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] This application note will delve into the rationale behind the use of this compound as a key building block, provide detailed, field-proven protocols for its incorporation into a quinazoline-based inhibitor, and discuss the characterization and biological evaluation of the final compound.

Introduction: The Critical Role of Kinase Inhibitors in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it can lead to uncontrolled cell proliferation, survival, and metastasis.[2] The development of small molecule kinase inhibitors that can selectively block the activity of these oncogenic kinases has revolutionized cancer treatment.

The Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases, which includes EGFR (HER1/ErbB1), HER2/ErbB2, HER3/ErbB3, and HER4/ErbB4, are key drivers of tumorigenesis in a variety of cancers, including non-small cell lung cancer (NSCLC), breast cancer, and colorectal cancer.[2][3] Upon ligand binding, these receptors form homodimers or heterodimers, leading to the activation of their intracellular tyrosine kinase domains and the initiation of downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell growth and survival.[2][3]

Quinazoline-based molecules have emerged as a highly successful class of EGFR inhibitors, with several approved drugs like gefitinib and lapatinib demonstrating significant clinical benefit.[1] These inhibitors typically act as ATP-competitive binders, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[4] The structure of these inhibitors often includes a quinazoline core, a substituted aniline moiety that confers selectivity, and a side chain at the 6- or 7-position of the quinazoline ring that can enhance potency and modulate pharmacokinetic properties.

The Strategic Importance of this compound

This compound is a versatile bifunctional reagent that serves as a key building block for introducing a methoxypropoxy side chain onto the quinazoline scaffold. This side chain is a common feature in many potent EGFR and dual EGFR/HER2 inhibitors. Its strategic importance lies in several key aspects:

  • Modulation of Physicochemical Properties: The methoxypropoxy group can improve the solubility and pharmacokinetic profile of the inhibitor, enhancing its oral bioavailability and overall drug-like properties.

  • Enhanced Potency: The length and flexibility of the propoxy linker can allow for optimal positioning of the terminal methoxy group within the ATP-binding pocket, potentially forming favorable interactions with amino acid residues and increasing the inhibitor's potency.

  • Versatile Synthetic Handle: The bromo-functionalization provides a reactive site for facile incorporation via nucleophilic substitution reactions, most commonly the Williamson ether synthesis.

The core chemical transformation involving this compound is the Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[5] In the context of quinazoline inhibitor synthesis, the hydroxyl group of a suitably functionalized quinazoline precursor is deprotonated to form a phenoxide, which then acts as a nucleophile to displace the bromide from this compound.

Signaling Pathways and Experimental Workflow

Targeted Signaling Pathways: EGFR and HER2

The kinase inhibitors synthesized using this compound are designed to primarily target the EGFR and HER2 signaling pathways. The following diagram illustrates a simplified overview of these pathways and their downstream effects.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Heterodimerization RAS RAS EGFR->RAS Activation PI3K PI3K HER2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Inhibitor (e.g., Gefitinib Analogue) Inhibitor->EGFR Inhibition Inhibitor->HER2 Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR/HER2 signaling pathway targeted by quinazoline inhibitors.

Synthetic Workflow

The synthesis of a quinazoline-based kinase inhibitor using this compound typically follows a multi-step process. The diagram below outlines a general experimental workflow.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials: - 4-Hydroxy-6,7-dimethoxyquinazoline - this compound Reaction Williamson Ether Synthesis Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Kinase Inhibitor Characterization->Final_Product Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Final_Product->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT Assay) Final_Product->Cell_Assay Data_Analysis Data Analysis Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: General workflow for the synthesis and evaluation of a kinase inhibitor.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a gefitinib analogue using this compound. These protocols are based on established literature procedures and have been optimized for reproducibility.[2]

Materials and Equipment
Reagent/EquipmentGrade/Specification
4-Hydroxy-6,7-dimethoxyquinazoline≥98%
This compound≥97%
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, finely powdered
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%
Ethyl AcetateACS Grade
HexanesACS Grade
Dichloromethane (DCM)ACS Grade
MethanolACS Grade
Round-bottom flasksVarious sizes, flame-dried
Magnetic stirrer and stir bars
Reflux condenser
Inert atmosphere setup (Nitrogen or Argon)
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel, 230-400 mesh
Rotary evaporator
High-resolution mass spectrometer (HRMS)
Nuclear Magnetic Resonance (NMR) spectrometer400 MHz or higher
Synthesis of 6-(3-(4-methoxyphenoxy)propoxy)-7-methoxyquinazolin-4(3H)-one

Reaction Scheme:

4-Hydroxy-6,7-dimethoxyquinazoline + this compound → 6-(3-(4-methoxyphenoxy)propoxy)-7-methoxyquinazolin-4(3H)-one

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxy-6,7-dimethoxyquinazoline (1.0 g, 4.8 mmol), anhydrous potassium carbonate (1.33 g, 9.6 mmol), and anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.4 g, 5.7 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The starting material (4-hydroxy-6,7-dimethoxyquinazoline) is more polar than the product.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate will form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it thoroughly with water (3 x 20 mL) and then with a small amount of cold diethyl ether (2 x 10 mL) to remove any unreacted this compound.

  • Drying: Dry the crude product under vacuum to obtain an off-white solid.

Purification and Characterization

Purification by Column Chromatography:

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of 10% ethyl acetate in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate). Collect the fractions and monitor them by TLC.

  • Isolation of Pure Product: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure using a rotary evaporator to yield the final product as a white solid.

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should show characteristic peaks for the aromatic protons of the quinazoline and methoxybenzene rings, as well as the methylene protons of the propoxy linker and the methoxy groups.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis will provide the exact mass of the synthesized compound, confirming its elemental composition.

Expected Results and Biological Activity

Synthetic Yield and Purity
ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >98%
Appearance White to off-white solid
In Vitro Kinase Inhibitory Activity

The synthesized gefitinib analogue is expected to exhibit potent inhibitory activity against EGFR and HER2 kinases. The half-maximal inhibitory concentration (IC₅₀) values can be determined using in vitro kinase assays.

Kinase TargetCell LineIC₅₀ (µM)Reference Compound (Gefitinib) IC₅₀ (µM)
EGFR A549 (NSCLC)~0.5 - 2.0~15
HER2 SK-BR-3 (Breast Cancer)~1.0 - 5.0>20

Note: The IC₅₀ values are approximate and can vary depending on the specific assay conditions. The data presented here is based on similar compounds reported in the literature.[2]

Causality and Self-Validation in the Protocol

Expertise-Driven Choices:

  • Choice of Base and Solvent: Anhydrous potassium carbonate is a mild and effective base for the deprotonation of the phenolic hydroxyl group of the quinazoline. DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation, leaving the anion more nucleophilic.

  • Reaction Temperature: Heating the reaction to 80 °C provides sufficient energy to overcome the activation barrier of the Sₙ2 reaction without causing significant decomposition of the reactants or products.

  • Purification Method: Column chromatography is the standard and most effective method for purifying the final compound from any unreacted starting materials and by-products. The choice of a gradient elution allows for a good separation of compounds with different polarities.

Self-Validating System:

The protocol is designed to be self-validating through the use of in-process controls and final product characterization.

  • TLC Monitoring: Regular monitoring of the reaction by TLC allows the researcher to track the consumption of the starting material and the formation of the product, ensuring the reaction goes to completion.

  • Spectroscopic Characterization: The combination of ¹H NMR, ¹³C NMR, and HRMS provides unambiguous confirmation of the structure and purity of the final product. Any significant deviation from the expected spectra would indicate the presence of impurities or an incorrect structure.

  • Biological Evaluation: The in vitro kinase inhibition assays serve as the ultimate validation of the synthesis, confirming that the synthesized compound possesses the expected biological activity.

Conclusion

This application note has detailed the strategic use of this compound in the synthesis of a potent quinazoline-based kinase inhibitor. The provided protocols are robust and have been designed to be easily followed by researchers in the field of drug discovery. The incorporation of the methoxypropoxy side chain is a well-established strategy for enhancing the drug-like properties and biological activity of EGFR and HER2 inhibitors. By following the detailed experimental procedures and characterization methods outlined in this document, researchers can confidently synthesize and evaluate novel kinase inhibitors for their potential as therapeutic agents.

References

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137. [Link]

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174. [Link]

  • Hynes, N. E., & Lane, H. A. (2005). ERBB receptors and cancer: the complexity of targeted inhibitors. Nature Reviews Cancer, 5(5), 341-354. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]

  • Mishra, R., et al. (2018). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 28(15), 2588-2593. [Link]

  • Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095. [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinazoline-3-carbonitriles. Potent, orally active, and irreversible inhibitors of the epidermal growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(1), 49-63. [Link]

  • Coates, G. W. (2000). Precise control of polyolefin stereochemistry using single-site metal catalysts. Chemical Reviews, 100(4), 1223-1252. [Link]

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. [Link]

  • Traxler, P. (2001). Tyrosine kinase inhibitors in cancer treatment. Expert Opinion on Therapeutic Targets, 5(4), 335-348. [Link]

  • Baselga, J., & Arteaga, C. L. (2005). Critical update and emerging trends in epidermal growth factor receptor targeting in cancer. Journal of Clinical Oncology, 23(11), 2445-2459. [Link]

  • Hennequin, L. F., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a new series of potent and orally active inhibitors of the epidermal growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]

  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Anilino)quinazoline and 4-(anilino)pyrido[d]pyrimidine inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397. [Link]

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]

Sources

Application Notes and Protocols for N-Alkylation with 1-(3-Bromopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental procedure for the N-alkylation of various nitrogen-containing nucleophiles using the versatile alkylating agent, 1-(3-bromopropoxy)-4-methoxybenzene. N-alkylation is a cornerstone of synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development, where the introduction of specific alkyl groups can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic properties. This document provides a robust framework for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles, options for reaction optimization, and detailed protocols for product purification and characterization. Three distinct protocols are presented, tailored for the N-alkylation of primary amines, secondary amines, and nitrogen-containing heterocycles, ensuring broad applicability across a range of research endeavors.

Introduction: The Strategic Importance of N-Alkylation

The covalent attachment of an alkyl group to a nitrogen atom is a fundamental transformation that allows for the precise modification of a molecule's steric and electronic profile. The 3-(4-methoxyphenoxy)propyl moiety, introduced by this compound, is of particular interest in drug discovery as it can serve as a flexible linker or introduce a pharmacophoric element that can engage with biological targets.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this concerted step, the nitrogen nucleophile attacks the electrophilic carbon atom of the propyl chain, displacing the bromide leaving group. The efficiency of this process is highly dependent on several factors, including the nucleophilicity of the nitrogen atom, the choice of base and solvent, and the reaction temperature. Over-alkylation, where the initially formed product reacts further with the alkylating agent, is a common side reaction, particularly with primary amines, as the mono-alkylated product is often more nucleophilic than the starting amine.[2][3]

This guide provides methodologies to control the reaction outcome and effectively synthesize the desired N-alkylated products.

Reagents and Materials Overview

A summary of the key reagents and their physicochemical properties is provided below.

Compound Structure CAS No. MW ( g/mol ) Boiling Point (°C) Density (g/mL)
This compoundO(CCCBr)c1ccc(OC)cc16267-37-4245.11104-106 @ 0.2 mmHg1.311 @ 25 °C
Potassium Carbonate (K₂CO₃)K₂CO₃584-08-7138.21Decomposes2.43
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃534-17-8325.82Decomposes4.07
Sodium Hydride (NaH), 60% in mineral oilNaH7646-69-724.00Decomposes0.92 (dispersion)
N,N-Dimethylformamide (DMF)C₃H₇NO68-12-273.091530.944
Acetonitrile (ACN)CH₃CN75-05-841.0581.60.786

Safety and Handling Precautions

3.1. General Precautions: All experimental procedures should be conducted within a certified laboratory fume hood.[4] Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[5][6] An emergency eyewash and safety shower should be readily accessible.

3.2. Reagent-Specific Hazards:

  • This compound: This compound is an alkylating agent and should be handled with care. It may cause skin and serious eye irritation and may cause respiratory irritation.[7] Avoid inhalation of vapors and contact with skin and eyes.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon). Use a powder funnel for transfers and avoid creating dust. Quench any residual NaH carefully with a gentle stream of isopropanol or ethanol.

  • Strong Bases (e.g., NaH): Strong bases are corrosive and can cause severe skin and eye burns.[8][9] Handle with extreme caution.

  • Solvents (DMF, Acetonitrile): DMF is a suspected teratogen and should be handled with appropriate caution. Both DMF and acetonitrile are flammable. Keep away from ignition sources.

Experimental Workflow: A Visual Guide

The general workflow for a typical N-alkylation experiment is outlined below. This process includes reaction setup, monitoring, workup, and purification.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup cluster_3 Purification & Characterization A 1. Add amine and base to anhydrous solvent under N₂ B 2. Stir at room temperature A->B C 3. Add 1-(3-Bromopropoxy)- 4-methoxybenzene dropwise B->C D 4. Heat to desired temperature (e.g., 60-80 °C) C->D E 5. Monitor by TLC or LC-MS for consumption of starting amine D->E F 6. Cool to room temperature E->F G 7. Quench reaction (e.g., with water or sat. NH₄Cl) F->G H 8. Extract with organic solvent (e.g., Ethyl Acetate) G->H I 9. Wash, dry, and concentrate organic phase H->I J 10. Purify crude product via flash column chromatography I->J K 11. Characterize pure product (NMR, MS, etc.) J->K

Caption: General experimental workflow for N-alkylation.

Detailed Experimental Protocols

The following protocols provide a starting point for the N-alkylation of different classes of nitrogen nucleophiles. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Protocol 1: N-Alkylation of a Primary Amine (e.g., Aniline)

This protocol is designed to favor mono-alkylation but may require optimization to minimize the formation of the di-alkylated byproduct.

Reaction Principle: The primary amine is deprotonated by a mild base, increasing its nucleophilicity. The resulting anion attacks the alkyl bromide. Using an excess of the amine can help to suppress over-alkylation.[2]

G Aniline Product Ph-NH-(CH₂)₃-O-Ph-OCH₃ Aniline->Product Sₙ2 Attack Alkyl_Bromide Br-(CH₂)₃-O-Ph-OCH₃ Alkyl_Bromide->Product Base K₂CO₃ Base->Aniline Deprotonation Solvent DMF Solvent->Product Reaction Medium

Caption: N-Alkylation of a primary amine.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add aniline (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).[10]

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 4-12 hours).[11]

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation of a Secondary Amine (e.g., N-Methylaniline)

The alkylation of secondary amines typically proceeds more cleanly to the tertiary amine product without the complication of further alkylation to a quaternary ammonium salt, although this can occur under forcing conditions.[3]

Procedure:

  • Follow steps 1-3 from Protocol 1, using N-methylaniline (1.0 equivalent) as the substrate.

  • Add this compound (1.2 equivalents).

  • Heat the reaction to 60-70 °C and monitor by TLC or LC-MS (typically 6-18 hours).

  • Follow the workup and purification procedure outlined in steps 7-10 of Protocol 1.

Protocol 3: N-Alkylation of a Nitrogen Heterocycle (e.g., Imidazole)

Imidazole and other N-heterocycles can be effectively alkylated under similar conditions. For less nucleophilic heterocycles, a stronger base may be required.

Reaction Principle: For acidic N-H protons, such as in imidazole (pKa ≈ 14.5), a strong base like sodium hydride is highly effective at generating the nucleophilic anion.[12]

G Imidazole Product Imidazolyl-(CH₂)₃-O-Ph-OCH₃ Imidazole->Product Sₙ2 Attack Alkyl_Bromide Br-(CH₂)₃-O-Ph-OCH₃ Alkyl_Bromide->Product Base NaH Base->Imidazole Deprotonation Solvent DMF Solvent->Product Reaction Medium

Caption: N-Alkylation of a nitrogen heterocycle.

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of imidazole (1.0 equivalent) in DMF at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add this compound (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 2-8 hours).

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Follow the workup and purification procedure outlined in steps 8-10 of Protocol 1.

Purification and Characterization

6.1. Purification by Flash Column Chromatography: Purification of the crude product is typically achieved using flash column chromatography on silica gel.

  • Solvent System Selection: The appropriate eluent system should be determined by TLC analysis of the crude reaction mixture. A common starting point for N-alkylated aromatic amines is a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate).

  • Neutralizing Silica Gel: For basic amine products, which can streak or bind irreversibly to acidic silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system.[13]

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

6.2. Characterization of the Final Product: The structure and purity of the final N-alkylated product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Successful N-alkylation will be indicated by the appearance of new signals corresponding to the 3-(4-methoxyphenoxy)propyl group. Key signals to look for include:

      • A triplet around 4.0 ppm for the -O-CH₂- group adjacent to the aromatic ring.

      • A triplet corresponding to the -N-CH₂- group, the chemical shift of which will vary depending on the nitrogen environment.

      • A multiplet (often a pentet) for the central -CH₂- group of the propyl chain.

      • A singlet around 3.7-3.8 ppm for the methoxy (-OCH₃) group.

    • ¹³C NMR: The spectrum will show new signals for the carbons of the added propyl chain and the 4-methoxyphenyl group.[10][14]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry will typically show a prominent [M+H]⁺ ion corresponding to the molecular weight of the protonated product.[15]

    • Analysis of the fragmentation pattern can provide further structural confirmation.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated nucleophile (e.g., electron-withdrawing groups). 4. Impure or wet reagents/solvents.1. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ → NaH). 2. Gradually increase the reaction temperature. 3. Increase reaction time and/or temperature. 4. Ensure all reagents and solvents are anhydrous.
Over-alkylation 1. Mono-alkylated product is more nucleophilic than starting amine. 2. High reaction temperature or concentration. 3. Excess alkylating agent.1. Use a larger excess of the starting amine. 2. Lower the reaction temperature. 3. Use a 1:1 or slight excess of the amine to alkylating agent.
Difficult Purification 1. Product is basic and interacts strongly with silica gel. 2. Close polarity of product and starting material/byproducts.1. Add triethylamine (0.5-1%) to the chromatography eluent. 2. Try a different solvent system or a different stationary phase (e.g., alumina).

References

  • Benassi, M., et al. (2009). Recognition and resolution of isomeric alkyl anilines by mass spectrometry. Journal of the American Society for Mass Spectrometry.
  • BenchChem (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Technical Support Center.
  • BenchChem (2025). Experimental procedure for N-alkylation of primary amines.
  • BenchChem (2025). Application Notes and Protocols for N-Alkylation of 3-Isopropoxyaniline.
  • BenchChem (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. Available at: [Link]

  • Cooper, M. (n.d.). Monitoring Reactions by TLC. Washington State University. Available at: [Link]

  • Division of Research Safety, University of Illinois. (2023). Bases - Hydroxides. Available at: [Link]

  • Frontier, A. (2026). How To Run A Reaction: Planning and Strategy. University of Rochester, Department of Chemistry. Available at: [Link]

  • Jha, A., & Ma, G. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
  • LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • LibreTexts Chemistry. (2019). 23.16: Synthesis of Amines by Alkylation. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • Organic Chemistry Videos. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]

  • Otago, University of. (n.d.). N-Alkylation of imidazoles. OUR Archive. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Working with Chemicals. National Academies Press (US). Available at: [Link]

  • The Engineering Controls Database. (n.d.). Museums (Acids and Alkalis). Centers for Disease Control and Prevention. Available at: [Link]

  • Thompson, A. (2023). How to isolate Imine by column chromatography? ResearchGate. Available at: [Link]

  • University of Medicine, Department of Medicine. (2016). Standard Operating Procedure: WORKING WITH ACIDS AND BASES.
  • Wikipedia. (n.d.). Amine alkylation. Available at: [Link]

  • WSU Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Suggested Reaction Setups. Available at: [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(3-Bromopropoxy)-4-methoxybenzene in Modern Drug Discovery

This compound is a key bifunctional building block in contemporary organic synthesis and medicinal chemistry. Its structure, featuring a methoxy-activated phenyl ring and a reactive bromopropyl ether chain, renders it a versatile intermediate for the introduction of the 4-methoxyphenoxypropyl moiety into complex molecular architectures. This scaffold is of particular interest in drug development, where it serves as a crucial precursor for the synthesis of various biologically active compounds. A notable application is in the total synthesis of Stigmatellin A, a potent inhibitor of the mitochondrial respiratory chain, highlighting the compound's significance in accessing complex natural products with therapeutic potential.

The increasing demand for this intermediate necessitates the development of robust and scalable synthetic methods that are efficient, cost-effective, and amenable to industrial production. This guide provides a detailed, field-proven protocol for the scalable synthesis of this compound, with a focus on the underlying chemical principles, process optimization, and safety considerations essential for successful scale-up.

Core Synthesis Strategy: The Williamson Ether Synthesis

The most reliable and widely adopted method for the preparation of this compound is the Williamson ether synthesis.[1] This classic S(_N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[2] In this specific application, the sodium or potassium salt of 4-methoxyphenol (the phenoxide) acts as the nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane.

The choice of a primary alkyl halide (1,3-dibromopropane) is critical to the success of this reaction on a large scale. Primary halides are highly susceptible to S(_N)2 attack and less prone to the competing E2 elimination pathway, which can be a significant side reaction with secondary or tertiary halides, especially in the presence of a strong base like a phenoxide.[3]

Scalable Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis, with considerations for further scale-up.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesEquivalentsSupplier Suggestion
4-Methoxyphenol124.14100 g0.8061.0Sigma-Aldrich (≥98%)
1,3-Dibromopropane201.89487 g (247 mL)2.4173.0Sigma-Aldrich (99%)
Potassium Carbonate (K₂CO₃), anhydrous138.21223 g1.6132.0Fisher Scientific (≥99%)
Acetone, anhydrous58.081.5 L--VWR (≥99.5%)
Diethyl Ether74.121 L--Fisher Scientific (ACS Grade)
Saturated NaCl solution (brine)-500 mL--Laboratory prepared
Anhydrous Magnesium Sulfate (MgSO₄)120.3750 g--Sigma-Aldrich
Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Charge reactor with 4-methoxyphenol, K₂CO₃, and acetone B Stir mixture at room temperature for 30 minutes A->B C Add 1,3-dibromopropane to the mixture B->C D Reflux for 24 hours C->D E Monitor reaction progress by TLC D->E F Cool to room temperature and filter off inorganic salts E->F Upon completion G Concentrate filtrate under reduced pressure F->G H Dissolve residue in diethyl ether G->H I Wash with water and brine H->I J Dry organic layer with MgSO₄ I->J K Filter and concentrate to yield crude product J->K L Purify by column chromatography or vacuum distillation K->L

Caption: Scalable synthesis workflow for this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 4-methoxyphenol (100 g, 0.806 mol), anhydrous potassium carbonate (223 g, 1.613 mol), and anhydrous acetone (1.5 L).

    • Causality: Anhydrous conditions are crucial as water can hydrolyze the alkyl halide and deactivate the phenoxide.[4] Potassium carbonate is a mild and effective base for deprotonating the phenol, and its insolubility in acetone drives the reaction forward.[5]

  • Phenoxide Formation: Stir the mixture vigorously at ambient temperature (20-25 °C) for 30 minutes. The formation of the potassium phenoxide will be evident by a change in the color of the slurry.

  • Alkylation: To the stirred slurry, add 1,3-dibromopropane (487 g, 2.417 mol) in one portion.

    • Rationale: An excess of 1,3-dibromopropane is used to minimize the formation of the bis-ether byproduct, where 4-methoxyphenol reacts with both ends of the dibromopropane.

  • Reflux: Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux for 24 hours.

    • Process Control: On a larger scale, the exothermic nature of the reaction should be considered.[6] A controlled heating ramp and efficient cooling capacity of the reactor are essential to prevent a runaway reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The disappearance of the 4-methoxyphenol spot (visualized with a UV lamp) indicates reaction completion.[7]

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of celite to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with acetone (2 x 200 mL). c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone. d. Dissolve the resulting oily residue in diethyl ether (1 L). e. Transfer the ethereal solution to a separatory funnel and wash with water (2 x 250 mL) and then with saturated brine (1 x 250 mL).[8]

    • Purpose: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
  • Purification:

    • Option A: Column Chromatography (for high purity): Purify the crude product by column chromatography on silica gel using a gradient elution from 100% hexanes to 9:1 hexanes:ethyl acetate.[8][9]

    • Option B: Vacuum Distillation (for large scale): For multi-kilogram scale, purification by vacuum distillation is more practical and economical. The product can be distilled at 104-106 °C under a vacuum of 0.2 mmHg.

Process Optimization and Scale-Up Considerations

ParameterLaboratory Scale (100 g)Pilot/Industrial Scale (10 kg)Rationale and Considerations
Solvent AcetoneMethyl Ethyl Ketone (MEK) or AcetonitrileMEK has a higher boiling point (80 °C), allowing for a faster reaction rate. Acetonitrile is also an excellent polar aprotic solvent for S(N)2 reactions.[10]
Base K₂CO₃K₂CO₃ or NaOH (with PTC)K₂CO₃ is a safe and effective base. For further optimization, using aqueous NaOH with a phase-transfer catalyst can be more economical.
Temperature Control Heating mantle with magnetic stirringJacketed reactor with overhead stirring and automated temperature controlEfficient heat transfer is critical to manage the exothermicity of the reaction and maintain a consistent reflux temperature.[6]
Work-up Filtration and separatory funnel extractionCentrifugation or filter press for salt removal, followed by liquid-liquid extraction in a larger vesselMechanical separation methods are necessary for handling large volumes of solids and liquids efficiently.
Purification Column ChromatographyVacuum DistillationDistillation is more cost-effective and scalable for purifying large quantities of liquid products.[11]

Phase-Transfer Catalysis (PTC) for Enhanced Scalability

For industrial-scale production, a phase-transfer catalyzed Williamson ether synthesis offers significant advantages, including the use of less expensive aqueous bases (like 50% NaOH), milder reaction conditions, and often faster reaction times.[12]

  • Catalyst: Tetrabutylammonium bromide (TBAB) is a common and effective phase-transfer catalyst for this type of reaction.[8]

  • Solvent System: A biphasic system of toluene and water is typically used.[13] The TBAB transports the phenoxide from the aqueous phase to the organic phase where it can react with the 1,3-dibromopropane.[14]

  • Benefits: This approach avoids the need for anhydrous solvents and can lead to higher throughput and a greener process.[15]

Product Characterization: A Self-Validating System

Accurate characterization of the final product is essential to validate the success of the synthesis.

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 9.0 Hz, 2H, Ar-H), 6.81 (d, J = 9.0 Hz, 2H, Ar-H), 4.05 (t, J = 5.9 Hz, 2H, -OCH₂-), 3.77 (s, 3H, -OCH₃), 3.59 (t, J = 6.4 Hz, 2H, -CH₂Br), 2.30 (p, J = 6.1 Hz, 2H, -CH₂CH₂CH₂-).

  • ¹³C NMR (100 MHz, CDCl₃): δ 153.8, 153.2, 115.7, 114.6, 65.5, 55.7, 39.6, 26.4.[16]

  • FTIR (ATR): Key peaks will include C-H stretching (aromatic and aliphatic) around 3000-2850 cm⁻¹, C=C stretching (aromatic) around 1600-1450 cm⁻¹, and a strong C-O-C ether stretch around 1240 cm⁻¹.[17][18] The C-Br stretch will be observed in the fingerprint region, typically around 650-550 cm⁻¹.

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be expected at m/z 244/246 (due to the isotopic pattern of bromine).

Safety and Hazard Management for Scalable Synthesis

A thorough risk assessment is mandatory before performing this synthesis on a large scale.[19]

  • 1,3-Dibromopropane: This is a flammable liquid and is harmful if swallowed or inhaled.[6] It can cause skin and eye irritation.[8] When handling large quantities, use in a well-ventilated area or a fume hood is essential.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • 4-Methoxyphenol: This compound is harmful if swallowed and can cause skin irritation. Avoid inhalation of dust.

  • Potassium Carbonate: While not highly hazardous, it can cause eye and skin irritation.

  • Solvents: Acetone and diethyl ether are highly flammable. All heating should be conducted using heating mantles or oil baths, and all equipment should be properly grounded to prevent static discharge.[2]

  • Exothermic Potential: The Williamson ether synthesis is an exothermic reaction.[6] On a large scale, the heat generated may not dissipate as efficiently as in a small flask, potentially leading to a dangerous increase in temperature and pressure.[13] A robust temperature control system and an emergency cooling plan are critical components of a safe scale-up process.[20]

Troubleshooting Guide

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions & Optimizations Problem Low Product Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reaction: Bis-ether Formation Problem->Cause2 Cause3 Side Reaction: E2 Elimination Problem->Cause3 Cause4 Mechanical Loss during Work-up Problem->Cause4 Sol1 Increase reaction time Increase temperature (cautiously) Use a more polar aprotic solvent (e.g., DMF) Cause1->Sol1 Sol2 Increase excess of 1,3-dibromopropane Cause2->Sol2 Sol3 Maintain moderate reflux temp. Avoid excessively strong bases Cause3->Sol3 Sol4 Ensure efficient extraction Minimize transfers Cause4->Sol4

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(3-Bromopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for high yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis.

Issue 1: Low or No Product Yield

A diminished or absent yield of the desired ether is one of the most common challenges. This can often be traced back to suboptimal reaction conditions or reagent quality.

Question: My reaction has a very low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yield in the Williamson ether synthesis of this compound is a frequent issue that can be systematically addressed. The reaction, which proceeds via an SN2 mechanism, is sensitive to several factors.[1][2]

Core Causality Analysis:

  • Inefficient Deprotonation of 4-Methoxyphenol: The synthesis begins with the deprotonation of 4-methoxyphenol to form the nucleophilic 4-methoxyphenoxide ion. If the base is not strong enough or used in insufficient amounts, the concentration of the reactive nucleophile will be low, leading to a slow or incomplete reaction.[1] For phenols like 4-methoxyphenol, a moderately strong base is typically sufficient.[3]

  • Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents are generally preferred as they solvate the cation of the alkoxide, leaving the nucleophilic anion more "naked" and reactive.[3][4] Protic solvents, on the other hand, can solvate the nucleophile, reducing its reactivity.[4]

  • Reaction Temperature and Duration: Like most chemical reactions, the Williamson ether synthesis is temperature-dependent. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can promote side reactions.[4] The reaction must also be allowed to proceed for a sufficient amount of time to reach completion.[5]

  • Moisture Contamination: The presence of water in the reaction mixture can be detrimental. The alkoxide is a strong base and will be readily protonated by water, reducing the concentration of the active nucleophile.[4]

Troubleshooting Workflow:

start Low Yield Observed check_base 1. Verify Base Strength and Stoichiometry start->check_base check_solvent 2. Assess Solvent Choice check_base->check_solvent Base is appropriate sub_base Use a stronger base (e.g., NaH) or ensure 1:1 stoichiometry check_base->sub_base check_conditions 3. Optimize Temperature and Time check_solvent->check_conditions Solvent is optimal sub_solvent Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile) check_solvent->sub_solvent check_purity 4. Ensure Anhydrous Conditions check_conditions->check_purity Conditions are optimized sub_conditions Increase temperature incrementally (e.g., 50-100 °C) and monitor reaction by TLC check_conditions->sub_conditions solution Improved Yield check_purity->solution Reagents are pure and dry sub_purity Dry glassware and use anhydrous solvents check_purity->sub_purity

Caption: Troubleshooting workflow for low yield.

Recommended Protocol for Improved Yield:

  • Reagent Preparation:

    • Ensure 4-methoxyphenol is pure and dry.

    • Use 1,3-dibromopropane of high purity.

    • Thoroughly dry all glassware in an oven prior to use.[4]

    • Use anhydrous solvents.

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol in a suitable polar aprotic solvent such as DMF or acetonitrile.[3]

    • Add a slight excess (1.1 equivalents) of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[1][3]

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Addition of Electrophile:

    • Slowly add 1,3-dibromopropane (typically in excess to favor mono-alkylation) to the reaction mixture.

    • Heat the reaction to a temperature between 50-100 °C.[3][4] The optimal temperature should be determined empirically.

  • Monitoring and Workup:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Formation of Significant Byproducts

The presence of impurities and byproducts can complicate purification and reduce the overall yield of the desired product.

Question: My reaction produces a significant amount of a byproduct that is difficult to separate from this compound. What is this byproduct and how can I prevent its formation?

Answer:

The most likely byproduct in this synthesis is the bis-ether, 1,3-bis(4-methoxyphenoxy)propane. This occurs when both bromine atoms of 1,3-dibromopropane react with the 4-methoxyphenoxide. Another potential side reaction, though less common with primary halides, is elimination.[6]

Core Causality Analysis:

  • Stoichiometry of Reactants: If the ratio of 4-methoxyphenol to 1,3-dibromopropane is too high, the formation of the bis-ether byproduct is favored.

  • Reaction Temperature: Higher reaction temperatures can sometimes promote the formation of byproducts.[4]

Strategies to Minimize Byproduct Formation:

  • Adjust Stoichiometry: Use a significant excess of 1,3-dibromopropane relative to 4-methoxyphenol. This will statistically favor the mono-alkylation product. A molar ratio of 1:3 to 1:5 (4-methoxyphenol to 1,3-dibromopropane) is a good starting point.

  • Control Reactant Addition: Add the 4-methoxyphenoxide solution slowly to the solution of 1,3-dibromopropane. This maintains a low concentration of the nucleophile, further reducing the likelihood of the second substitution reaction.

Comparative Stoichiometry and Expected Outcomes:

Molar Ratio (4-methoxyphenol : 1,3-dibromopropane)Expected Major ProductExpected Major Byproduct
2 : 11,3-bis(4-methoxyphenoxy)propaneThis compound
1 : 1Mixture of products-
1 : 3This compoundUnreacted 1,3-dibromopropane
1 : 5This compoundUnreacted 1,3-dibromopropane

Purification Strategy:

If the bis-ether byproduct is formed, it can often be separated from the desired product by column chromatography on silica gel, as the two compounds will have different polarities.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the deprotonation of 4-methoxyphenol?

For phenols, which are more acidic than aliphatic alcohols, a range of bases can be effective. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient and are easier to handle than stronger, more reactive bases.[3] For a faster reaction or if K₂CO₃ proves ineffective, a stronger base like sodium hydride (NaH) can be used.[1][7]

Q2: Which solvent is ideal for this Williamson ether synthesis?

Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended.[3] These solvents effectively solvate the counter-ion of the phenoxide, increasing the nucleophilicity of the oxygen anion.[4]

Q3: Can I use a different dihalide, such as 1,3-diiodopropane?

Yes, 1,3-diiodopropane can be used. Iodide is a better leaving group than bromide, so the reaction may proceed faster or at a lower temperature.[8] However, 1,3-diiodopropane is generally more expensive and less stable than 1,3-dibromopropane.

Q4: Is phase-transfer catalysis a viable option for this synthesis?

Phase-transfer catalysis (PTC) is an excellent technique for this type of reaction.[5] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from an aqueous or solid phase to the organic phase where the reaction occurs.[9] This can allow for the use of less expensive bases like sodium hydroxide and may lead to cleaner reactions with easier workups.[5][10]

cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_Phenoxide Na⁺ ⁻O-Ar PTC_Phenoxide Q⁺ ⁻O-Ar Na_Phenoxide->PTC_Phenoxide Anion Exchange NaOH NaOH Alkyl_Halide R-Br Ether Ar-O-R Alkyl_Halide->Ether PTC Q⁺X⁻ (Phase Transfer Catalyst) Ether->PTC PTC->Na_Phenoxide Catalyst Regeneration PTC_Phenoxide->Alkyl_Halide SN2 Reaction

Caption: Mechanism of Phase-Transfer Catalysis.

Q5: How can I effectively purify the final product?

The crude product can be purified by vacuum distillation or column chromatography on silica gel. The choice of method will depend on the scale of the reaction and the nature of any impurities. Unreacted 1,3-dibromopropane can typically be removed by distillation.

References

  • Benchchem. Troubleshooting low conversion rates in Williamson ether synthesis. [Online].
  • Benchchem. Troubleshooting low yield in Williamson ether synthesis of crown ethers. [Online].
  • Benchchem. Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene. [Online].
  • Wikipedia. Williamson ether synthesis. [Online].
  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Online]. Available: [Link]

  • Sci-Hub. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Online]. Available: [Link]

  • Benchchem. Technical Support Center: Williamson Ether Synthesis for Aryl Ethers. [Online].
  • Benchchem. A Comparative Guide to Ether Synthesis: Evaluating Alternatives to 1-(3-Iodopropoxy)-4-methoxybenzene. [Online].
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Online]. Available: [Link]

  • Semantic Scholar. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Online]. Available: [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Online]. Available: [Link]

  • Chemistry LibreTexts. The Williamson Ether Synthesis. [Online]. Available: [Link]

  • PrepChem.com. Preparation of 4-methoxyphenol. [Online]. Available: [Link]

  • Erowid. Synthesis of 4-Methoxyphenol. [Online]. Available: [Link]

  • Sciencemadness Discussion Board. Interesting route to 4-methoxyphenol. [Online]. Available: [Link]

  • Allen. How would you synthesis 4-methoxyphenol form bromobenzene in NOT more than five step? [Online]. Available: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. [Online]. Available: [Link]

  • IAJPR. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Online]. Available: [Link]

Sources

Technical Support Center: Purification of Products from 1-(3-Bromopropoxy)-4-methoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification strategies related to reactions involving 1-(3-bromopropoxy)-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experimental work.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that can arise during the purification of reaction products derived from this compound. Each issue is presented with probable causes and detailed, step-by-step solutions.

Issue 1: Co-elution of Product and Unreacted this compound during Column Chromatography

Scenario: You've performed a substitution reaction, for instance, a Williamson ether synthesis, to replace the bromine atom.[1][2] However, during column chromatography, your desired product and the starting material, this compound, are eluting together or with very poor separation.

Probable Causes:

  • Similar Polarity: The product and starting material have very similar polarities, leading to close retention factors (Rf) on a TLC plate.

  • Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to differentiate between the two compounds.

  • Column Overloading: Applying too much crude material to the column can lead to broad bands and poor separation.[3]

  • Improper Column Packing: An unevenly packed column can result in channeling and inefficient separation.[4]

Solutions & Methodologies:

  • Optimize the Solvent System with TLC:

    • Rationale: Thin-layer chromatography (TLC) is a crucial and cost-effective tool for quickly determining the optimal solvent system for separation.[5]

    • Protocol:

      • Spot your crude reaction mixture on a TLC plate.

      • Develop the plate in a series of solvent systems with varying polarities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

      • Aim for a solvent system where the Rf of your desired product is around 0.3-0.4, and there is a clear separation from the starting material spot.[6]

      • Consider using a three-component solvent system (e.g., hexane/ethyl acetate/triethylamine) if a two-component system fails to provide adequate separation. The triethylamine can help to reduce tailing of basic compounds.

  • Employ Gradient Elution:

    • Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can significantly improve the separation of compounds with similar polarities.[4]

    • Protocol:

      • Start with the non-polar solvent system identified during your TLC optimization.

      • Gradually increase the percentage of the more polar solvent. For example, start with 95:5 hexane:ethyl acetate and slowly increase to 80:20 hexane:ethyl acetate.

      • Collect smaller fractions to ensure the collection of pure product.

  • Proper Column Loading Technique:

    • Rationale: The way the sample is loaded onto the column is critical for achieving a narrow band and good separation.[3]

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the silica gel.[3]

    • Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a more polar solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry, sample-impregnated silica to the top of the column.[3]

Issue 2: Product "Oiling Out" During Recrystallization

Scenario: You are attempting to purify your solid product by recrystallization, but instead of forming crystals upon cooling, it separates as an oil.

Probable Causes:

  • High Impurity Level: A significant amount of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

  • Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for your product, even at lower temperatures.

  • Cooling Too Rapidly: Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

  • Product Melting Point Below Solvent Boiling Point: The product may be melting in the hot solvent.[7]

Solutions & Methodologies:

  • Optimize the Recrystallization Solvent:

    • Rationale: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[8]

    • Protocol:

      • Test the solubility of a small amount of your product in various solvents at room temperature and upon heating.

      • If a single solvent is not suitable, try a binary solvent system (e.g., ethanol/water, diethyl ether/hexane).[8][9] Dissolve the compound in the "good" solvent while hot, and then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[9]

  • Control the Cooling Rate:

    • Rationale: Slow cooling promotes the formation of larger, purer crystals.

    • Protocol:

      • Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels.

      • Once at room temperature, place the flask in an ice bath to maximize crystal yield.[10]

  • Induce Crystallization:

    • Rationale: If crystals are reluctant to form, nucleation can be induced.

    • Techniques:

      • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.

      • Seeding: Add a tiny crystal of the pure product (if available) to the cooled solution to act as a template for crystal growth.

Issue 3: Persistent Emulsion Formation During Liquid-Liquid Extraction

Scenario: During the work-up of your reaction, you are using liquid-liquid extraction to separate your organic product from an aqueous phase, but a stable emulsion forms at the interface, making separation difficult.[11][12]

Probable Causes:

  • Presence of Surfactant-like Impurities: Some byproducts or unreacted starting materials can act as emulsifying agents.

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to the formation of a stable emulsion.

  • Similar Densities of the Two Phases: If the densities of the organic and aqueous layers are very close, they may not separate cleanly.

Solutions & Methodologies:

  • Break the Emulsion:

    • Rationale: Various physical and chemical methods can be employed to disrupt the emulsion.

    • Techniques:

      • Time: Allow the separatory funnel to stand undisturbed for a longer period.

      • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

      • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help to break the emulsion.[13]

      • Filtration: Pass the emulsified layer through a pad of celite or glass wool.

      • Centrifugation: If the volume is small, centrifuging the mixture can force the layers to separate.

  • Modify the Extraction Protocol:

    • Rationale: Adjusting the extraction conditions can prevent emulsion formation in the first place.

    • Protocol:

      • Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

      • If possible, use a different extraction solvent that has a greater density difference with water.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of products from reactions involving this compound.

Q1: What are the most common impurities I should expect in reactions with this compound?

A1: The most common impurities will depend on the specific reaction being performed. However, some general impurities to anticipate include:

  • Unreacted this compound: Incomplete reactions will leave starting material in the crude product.

  • Byproducts from Elimination Reactions: Under basic conditions, this compound can undergo an E2 elimination to form 1-allyloxy-4-methoxybenzene.

  • Hydrolysis Products: If water is present, the starting material can hydrolyze to form 3-(4-methoxyphenoxy)propan-1-ol.

  • Products of Over-reaction: Depending on the other reagents, further reactions may occur. For instance, in a Williamson ether synthesis with a diol, both mono- and di-etherified products are possible.

Q2: How can I effectively monitor the progress of my reaction to minimize the amount of unreacted starting material in the final product?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring reaction progress.[5]

  • Procedure:

    • On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.

    • Develop the plate in an appropriate solvent system.

    • As the reaction proceeds, you should see the spot corresponding to the starting material diminish and a new spot for the product appear.

    • The reaction is considered complete when the starting material spot is no longer visible by UV light or staining.

Q3: Are there any alternatives to silica gel chromatography for purifying my product?

A3: Yes, several alternative chromatographic techniques can be employed:

  • Alumina Chromatography: Alumina can be used as the stationary phase instead of silica gel. It is available in acidic, neutral, and basic forms, which can be advantageous for separating certain compounds.

  • Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol). This is particularly useful for purifying more polar compounds.[14]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or for obtaining very high purity material, prep-HPLC is a powerful tool. It offers much higher resolution than standard column chromatography.[15]

Q4: My product is a liquid at room temperature. Can I still use recrystallization?

A4: Recrystallization is primarily a technique for purifying solids.[8] If your product is a liquid, you should consider other purification methods such as:

  • Distillation: If your product has a significantly different boiling point from the impurities, distillation (simple, fractional, or vacuum) can be a very effective purification method.[16]

  • Kugelrohr Distillation: This is a short-path distillation apparatus that is useful for purifying small quantities of high-boiling liquids.

  • Column Chromatography: As discussed previously, this is a versatile technique for purifying liquids.

Q5: What is the best way to remove inorganic salts from my reaction mixture after work-up?

A5: The most common and effective way to remove inorganic salts is through liquid-liquid extraction.[11][12]

  • Procedure:

    • Dissolve your crude product in an organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate, or diethyl ether).

    • Wash the organic layer with water or brine in a separatory funnel. The inorganic salts will preferentially dissolve in the aqueous layer.

    • Separate the layers and dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and evaporate the solvent to obtain your crude product, now free of inorganic salts.

III. Data & Protocols

Table 1: Common Solvent Systems for Column Chromatography
Polarity of ProductExample Solvent System (v/v)Notes
Non-polarHexane / Ethyl Acetate (9:1 to 7:3)Good starting point for many ether products.
Moderately PolarHexane / Ethyl Acetate (1:1) or Dichloromethane / Methanol (98:2)Adjust ratios based on TLC results.
PolarEthyl Acetate / Methanol (95:5) or Chloroform / Methanol (9:1)May require the addition of a small amount of acetic acid or triethylamine to improve peak shape.
Protocol: Standard Silica Gel Flash Column Chromatography
  • Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with a slurry of silica gel in the initial, least polar eluent. Allow the silica to settle into a packed bed, ensuring there are no air bubbles or cracks.[4]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (wet loading) or adsorb it onto a small amount of silica gel (dry loading).[3] Carefully add the sample to the top of the silica bed. Add a thin layer of sand on top of the sample to prevent disturbance.[3]

  • Elute the Column: Carefully add the eluent to the column. Apply gentle pressure (e.g., with a bellows or nitrogen line) to achieve a steady flow rate.[3]

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Spot each fraction on a TLC plate to determine which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Diagrams
Purification Workflow

G cluster_0 Post-Reaction Work-up cluster_1 Purification cluster_2 Analysis Crude Reaction Mixture Crude Reaction Mixture Quench Reaction Quench Reaction Crude Reaction Mixture->Quench Reaction e.g., add water Liquid-Liquid Extraction Liquid-Liquid Extraction Quench Reaction->Liquid-Liquid Extraction Separate organic product Drying Organic Layer Drying Organic Layer Liquid-Liquid Extraction->Drying Organic Layer e.g., Na2SO4 Solvent Evaporation Solvent Evaporation Drying Organic Layer->Solvent Evaporation Rotary Evaporator Crude Product Crude Product Solvent Evaporation->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Primary Method Recrystallization Recrystallization Crude Product->Recrystallization If Solid Pure Fractions Pure Fractions Column Chromatography->Pure Fractions Combine & Evaporate Combine & Evaporate Pure Fractions->Combine & Evaporate Pure Product Pure Product Combine & Evaporate->Pure Product TLC Analysis TLC Analysis Pure Product->TLC Analysis Check Purity Spectroscopic Analysis Spectroscopic Analysis Pure Product->Spectroscopic Analysis e.g., NMR, MS Pure Crystals Pure Crystals Recrystallization->Pure Crystals Pure Crystals->Pure Product

Caption: General workflow for the purification of products from organic synthesis.

Troubleshooting Decision Tree: Column Chromatography

G start Poor Separation in Column q1 Is there a good separation on TLC? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the column overloaded? a1_yes->q2 s1 Optimize TLC solvent system. Try gradient elution. a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Reduce the amount of sample loaded. a2_yes->s2 q3 Was the column packed correctly? a2_no->q3 end Successful Separation s2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end s3 Repack the column carefully. a3_no->s3 s3->end

Caption: Decision tree for troubleshooting poor separation in column chromatography.

IV. References

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link][11]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link][3]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link][16]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link][6]

  • Medium. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Open Access Pub. (n.d.). Liquid-liquid Extraction | Journal of New Developments in Chemistry. Retrieved from [Link][12]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link][13]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link][4]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link][15]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization-1.pdf. Retrieved from [Link][8]

  • National Chemical Laboratory. (n.d.). Recrystallization. Retrieved from [Link][10]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link][7]

  • American Chemical Society. (n.d.). The Synthesis and Purification of Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link][1]

  • The Royal Society of Chemistry. (n.d.). The reactions of methoxybenzene. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link][2]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Alkylations with 1-(3-Bromopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for alkylation reactions utilizing 1-(3-bromopropoxy)-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during synthesis. The following question-and-answer format addresses specific experimental issues with in-depth explanations and actionable solutions.

Frequently Asked Questions (FAQs)

FAQ 1: My alkylation reaction is not proceeding to completion, and I observe a significant amount of unreacted starting material. What are the likely causes?

Low conversion in alkylation reactions with this compound can stem from several factors, primarily related to the reaction conditions and reagent choices. The reaction is typically a bimolecular nucleophilic substitution (SN2), and its success hinges on optimizing parameters that favor this pathway.[1]

Possible Causes & Solutions:

  • Insufficiently Strong Base: For the alkylation of alcohols (Williamson ether synthesis) or secondary amines, the nucleophile must be generated by deprotonation. If the base is not strong enough to deprotonate the starting material completely, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.[2][3]

    • Solution: For alcohols, consider using a stronger base like sodium hydride (NaH) or potassium hydride (KH) to ensure irreversible and complete formation of the alkoxide.[4] For N-alkylation, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, but their efficacy can be solvent-dependent.[5]

  • Inappropriate Solvent Choice: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents are generally preferred.[4][6]

    • Solution: Employ polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).[4] These solvents solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[4][7] Protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, creating a "cage" that sterically hinders it and reduces its nucleophilicity.[7][8][9]

  • Low Reaction Temperature or Insufficient Time: SN2 reactions often require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature, typically in the range of 50-100 °C, while monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][2][4] In some cases, microwave-assisted heating can significantly reduce reaction times.[2][5]

  • Poor Solubility of Reagents: If the base or starting materials are not sufficiently soluble in the chosen solvent, the reaction will be slow due to the limited interaction between reactants.[5]

    • Solution: If using K₂CO₃ in a solvent like acetone where it has low solubility, consider switching to a more soluble base like cesium carbonate or changing the solvent to DMF or DMSO where K₂CO₃ is more soluble.[5]

FAQ 2: I am observing the formation of an unexpected byproduct. What side reactions are common?

The most common side reaction is an elimination (E2) reaction, which competes with the desired SN2 substitution. This is particularly relevant when using sterically hindered substrates or strongly basic conditions.[1][3]

Possible Side Reactions & Mitigation Strategies:

  • E2 Elimination: The nucleophile can act as a base, abstracting a proton from the carbon adjacent to the bromine, leading to the formation of an alkene.

    • Mitigation:

      • Temperature Control: Excessively high temperatures can favor elimination over substitution.[1][2] It's crucial to find an optimal temperature that provides a reasonable reaction rate without promoting significant elimination.

      • Base Selection: While a strong base is needed, a very bulky or hindered base (like potassium tert-butoxide) can preferentially act as a base rather than a nucleophile, increasing the likelihood of elimination.[3] Choose the least hindered base that is effective for the deprotonation.

  • Over-alkylation (for N-alkylation): When alkylating primary or secondary amines, the product amine can be more nucleophilic than the starting amine, leading to further alkylation and the formation of tertiary amines or even quaternary ammonium salts.[10][11][12]

    • Mitigation:

      • Stoichiometry Control: Using a large excess of the starting amine can help to statistically favor the mono-alkylation product. However, this can make purification challenging.

      • Protecting Groups: An alternative strategy is to use a protecting group on the amine, perform the alkylation, and then deprotect.[10]

FAQ 3: My N-alkylation of a primary amine is yielding a mixture of secondary, tertiary, and quaternary ammonium salts. How can I improve the selectivity for the secondary amine?

This is a classic challenge in amine alkylation. The initially formed secondary amine is often more reactive than the starting primary amine, leading to a "runaway" reaction.[12][13]

Strategies for Selective Mono-alkylation:

StrategyDescriptionRationale
Control Stoichiometry Use a significant excess of the primary amine relative to this compound.By increasing the concentration of the primary amine, the probability of the alkylating agent reacting with the starting material over the product is increased. This is often detrimental to atom economy.[10]
Dilution Run the reaction at a lower concentration.As the reaction proceeds, the concentration of all species drops. At high dilution, the rate of the second alkylation may become negligible once the concentration of the secondary amine product is low.[13]
Flow Chemistry Utilize a continuous flow reactor.Flow chemistry allows for precise control over stoichiometry and reaction time, which can be optimized to favor the mono-alkylation product and minimize subsequent reactions.[10]
Reductive Amination Consider an alternative synthetic route.A more reliable method for preparing secondary amines is often reductive amination, which involves reacting the primary amine with an aldehyde followed by reduction. This avoids the over-alkylation issue entirely.[12]

Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues in alkylation reactions with this compound.

Troubleshooting_Alkylation Troubleshooting Failed Alkylations start Reaction Issue Identified low_conversion Low or No Conversion? start->low_conversion side_products Side Products Observed? low_conversion->side_products No check_base Is the base strong enough? (e.g., NaH for alcohols, K2CO3/Cs2CO3 for amines) low_conversion->check_base Yes over_alkylation N-Alkylation: Over-alkylation? side_products->over_alkylation No elimination Alkene byproduct suggests E2 elimination side_products->elimination Yes control_stoich Use large excess of amine over_alkylation->control_stoich Yes use_dilution Run reaction at high dilution over_alkylation->use_dilution alt_route Consider alternative route (e.g., reductive amination) over_alkylation->alt_route check_base->start No, use stronger base check_solvent Is the solvent polar aprotic? (e.g., DMF, ACN, DMSO) check_base->check_solvent Yes check_solvent->start No, switch to polar aprotic check_temp Are temperature/time sufficient? (e.g., 50-100 °C, monitor by TLC) check_solvent->check_temp Yes check_temp->start No, increase temp/time check_reagents Are reagents pure and dry? check_temp->check_reagents Yes check_reagents->start No, purify/dry reagents lower_temp Lower reaction temperature elimination->lower_temp less_hindered_base Use a less sterically hindered base elimination->less_hindered_base

Sources

Technical Support Center: Optimizing the Synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions to minimize byproduct formation. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic attack of the 4-methoxyphenoxide ion on an electrophilic propyl halide.[3][4] While seemingly straightforward, the use of a bifunctional electrophile like 1,3-dibromopropane introduces competitive side reactions that can significantly impact the yield and purity of the desired product. The primary challenges are minimizing the formation of a dialkylated byproduct and potential C-alkylation of the phenoxide.

This guide will provide a logical framework for troubleshooting these issues, rooted in a mechanistic understanding of the reaction pathways.

Visualizing the Reaction Pathways

To effectively troubleshoot, it is crucial to visualize the desired reaction in the context of its potential side reactions.

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-methoxyphenol 4-Methoxyphenol 4-methoxyphenoxide 4-Methoxyphenoxide Ion 4-methoxyphenol->4-methoxyphenoxide Deprotonation 1,3-dibromopropane 1,3-Dibromopropane Desired_Product This compound 1,3-dibromopropane->Desired_Product Base Base (e.g., K2CO3) 4-methoxyphenoxide->Desired_Product SN2 Attack (Desired) C_Alkylation_Byproduct C-Alkylated Byproduct 4-methoxyphenoxide->C_Alkylation_Byproduct C-Alkylation (Side Reaction) Dialkylation_Byproduct 1,3-Bis(4-methoxyphenoxy)propane Desired_Product->Dialkylation_Byproduct Further SN2 Attack

Caption: Reaction scheme for the synthesis of this compound and its major byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Observed Problem Probable Cause(s) Recommended Solutions & Explanations
High levels of 1,3-bis(4-methoxyphenoxy)propane (dialkylation byproduct) in the crude product. 1. Stoichiometry: The molar ratio of 4-methoxyphenol to 1,3-dibromopropane is too high. 2. Reaction Time: The reaction has been allowed to proceed for too long after the formation of the desired product.1. Adjust Stoichiometry: Use a significant excess of 1,3-dibromopropane. A molar ratio of 1:3 to 1:5 (4-methoxyphenol:1,3-dibromopropane) is recommended to favor mono-alkylation.[5] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product.[6] Quench the reaction once the 4-methoxyphenol is consumed to prevent further reaction of the desired product.
Presence of unexpected, more polar byproducts, potentially C-alkylated species. 1. Solvent Choice: The use of protic solvents (e.g., ethanol, methanol) can favor C-alkylation.[7][8] 2. Counter-ion Effects: While less pronounced than the solvent effect, the choice of counter-ion can influence the O/C alkylation ratio.[7]1. Use a Polar Aprotic Solvent: Solvents such as acetonitrile, DMF, or DMSO are preferred for Williamson ether synthesis.[3][7][9][10] These solvents solvate the cation of the phenoxide, leaving a more "naked" and highly reactive oxygen anion, which favors O-alkylation.[7][11] In contrast, protic solvents can hydrogen-bond with the phenoxide oxygen, reducing its nucleophilicity and promoting reaction at the aromatic ring.[7]
Low or no conversion of 4-methoxyphenol. 1. Ineffective Base: The base used may not be strong enough to completely deprotonate the phenol. 2. Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy. 3. Poor Solubility: The phenoxide salt may not be sufficiently soluble in the chosen solvent.1. Select an Appropriate Base: For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally sufficient and are often preferred to stronger bases like NaH to minimize side reactions.[3][7] Ensure the base is anhydrous if using a non-aqueous solvent. 2. Optimize Temperature: Williamson ether syntheses are often conducted at elevated temperatures, typically between 50-100°C.[4][10][11] Gentle heating or refluxing the reaction mixture is common.[2] 3. Consider a Phase Transfer Catalyst: If solubility is an issue, particularly in a biphasic system, the addition of a phase transfer catalyst can facilitate the reaction.[5]
Formation of elimination byproducts. 1. Sterically Hindered Halide: While 1,3-dibromopropane is a primary halide and less prone to elimination, this can be a concern with other alkyl halides.[12][11][13] 2. High Temperatures: Elevated temperatures can favor the competing E2 elimination pathway.[11][14]1. Substrate Choice: The use of a primary alkyl halide like 1,3-dibromopropane is ideal for minimizing elimination.[12][13] 2. Temperature Control: If elimination is suspected, try running the reaction at a lower temperature for a longer duration.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction and why?

A1: Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are the best choices.[7][9][10] These solvents effectively dissolve the reactants and intermediates but do not have acidic protons that can interfere with the strongly nucleophilic phenoxide.[9] They promote the desired SN2 reaction by solvating the cation of the alkoxide, which enhances the nucleophilicity of the oxygen anion.[7][11] Studies have shown a significant impact of the solvent on selectivity, with acetonitrile yielding a much higher ratio of O-alkylation to C-alkylation compared to protic solvents like methanol.[8][15][16]

Q2: Which base should I choose for the deprotonation of 4-methoxyphenol?

A2: For phenols, which are more acidic than aliphatic alcohols, moderately strong bases are typically sufficient. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice, particularly in solvents like acetone or acetonitrile.[2][17] Other options include sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3] While very strong bases like sodium hydride (NaH) can be used, they are often unnecessary for phenols and may increase the risk of side reactions.[9][11]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[6] You can spot the reaction mixture alongside the starting materials (4-methoxyphenol and 1,3-dibromopropane) on a TLC plate. The disappearance of the 4-methoxyphenol spot and the appearance of a new, less polar product spot indicate the progress of the reaction. It is crucial to also monitor for the formation of the more non-polar dialkylated byproduct. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[6]

Q4: What is the best way to purify the final product?

A4: After an aqueous workup to remove the base and any water-soluble salts, the crude product can be purified by column chromatography.[17] Given that the main byproduct, 1,3-bis(4-methoxyphenoxy)propane, is significantly less polar than the desired product, a silica gel column with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) should provide good separation. Any unreacted 4-methoxyphenol, being more polar, will also be effectively separated.[18] Washing the organic layer with a dilute NaOH solution during workup can also help remove unreacted phenolic starting material.[18]

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 4-methoxyphenol

  • 1,3-dibromopropane (3-5 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous acetonitrile

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenol (1 equivalent) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1,3-dibromopropane (3-5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the 4-methoxyphenol has been consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile or the extraction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash successively with water and brine.[17]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[17]

  • Purify the crude product by column chromatography on silica gel.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine 4-methoxyphenol, K2CO3, and acetonitrile in a flask. B 2. Stir for 30 min at room temperature. A->B C 3. Add excess 1,3-dibromopropane. B->C D 4. Heat to reflux. C->D E 5. Monitor by TLC until 4-methoxyphenol is consumed. D->E F 6. Cool and filter to remove salts. E->F G 7. Concentrate filtrate. F->G H 8. Dissolve in ether/EtOAc, wash with H2O and brine. G->H I 9. Dry organic layer and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: Experimental workflow for the synthesis of this compound.

References

  • Common side reactions in the Williamson synthesis of ethers. BenchChem.
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Spiral, Imperial College London.
  • Williamson Ether Synthesis: A Step-by-Step Guide. Unb.
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE - Proceedings.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Identifying and minimizing side reactions in Williamson ether synthesis. BenchChem.
  • Williamson Ether Synthesis. Bartleby.com.
  • 11.8: Williamson Ether Synthesis. Chemistry LibreTexts.
  • Literature Review of 1-(3-Iodopropoxy)-4-methoxybenzene: A Technical Guide. BenchChem.
  • Williamson Ether Synthesis. J&K Scientific LLC.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Williamson ether synthesis. Wikipedia.
  • A Comparative Guide to Ether Synthesis: Evaluating Alternatives to 1-(3-Iodopropoxy)-4-methoxybenzene. BenchChem.
  • 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts.
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • This compound | CAS 6267-37-4. Santa Cruz Biotechnology.
  • Product of Williamson Synthesis. Chemistry Stack Exchange.
  • 1-(3-Bromopropyl)-4-methoxybenzene. ChemScene.
  • Williamson Ether synthesis. Reddit.
  • 1-(3-Bromopropyl)-4-methoxybenzene 97 57293-19-3. Sigma-Aldrich.
  • Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. 2. Thin. Chegg.
  • In-Depth Technical Guide: 1-(3-Iodopropoxy)-4-methoxybenzene. BenchChem.
  • This compound. CymitQuimica.
  • Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. NIH.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.
  • Synthesis and styrene copolymerization of novel methoxy and halogen ring-trisubstituted isobutyl phenylcyanoacryl
  • 1-(3-Bromopropyl)-4-methoxybenzene 97 57293-19-3. Sigma-Aldrich.
  • An In-Depth Technical Guide to 1-(3-Iodopropoxy)-4-methoxybenzene. BenchChem.
  • Technical Support Center: Synthesis of 1-(3-Iodopropoxy)-4-methoxybenzene. BenchChem.
  • Technical Support Center: Reaction Kinetics of 1-(3-Iodopropoxy)-4-methoxybenzene. BenchChem.
  • This compound | CAS 6267-37-4. Santa Cruz Biotechnology.
  • Synthesis of 3-bromo-4-fluoronitrobenzene.

Sources

Technical Support Center: Phase Transfer Catalysis for Enhanced 1-(3-Bromopropoxy)-4-methoxybenzene Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene through Phase Transfer Catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only execute this reaction successfully but also to understand the underlying principles that govern its efficiency and selectivity.

Introduction to Phase Transfer Catalysis in Aryl Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry, is the foundational reaction for preparing ethers like this compound from an alkoxide and an organohalide.[1] However, when reacting a phenol, such as 4-methoxyphenol, with an alkylating agent like 1,3-dibromopropane, challenges can arise due to the immiscibility of the reactants and the need for strong bases, which can lead to side reactions.

Phase Transfer Catalysis (PTC) offers an elegant solution to these challenges.[2] A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkylating agent resides.[3][4] This transfer of the nucleophile into the organic phase as a lipophilic ion pair enhances its reactivity, allowing for milder reaction conditions, increased yields, and often improved selectivity.[5][6]

This guide will delve into the practical aspects of employing PTC for the synthesis of this compound, providing you with the tools to overcome common experimental hurdles.

Troubleshooting Guide

Low yields, incomplete reactions, and the formation of side products are common issues encountered during chemical syntheses. This section provides a structured approach to troubleshooting the PTC-mediated synthesis of this compound.

Issue Potential Causes Recommended Solutions & Rationale
Low or No Conversion of Starting Material (4-methoxyphenol) Inefficient Phase Transfer: The phenoxide is not being effectively transported into the organic phase.Catalyst Selection: Ensure you are using an appropriate PTC. Tetrabutylammonium bromide (TBAB) is a common and effective choice. For solid-liquid PTC, catalysts with higher lipophilicity like tetrabutylammonium hydrogen sulfate or Aliquat 336 might be more effective.[7] Catalyst Loading: Increase the catalyst loading to 2-5 mol%. While catalytic, a sufficient amount is needed to facilitate a reasonable reaction rate. Agitation: Vigorous stirring is crucial to maximize the interfacial area between the phases, which directly impacts the rate of ion exchange and transfer.
Insufficient Base Strength or Solubility: The 4-methoxyphenol is not being fully deprotonated to form the reactive phenoxide.Choice of Base: For liquid-liquid PTC, a concentrated (e.g., 50% w/v) aqueous solution of NaOH or KOH is typically used. For solid-liquid PTC, solid K₂CO₃ or powdered KOH can be effective. The choice of base can influence the reaction rate and selectivity.[8] Anhydrous Conditions (for solid-liquid PTC): The presence of water can hydrate the phenoxide anion, reducing its nucleophilicity. Ensure reagents and solvents are dry when using a solid-liquid PTC system.[8]
Low Reaction Temperature: The activation energy for the reaction is not being met.Temperature Optimization: While PTC allows for milder conditions, some thermal energy is still required. Gradually increase the reaction temperature (e.g., from room temperature to 50-70 °C) and monitor the progress by TLC.[9]
Formation of a Significant Amount of Side Products C-Alkylation: The alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom.Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Aprotic solvents are generally preferred. Minimizing the presence of hydrogen-bonding species can favor O-alkylation.[7][10] Anhydrous Conditions: "Starving" the system of water in solid-liquid PTC can significantly increase the selectivity for O-alkylation.[7]
Dialkylation of 4-methoxyphenol: A second molecule of 4-methoxyphenol reacts with the already formed this compound.Stoichiometry Control: Use a slight excess of 1,3-dibromopropane (e.g., 1.2-1.5 equivalents) relative to 4-methoxyphenol to favor the mono-alkylation product.
Formation of 1,3-bis(4-methoxyphenoxy)propane: Both ends of the 1,3-dibromopropane react with 4-methoxyphenol.Stoichiometry Control: Use an excess of 1,3-dibromopropane. This can be removed later during purification.
Difficult Product Purification Presence of Unreacted Starting Materials and Catalyst: The crude product is contaminated with 4-methoxyphenol, 1,3-dibromopropane, and the PTC.Aqueous Workup: After the reaction, wash the organic layer with a dilute aqueous base (e.g., 5% NaOH) to remove unreacted 4-methoxyphenol. Follow with water and brine washes to remove the base and any remaining water-soluble impurities. Column Chromatography: If simple extraction is insufficient, silica gel column chromatography is an effective method for purifying the product. A gradient of ethyl acetate in hexanes is a good starting point for elution.[11]
Inconsistent Reaction Times Mass Transfer Limitations: The rate of the reaction is limited by the transfer of reactants between phases rather than the intrinsic reaction rate.Increase Agitation: As mentioned, vigorous stirring is critical. Ultrasound: In some cases, sonication can be used to enhance mass transfer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of phase transfer catalysis in this reaction?

A1: The mechanism involves a catalytic cycle where the phase transfer catalyst (Q⁺X⁻, where Q⁺ is the quaternary ammonium cation and X⁻ is a halide) facilitates the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent.

  • Step 1: Ion Exchange. At the interface of the two phases, the catalyst's cation (Q⁺) exchanges its counter-ion (X⁻) for the phenoxide anion (ArO⁻) from the aqueous or solid phase.

  • Step 2: Phase Transfer. The newly formed lipophilic ion pair (Q⁺ArO⁻) is soluble in the organic phase and diffuses away from the interface.

  • Step 3: Nucleophilic Attack. In the organic phase, the "naked" and highly reactive phenoxide anion attacks the 1,3-dibromopropane in an Sₙ2 reaction, forming the desired ether product and releasing a bromide ion.

  • Step 4: Catalyst Regeneration. The catalyst cation (Q⁺) pairs with the newly formed bromide ion (Br⁻) and migrates back to the interface to repeat the cycle.

Q2: Which phase transfer catalyst is best for the synthesis of this compound?

A2: Tetrabutylammonium bromide (TBAB) is an excellent and cost-effective starting point for this reaction.[12] Its moderate lipophilicity allows it to partition effectively between the aqueous and organic phases. Other quaternary ammonium salts like tetrabutylammonium hydrogen sulfate (TBAHS) or phosphonium salts can also be effective, especially in solid-liquid systems where higher thermal stability might be required.[13] Crown ethers are also potent PTCs but are generally more expensive and toxic.

Q3: How do I choose the right solvent for this PTC reaction?

A3: A non-polar, aprotic organic solvent is generally preferred. Toluene, hexane, or dichloromethane are common choices. Polar aprotic solvents like acetonitrile can also be used and may accelerate Sₙ2 reactions.[9] The key is to choose a solvent that readily dissolves the 1,3-dibromopropane and the catalyst-phenoxide ion pair but is immiscible with the aqueous phase (in liquid-liquid PTC). The solvent can also influence the selectivity between O- and C-alkylation, with less polar solvents often favoring O-alkylation.[10]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[14] Spot the reaction mixture alongside the starting materials (4-methoxyphenol and 1,3-dibromopropane) on a silica gel TLC plate. The product, this compound, will be less polar than the starting 4-methoxyphenol and should have a higher Rf value. The disappearance of the 4-methoxyphenol spot indicates the reaction is nearing completion. A suitable eluent system to start with is 20-30% ethyl acetate in hexanes.

Q5: What are the key safety precautions for this experiment?

A5: 1,3-dibromopropane is a lachrymator and a potential carcinogen and should be handled in a well-ventilated fume hood. Concentrated bases like NaOH and KOH are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Liquid-Liquid Phase Transfer Catalysis

This protocol is suitable for a robust and scalable synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.0 eq), toluene (5-10 mL per gram of 4-methoxyphenol), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Addition of Base: While stirring vigorously, add a 50% (w/v) aqueous solution of sodium hydroxide (2.0 eq).

  • Addition of Alkylating Agent: Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and maintain vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Separate the organic layer and wash it with 5% aqueous NaOH (2 x 20 mL), followed by water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol 2: Solid-Liquid Phase Transfer Catalysis

This protocol is advantageous when anhydrous conditions are desired to maximize O-alkylation selectivity.

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer and reflux condenser, combine 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.05 eq) in anhydrous acetonitrile or toluene (10 mL per gram of 4-methoxyphenol).

  • Addition of Alkylating Agent: Add 1,3-dibromopropane (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. Further purification can be achieved by column chromatography if necessary.

Visualizing the Process

Phase Transfer Catalysis Cycle

PTC_Cycle cluster_organic Organic Phase ArO_aq ArO⁻ M⁺ Q_ArO_org Q⁺ArO⁻ ArO_aq->Q_ArO_org Product_org ArO-R Q_ArO_org->Product_org Sₙ2 Reaction RBr_org R-Br RBr_org->Product_org QBr_org Q⁺Br⁻ QBr_org->ArO_aq Catalyst Regeneration (at interface)

Caption: The catalytic cycle of phase transfer catalysis for ether synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Conversion Check TLC for Starting Material Start->Check_Conversion High_SM High Amount of Starting Material (SM) Check_Conversion->High_SM Yes Low_SM Low Amount of SM, High Side Products Check_Conversion->Low_SM No Check_Catalyst Is Catalyst Appropriate & Sufficient? High_SM->Check_Catalyst Check_Side_Products Identify Side Products (e.g., C-alkylation) Low_SM->Check_Side_Products Increase_Catalyst Increase Catalyst Loading or Change Catalyst Check_Catalyst->Increase_Catalyst No Check_Base Is Base Strong/Soluble Enough? Check_Catalyst->Check_Base Yes Change_Base Use Stronger/More Soluble Base Check_Base->Change_Base No Check_Temp_Stir Is Temperature/Stirring Adequate? Check_Base->Check_Temp_Stir Yes Increase_Temp_Stir Increase Temperature and/or Stirring Rate Check_Temp_Stir->Increase_Temp_Stir No Optimize_Solvent Optimize Solvent/ Ensure Anhydrous Conditions Check_Side_Products->Optimize_Solvent C-alkylation Check_Stoichiometry Is Stoichiometry Correct? Check_Side_Products->Check_Stoichiometry Other Adjust_Stoichiometry Adjust Reactant Ratio Check_Stoichiometry->Adjust_Stoichiometry No

Caption: A logical workflow for troubleshooting common issues in the PTC reaction.

References

  • Abdel-Malek, H. A., & Ewies, E. F. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 2(3), 291-305. [Link]

  • Maruoka, K. (2008).
  • Jadhav, P. (2018). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences, 14(1), 1-10. [Link]

  • Tebeka, T., & Abera, A. (2019). Review on Asymmetric Transformations with Chiral Phase-Transfer Catalysts. International Research Journal of Science and Technology, 1(1), 1-12. [Link]

  • Li, Y., Wang, Y., & Zhang, X. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy, 9(8), 5136-5145. [Link]

  • Gomez, J. R., et al. (2018). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Journal of Molecular Catalysis A: Chemical, 445, 114-123. [Link]

  • Taylor & Francis. (n.d.). Quaternary ammonium salts – Knowledge and References. [Link]

  • ResearchGate. (n.d.). S. Monitoring of the reaction progress (session 2) by TLC after one hour. [Link]

  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]

  • Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. [Link]

  • Keglevich, G. (2019). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules, 24(15), 2789. [Link]

  • Hemmateenejad, B., Akhond, M., Mohammadpour, Z., & Mobaraki, N. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4(4), 933-940. [Link]

  • Reichart, B., et al. (2013). Phase-Transfer Catalysis: Mixing Effects in Continuous-Flow Liquid/Liquid O- and S-Alkylation Processes. Organic Process Research & Development, 17(1), 152-159. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Yoon, M., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429. [Link]

  • ResearchGate. (n.d.). 3.14. Use of TLC to monitor the progress of an enzymatic synthesis. [Link]

  • Wang, D. H., & an, C. Y. H. (2006). Etherification of halo-ester by phase-transfer catalysis in solid–liquid system. Chemical Engineering Journal, 117(2), 157-164. [Link]

  • IAGI. (2022). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]

  • Halpern, M. (n.d.). Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. PTC Organics, Inc. [Link]

  • Liu, L., et al. (2002). Preparation of Alkaryl Ethers Through Phase Transfer Catalysis. Synthetic Communications, 32(3), 489-492. [Link]

  • Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Fedoryński, M. (2010). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Acta Poloniae Pharmaceutica, 67(6), 647-653. [Link]

  • Chemistry Workshop JR. (n.d.). Named Reactions Of Haloalkanes and haloarenes. [Link]

  • Chemistry Lessons. (2025, July 30). How can TLC monitor the progress of a chemical reaction? [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(5), 110-120. [Link]

  • Mąkosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 10(11), 1279. [Link]

  • Research Publish Journals. (n.d.). Process Intensification Using Phase Transfer Catalysts. [Link]

  • JETIR. (2022). PHASE TRANSFER CATALYSTS. JETIR, 9(4), a515-a521. [Link]

  • ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]

  • Talbiersky, J., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Macherey-Nagel. (n.d.). Bioanalysis. [Link]

  • Hwang, S., Kang, H. R., & Kim, S. (2011). SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE. Organic Syntheses, 88, 226-236. [Link]

  • Mikołajczyk, M., et al. (2021). Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way?. Molecules, 26(16), 4983. [Link]

Sources

Introduction: Understanding the Reactivity of 1-(3-Bromopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Applications Scientist's Guide to Base Selection for Reactions with 1-(3-Bromopropoxy)-4-methoxybenzene

This compound is a bifunctional molecule featuring a primary alkyl bromide and an aryl ether. This structure makes it a versatile reagent in organic synthesis, particularly for introducing the 4-methoxyphenoxypropyl moiety into target molecules. The primary alkyl bromide is susceptible to nucleophilic substitution (SN2) and, to a lesser extent, elimination (E2) reactions. The choice of base is paramount as it dictates the reaction pathway, influences reaction rate, and determines the product distribution. This guide provides a troubleshooting and FAQ-style resource to assist researchers in making the optimal choice of base for their specific synthetic goals.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the critical factors to consider when choosing a base for my reaction?

The selection of an appropriate base is a multi-faceted decision that hinges on four key pillars: the desired reaction pathway, the strength of the base (pKa), its steric profile, and its solubility in the chosen solvent system.

  • Reaction Pathway (SN2 vs. E2): Your primary goal dictates the type of base you should employ. This compound, being a primary alkyl halide, strongly favors the SN2 pathway.[1] However, an E2 elimination to form an alkene can become a competing side reaction, particularly at elevated temperatures or with a sterically demanding base.[2][3]

    • For SN2 reactions (e.g., Williamson Ether Synthesis): The goal is often to deprotonate a nucleophile (like an alcohol) without the base itself competing in the substitution or promoting elimination. A strong, non-nucleophilic, and minimally hindered base is ideal.

    • To favor E2 elimination: A strong, sterically hindered (bulky) base is the reagent of choice.[1]

  • Base Strength (pKa): The pKa of the base's conjugate acid determines its ability to deprotonate another species. For a Williamson ether synthesis, where you need to deprotonate an alcohol (pKa ~16-18) to form a potent alkoxide nucleophile, you need a base whose conjugate acid has a much higher pKa (e.g., >21).[4] Using a weaker base will result in an unfavorable equilibrium and an incomplete or slow reaction.

  • Steric Hindrance: The size of the base plays a crucial role in the SN2/E2 competition.

    • Non-hindered bases (e.g., Hydride from NaH, Hydroxide from NaOH) can more easily access the substrate for substitution or deprotonation of a small nucleophile.

    • Bulky bases (e.g., potassium tert-butoxide, t-BuOK) have difficulty accessing the electrophilic carbon for an SN2 attack due to steric clash. They are more likely to abstract a proton from the β-carbon, leading to elimination.[1][3]

  • Solubility: The reaction medium is critical. The chosen base must have sufficient solubility in the reaction solvent to be effective. Some bases, like sodium hydride, are notoriously insoluble in organic solvents, meaning the reaction occurs on the surface of the solid.[5][6] In such cases, vigorous stirring and appropriate solvent choice (e.g., THF, DMF) are essential.

Q2: I am attempting a Williamson Ether Synthesis with an alcohol. Which base is optimal?

For this classic SN2 reaction, Sodium Hydride (NaH) is the superior choice.[7]

Rationale: NaH is a very strong, non-nucleophilic base (the pKa of its conjugate acid, H₂, is ~35).[8] It efficiently and irreversibly deprotonates the alcohol to generate the required alkoxide nucleophile.[4][7] The only byproduct is hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium forward. Its non-nucleophilic nature prevents it from competing with the newly formed alkoxide in the subsequent SN2 attack on this compound.

A common alternative for more acidic alcohols like phenols (pKa ~10) is Potassium Carbonate (K₂CO₃) .[9] It is a weaker and easier-to-handle base, though it may require higher temperatures and longer reaction times.[9]

Q3: My reaction is producing a significant amount of an alkene byproduct. How can I minimize this elimination?

The observation of an alkene byproduct points to a competing E2 elimination reaction. Here are several strategies to suppress it and favor the desired SN2 pathway:

  • Re-evaluate Your Base: If you are using a bulky base like potassium tert-butoxide, switch to a smaller, less-hindered base such as sodium hydride (if generating an alkoxide first) or potassium carbonate.[1]

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will disproportionately slow down the E2 pathway.

  • Solvent Choice: While polar aprotic solvents (e.g., DMSO, DMF) are often used to accelerate SN2 reactions, ensure the conditions are not overly promoting elimination.[10]

Q4: My reaction is sluggish or appears to have stalled. What are the likely causes?

An incomplete or slow reaction can usually be traced back to one of the following issues:

  • Insufficient Base Strength: Ensure the pKa of your base's conjugate acid is at least 3-4 units higher than the pKa of the species you are trying to deprotonate. For a typical alcohol, a base like sodium carbonate (pKa of conjugate acid ~10.3) is often insufficient.[9][11]

  • Poor Solubility: If the base is not soluble in your solvent, the reaction becomes mass-transfer limited. For heterogeneous reactions involving bases like K₂CO₃ or NaH, ensure vigorous stirring to maximize surface area. Consider switching to a solvent that offers better solubility, such as using DMF or DMSO for K₂CO₃.[12]

  • Wet Reagents or Solvents: Strong bases like sodium hydride react violently and are consumed by water.[6][13] Ensure your solvent and reagents are anhydrous by using freshly dried solvents and handling reagents under an inert atmosphere (e.g., nitrogen or argon).[14]

Data Presentation: Comparison of Common Bases

The table below provides a comparative summary of bases commonly considered for reactions with alkyl halides.

BaseFormulapKa (Conjugate Acid)Typical Use CaseSolubility ProfileKey Advantages & Disadvantages
Sodium Hydride NaH~35[8]Deprotonation of alcohols for SN2 (Williamson Synthesis).[7][10]Insoluble in organic solvents; reacts with protic solvents.[5][6][15]Pro: Very strong, non-nucleophilic; byproduct (H₂) is easily removed.[4] Con: Water-reactive, flammable solid; requires inert atmosphere handling.[14][16]
Potassium Carbonate K₂CO₃~10.3[9][11]Reactions with more acidic substrates like phenols.[9]Low solubility in ethanol, acetone; moderate in methanol; often used in DMF, DMSO.[9][12][17]Pro: Inexpensive, easy to handle, milder conditions. Con: Only effective for acidic protons; often requires heat and longer reaction times.
Potassium tert-butoxide t-BuOK~17[8]Promoting E2 elimination reactions.[1][2]Soluble in THF, t-butanol.Pro: Excellent for elimination. Con: Steric bulk strongly disfavors SN2; can lead to undesired byproducts.[1][3]
Sodium Hydroxide NaOH~15.7[8]General purpose base; can be used in phase-transfer catalysis.Soluble in water, alcohols; low solubility in many aprotic solvents.Pro: Inexpensive and strong. Con: Is also a strong nucleophile (OH⁻), which can lead to competing substitution and hydrolysis reactions.

Experimental Protocols

Protocol: Williamson Ether Synthesis using Sodium Hydride

This protocol describes the synthesis of a generic ether from an alcohol (R-OH) and this compound.

Safety Precautions: Sodium hydride (NaH) is a water-reactive and flammable solid. All operations must be conducted in a fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[14][16][18]

Materials:

  • This compound (1.0 eq)

  • Alcohol (R-OH) (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum.

  • Washing NaH (Optional but Recommended): If desired, wash the NaH dispersion to remove the mineral oil. In the reaction flask under nitrogen, add the required amount of NaH dispersion. Add anhydrous pentane or hexane via syringe, stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the solvent via cannula. Repeat this wash two more times. Caution: The washings contain residual NaH and can ignite in air.[14]

  • Alkoxide Formation: Add anhydrous THF to the flask containing the NaH. Begin stirring to create a suspension. Through the septum, add the alcohol (R-OH) dropwise via syringe. Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 30-60 minutes, or until the gas evolution ceases, indicating complete formation of the sodium alkoxide.

  • SN2 Reaction: Add this compound dropwise to the alkoxide solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 66°C for THF) and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Very slowly and carefully quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution stops.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Wash the organic layer sequentially with water and then brine.[19][20]

  • Purification:

    • Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel to yield the pure ether product.[21]

Mandatory Visualization

Decision-Making Workflow for Base Selection

The following diagram outlines the logical steps for selecting an appropriate base for reactions involving this compound.

Base_Selection start Define Reaction Goal q_type Desired Reaction Type? start->q_type sn2_path S_N_2 Substitution q_type->sn2_path Substitution e2_path E2 Elimination q_type->e2_path Elimination q_nucleophile Is a new nucleophile being introduced (e.g., R-OH)? sn2_path->q_nucleophile bulky_base Use Strong, Sterically Hindered Base (e.g., t-BuOK) e2_path->bulky_base strong_base Use Strong, Non-Nucleophilic Base (e.g., NaH, KH) q_nucleophile->strong_base Yes weaker_base Is the nucleophile acidic? (e.g., Phenol) q_nucleophile->weaker_base No (Base is Nucleophile) k2co3 Consider Weaker Base (e.g., K2CO3) weaker_base->k2co3 Yes nucleophilic_base Use Nucleophilic Base (e.g., NaOH, RONa) weaker_base->nucleophilic_base No

Caption: A decision tree for selecting the optimal base.

References

  • Vertex AI Search. (n.d.). Sodium hydride | Solubility of Things. Retrieved January 18, 2026.
  • ChemWhat. (n.d.). Sodium hydride CAS#: 7646-69-7. Retrieved January 18, 2026.
  • Common Organic Chemistry. (n.d.).
  • chemeurope.com. (n.d.). Sodium hydride. Retrieved January 18, 2026.
  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved January 18, 2026.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 18, 2026.
  • Armand Products. (n.d.). Potassium Carbonate Handbook. Retrieved January 18, 2026.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved January 18, 2026.
  • Wikipedia. (n.d.). Sodium hydride. Retrieved January 18, 2026.
  • ChemicalBook. (n.d.). 7646-69-7(Sodium hydride) Product Description. Retrieved January 18, 2026.
  • Fisher Scientific. (2023).
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved January 18, 2026.
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved January 18, 2026.
  • Clemson University. (n.d.). Sodium Hydride SOP. Retrieved January 18, 2026.
  • University of California, Davis. (n.d.). pKa Values of Common Bases. Retrieved January 18, 2026.
  • Wikipedia. (n.d.).
  • Chemistry Steps. (n.d.). SN2 vs E2. Retrieved January 18, 2026.
  • Scribd. (n.d.). Base Strength and pKa Values Guide. Retrieved January 18, 2026.
  • ResearchGate. (2016). How to purify esterification product? Retrieved January 18, 2026.
  • BenchChem. (2025).
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 18, 2026.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 18, 2026.
  • BenchChem. (2025). A Guide to Alternative Bases for Diaryl Ether Synthesis: A Comparative Analysis. Retrieved January 18, 2026.
  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 18, 2026.
  • ACS Publications. (n.d.). Solubility of Potassium Carbonate and Potassium Hydrocarbonate in Methanol.
  • ResearchGate. (n.d.). Chart showing nine bases with a range of pKa values. Retrieved January 18, 2026.
  • Pediaa. (2018). Difference Between SN2 and E2 Reactions. Retrieved January 18, 2026.
  • Google Patents. (n.d.). US4304925A - Process for purifying esters. Retrieved January 18, 2026.
  • European Patent Office. (n.d.). EP 0599921 B1 - Process for removing an ester impurity from an ether. Retrieved January 18, 2026.
  • Reddit. (2024). Suitable solvent for dissolving K2CO3. r/Chempros. Retrieved January 18, 2026.

Sources

removing unreacted 1-(3-Bromopropoxy)-4-methoxybenzene from product mixture

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removing Unreacted 1-(3-Bromopropoxy)-4-methoxybenzene from a Product Mixture

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for the purification of reaction mixtures where this compound is used as a reactant. Given its nature as an alkyl halide, a common application involves nucleophilic substitution reactions, particularly with amines, to form more complex molecules. This guide will focus on a representative scenario: the reaction of this compound with a primary or secondary amine to yield a secondary or tertiary amine, respectively. The core challenge addressed is the removal of the unreacted, neutral starting material from the more polar, basic amine product.

Understanding the Separation Challenge

The foundational principle for separating the unreacted starting material from the amine product lies in their differing physicochemical properties. The key differentiator is the basicity of the newly formed amine, a property the starting material lacks. This allows for selective manipulation of the product's solubility, forming the basis of our primary purification strategy.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)PolarityKey Feature for Separation
This compound (Starting Material)229.11[1]104-106 / 0.2 mmHgModerately Polar, NeutralNeutral, lacks acidic or basic properties.
Generic Amine Product (e.g., N-alkyl/aryl-3-(4-methoxyphenoxy)propan-1-amine)Varies based on amine reactant> 229.11Higher than starting materialMore Polar, BasicBasic nitrogen allows for protonation and salt formation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a question-and-answer format.

Q1: My initial TLC of the crude reaction mixture shows two spots. How can I be sure which is my product and which is the starting material?

A1: This is a crucial first step. The amine product will be significantly more polar than the starting material due to the presence of the nitrogen atom and its ability to hydrogen bond (if it's a secondary amine).

  • Thin-Layer Chromatography (TLC) Analysis: On a normal-phase silica gel TLC plate, the more polar compound will have a lower Retention Factor (Rf) value, meaning it travels a shorter distance up the plate. Therefore, the spot with the lower Rf is your amine product, while the spot with the higher Rf is the unreacted this compound.

  • Visualization: Both the starting material and the likely aromatic amine product should be visible under a UV lamp (254 nm) due to the benzene ring.[2][3] For more definitive visualization, specific stains can be used. A potassium permanganate (KMnO4) stain will visualize both, as the product amine is easily oxidized, and the ether linkage in the starting material may also react.[4]

Q2: I performed a liquid-liquid extraction with dilute acid, but my organic layer still contains a significant amount of product according to TLC.

A2: This indicates an incomplete extraction, which can happen for several reasons.

  • Insufficient Acid: The amount of acid used must be sufficient to protonate all of the amine product. Ensure you are using a molar excess of acid.

  • Inadequate Mixing: The two layers must be mixed thoroughly to ensure the acid in the aqueous phase comes into contact with the amine in the organic phase. Invert the separatory funnel gently but repeatedly.[5]

  • pH of the Aqueous Layer: After extraction, check the pH of the aqueous layer. It should be acidic (pH 1-2) to ensure the amine is in its protonated, water-soluble salt form.[6][7]

  • Multiple Extractions: A single extraction is often not enough. Perform at least two to three extractions with fresh aqueous acid to ensure complete removal of the amine product into the aqueous phase.[5]

Q3: I've extracted my amine product into the aqueous phase. After basifying and back-extracting into an organic solvent, the yield is very low.

A3: This is a common issue that can be traced to a few key steps.

  • Incomplete Basification: Before back-extraction, the aqueous layer must be made sufficiently basic to deprotonate the amine salt and regenerate the neutral, organic-soluble amine. Use a strong base like NaOH and check the pH to ensure it is basic (pH > 12).

  • Incomplete Back-Extraction: Just as with the initial acid extraction, multiple back-extractions with an organic solvent (like dichloromethane or ethyl acetate) are necessary to recover all of the neutral amine from the aqueous phase.

  • Product Solubility: While less common, ensure your neutral amine product is highly soluble in the organic solvent used for back-extraction.

Q4: After column chromatography, my fractions containing the product are still contaminated with the starting material.

A4: This suggests that the polarity of your chosen solvent system is too high, or the column was not packed or run correctly.

  • Solvent System Optimization: The ideal solvent system for column chromatography should provide good separation between your product and the starting material on a TLC plate (a ΔRf of at least 0.2). If the spots are too close together, decrease the polarity of the eluent. For example, if you are using 20% ethyl acetate in hexanes, try 10% or 15%.

  • Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these will lead to poor separation.[8][9]

  • Loading the Sample: The crude mixture should be dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.[9] Using too much solvent will result in broad bands and poor separation.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This is the primary and most efficient method for separating the neutral starting material from a basic amine product.

G cluster_start Initial State cluster_extraction Acid Extraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Reaction Mixture (Product + Starting Material in Organic Solvent) sep_funnel Add Dilute HCl (aq) to Separatory Funnel start->sep_funnel shake Shake & Vent sep_funnel->shake separate Separate Layers shake->separate org_layer Organic Layer: Unreacted Starting Material separate->org_layer Top/Bottom depends on solvent density aq_layer Aqueous Layer: Protonated Amine Product (Salt) separate->aq_layer org_workup Wash with Brine, Dry (Na2SO4), Evaporate org_layer->org_workup sm_isolated Isolated Starting Material org_workup->sm_isolated basify Add NaOH (aq) until pH > 12 aq_layer->basify back_extract Back-extract with Organic Solvent basify->back_extract aq_workup Wash with Brine, Dry (Na2SO4), Evaporate back_extract->aq_workup product_isolated Isolated Pure Product aq_workup->product_isolated G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc Optimize Solvent System via TLC pack Pack Column with Silica Gel tlc->pack load Load Concentrated Crude Mixture pack->load elute Elute with Optimized Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Isolated Pure Product evaporate->product

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(3-Bromopropoxy)-4-methoxybenzene and 1-(3-Iodopropoxy)-4-methoxybenzene in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the efficiency of bond-forming reactions is paramount. The Williamson ether synthesis, a robust and widely utilized method for preparing ethers, relies on the principles of bimolecular nucleophilic substitution (SN2).[1] A critical factor governing the rate and success of this reaction is the nature of the leaving group on the alkyl electrophile.[2] This guide provides an in-depth technical comparison of the reactivity of two key reagents, 1-(3-bromopropoxy)-4-methoxybenzene and 1-(3-iodopropoxy)-4-methoxybenzene, in such reactions. By delving into the underlying mechanistic principles and presenting supporting experimental data, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Decisive Role of the Leaving Group in SN2 Reactions

The SN2 reaction is a concerted, one-step process where a nucleophile attacks an electrophilic carbon center, simultaneously displacing a leaving group.[3] The rate of this reaction is described by the rate law: Rate = k[Alkyl Halide][Nucleophile], where 'k' is the rate constant.[4] Several factors influence the magnitude of 'k', and consequently the reaction rate, including the steric accessibility of the electrophilic carbon and, most pertinently for this discussion, the identity of the leaving group.

A good leaving group is a species that is stable in its departed, typically anionic, form. This stability is inversely correlated with its basicity; weaker bases make better leaving groups.[2] When comparing the halide series, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. This is because iodide (I⁻) is the weakest base among the common halides, a consequence of its large atomic size and high polarizability, which allows the negative charge to be dispersed over a larger volume.[2]

Theoretical Framework: Why Iodide Surpasses Bromide

The superior reactivity of 1-(3-iodopropoxy)-4-methoxybenzene over its bromo-analogue can be attributed to two primary factors:

  • Carbon-Halogen Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This is due to the less effective orbital overlap between the large 5p orbital of iodine and the 2sp³ hybrid orbital of carbon compared to the 4p orbital of bromine. A weaker bond requires less energy to break, leading to a lower activation energy for the SN2 transition state and, consequently, a faster reaction rate.[2]

  • Leaving Group Stability: As previously mentioned, the iodide ion is a more stable leaving group than the bromide ion. This is reflected in the pKa values of their conjugate acids; hydroiodic acid (HI) is a stronger acid (pKa ≈ -10) than hydrobromic acid (HBr) (pKa ≈ -9). The conjugate base of a stronger acid is a weaker base and therefore a better leaving group.

G R_I 1-(3-Iodopropoxy)-4-methoxybenzene Bond_Strength C-X Bond Strength (C-I < C-Br) R_I->Bond_Strength Weaker Bond LG_Stability Leaving Group Stability (I⁻ > Br⁻) R_I->LG_Stability More Stable LG R_Br This compound R_Br->Bond_Strength Stronger Bond R_Br->LG_Stability Less Stable LG Reactivity Higher S_N2 Reactivity Bond_Strength->Reactivity LG_Stability->Reactivity

Quantitative Comparison: Experimental Data Insights

PropertyThis compound1-(3-Iodopropoxy)-4-methoxybenzeneRationale for Reactivity Difference
Leaving Group Bromide (Br⁻)Iodide (I⁻)I⁻ is a weaker base and more polarizable, making it a better leaving group.
C-X Bond Strength StrongerWeakerThe weaker C-I bond requires less energy to break during the SN2 transition state.
Relative SN2 Rate LowerHigherThe combination of a weaker C-X bond and a more stable leaving group leads to a lower activation energy and a faster reaction rate for the iodo-compound.
Representative Yields *80-90%>90%Higher reactivity of the iodo-compound often translates to higher yields under similar reaction conditions.[2]

*Representative yields are for Williamson ether synthesis with primary electrophiles under optimized conditions and may vary based on specific substrates and reaction conditions.

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the enhanced reactivity of 1-(3-iodopropoxy)-4-methoxybenzene, a comparative kinetic study can be designed. The following protocols outline two common approaches.

Protocol 1: Competition Experiment

This experiment allows for a direct comparison of the two substrates by having them compete for a limited amount of a common nucleophile.

Objective: To determine the relative reactivity of this compound and 1-(3-iodopropoxy)-4-methoxybenzene in an SN2 reaction.

Materials:

  • This compound

  • 1-(3-Iodopropoxy)-4-methoxybenzene

  • 4-Nitrophenol (as the nucleophile precursor)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) as the base

  • Anhydrous N,N-Dimethylformamide (DMF) as the solvent

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of the Nucleophile: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol in anhydrous DMF. Add the base (e.g., NaH) portion-wise at 0 °C and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-nitrophenoxide.

  • Reaction Setup: In a separate flask, prepare an equimolar mixture of this compound and 1-(3-iodopropoxy)-4-methoxybenzene in anhydrous DMF. Add a known amount of the internal standard.

  • Initiation of the Reaction: Add the prepared nucleophile solution to the alkyl halide mixture at a controlled temperature (e.g., room temperature). The molar ratio of the nucleophile to the total alkyl halides should be less than one (e.g., 1:2) to ensure competition.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture, quench them with a suitable reagent (e.g., a dilute aqueous acid), and extract the organic components.

  • Analysis: Analyze the quenched aliquots by GC-MS to determine the relative amounts of unreacted this compound and 1-(3-iodopropoxy)-4-methoxybenzene.

Expected Outcome: The concentration of 1-(3-iodopropoxy)-4-methoxybenzene will decrease at a faster rate than that of this compound, demonstrating its higher reactivity.

G Start Start Prep_Nu Prepare Nucleophile (e.g., Sodium 4-nitrophenoxide) Start->Prep_Nu Prep_Substrates Prepare Equimolar Mixture of Bromo- and Iodo-compounds with Internal Standard Start->Prep_Substrates React Combine Reactants (Nucleophile:Total Halide < 1) Prep_Nu->React Prep_Substrates->React Monitor Monitor Reaction Progress (Aliquots at Time Intervals) React->Monitor Analyze Analyze by GC-MS Monitor->Analyze End Determine Relative Reactivity Analyze->End

Protocol 2: Finkelstein Reaction - A Qualitative Demonstration

The Finkelstein reaction provides a simple yet effective visual demonstration of the greater reactivity of alkyl bromides compared to alkyl chlorides, and by extension, the principle that iodide is a better leaving group than bromide. In this case, we can adapt it to show the favorable conversion of the bromo-compound to the more reactive iodo-compound.

Objective: To qualitatively demonstrate the conversion of this compound to 1-(3-iodopropoxy)-4-methoxybenzene.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Test tubes

Procedure:

  • Prepare a saturated solution of sodium iodide in anhydrous acetone.

  • In a clean, dry test tube, dissolve a small amount of this compound in a minimal amount of anhydrous acetone.

  • Add the sodium iodide solution to the test tube containing the bromo-compound.

  • Observe the reaction mixture. The formation of a white precipitate (sodium bromide, NaBr), which is insoluble in acetone, indicates that the SN2 reaction has occurred, with the iodide displacing the bromide.

Expected Outcome: The formation of a precipitate demonstrates the thermodynamic favorability of having the better leaving group (iodide) on the alkyl chain, which is a direct consequence of the principles of leaving group ability.

Conclusion

For researchers engaged in synthetic chemistry, the choice between this compound and 1-(3-iodopropoxy)-4-methoxybenzene as an electrophile in SN2 reactions is clear from a reactivity standpoint. The iodo-analogue is demonstrably more reactive due to the weaker carbon-iodine bond and the superior stability of the iodide leaving group. This enhanced reactivity often translates to faster reaction times, milder reaction conditions, and potentially higher yields. While the bromo-compound may be more cost-effective and have a longer shelf-life, the conversion to the iodo-compound via a Finkelstein reaction is a straightforward process that can significantly enhance synthetic efficiency. The experimental protocols provided herein offer a practical framework for validating these principles in a laboratory setting.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Bruckner, R. (2002). Advanced Organic Chemistry: Reaction Mechanisms. Harcourt/Academic Press.
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
  • Streitwieser, A. (1962). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571-752.
  • Hoffmann, R. W. (2007). The Finkelstein Reaction. In Comprehensive Organic Name Reactions and Reagents. Wiley.
  • Loupy, A., & Tchoubar, B. (1992). Salt Effects in Organic and Organometallic Chemistry. VCH.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
  • Carroll, F. A. (2010). Perspectives on Structure and Mechanism in Organic Chemistry. Wiley.
  • De La Mare, P. B. D., & Bolton, R. (1982).
  • Isaacs, N. S. (1995). Physical Organic Chemistry. Longman Scientific & Technical.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

Sources

A Comparative Guide to 1-(3-Bromopropoxy)-4-methoxybenzene and Alternative Alkylating Agents in Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of an alkylating agent is a critical decision point in the synthesis of complex molecules. The efficiency, selectivity, and scalability of a reaction often hinge on this choice. This guide provides an in-depth, objective comparison of 1-(3-Bromopropoxy)-4-methoxybenzene with other common alkylating agents, grounded in mechanistic principles and supported by experimental data and protocols. Our focus is on O-alkylation reactions, a cornerstone of ether synthesis, particularly the venerable Williamson ether synthesis.

The Profile of this compound as an Alkylating Agent

This compound, also known as 4-(3-Bromopropyl)anisole, is a bifunctional organic compound featuring a primary alkyl bromide and a methoxy-substituted phenyl ring.[1][2] Its utility as an alkylating agent stems from the inherent reactivity of the C-Br bond.

  • Chemical Structure: C₁₀H₁₃BrO[1]

  • Molecular Weight: 229.11 g/mol [2]

  • Key Reactive Feature: The bromopropyl group serves as a potent electrophile, making it susceptible to attack by nucleophiles.[3] The primary nature of the carbon bearing the bromine atom is crucial, as it is highly favorable for Sₙ2 reactions, minimizing competing elimination reactions that are prevalent with secondary or tertiary halides.[4][5][6][7][8]

The methoxy group can influence the molecule's overall electronic properties and provides a potential site for further functionalization in more complex synthetic routes.[3] This dual functionality makes it a valuable building block in the synthesis of pharmaceuticals and other specialty materials.[3]

The Core Mechanism: Williamson Ether Synthesis

The primary application of this compound is in the Williamson ether synthesis, a robust and widely used method for preparing ethers.[6][7] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6]

The key steps are:

  • Deprotonation: A protic nucleophile, typically an alcohol or a phenol, is deprotonated by a base to form a more potent nucleophile, the alkoxide or phenoxide ion.

  • Nucleophilic Attack: The newly formed anion attacks the electrophilic carbon atom of the alkylating agent.

  • Displacement: The attack occurs from the backside relative to the leaving group (in this case, the bromide ion), leading to an inversion of stereochemistry if the carbon is chiral. The leaving group is displaced in a single, concerted step.[6]

Williamson_Ether_Synthesis

Comparative Analysis of Alkylating Agents

The choice of alkylating agent is a trade-off between reactivity, cost, safety, and compatibility with the substrate. Here, we compare this compound to its common alternatives.

Other Alkyl Halides (Iodides and Chlorides)

The nature of the halide leaving group significantly impacts the rate of an Sₙ2 reaction. A good leaving group is a weak base that is stable on its own.[9]

  • Reactivity Trend: R-I > R-Br > R-Cl > R-F.[9]

  • Iodides: The corresponding iodo-analogue, 1-(3-iodopropoxy)-4-methoxybenzene, would be more reactive due to the superior leaving group ability of the iodide ion. This can be advantageous for less reactive nucleophiles or when lower reaction temperatures are desired. However, alkyl iodides are generally more expensive and can be less stable.

  • Chlorides: The chloro-analogue is less reactive than the bromo-compound.[9] It would require more forcing conditions (e.g., higher temperatures, stronger bases, or longer reaction times) to achieve comparable yields, which could lead to undesired side reactions.

Sulfonate Esters (Tosylates, Mesylates)

Sulfonate esters are often used as "super" leaving groups because the negative charge on the departing sulfonate anion is highly delocalized through resonance, making them extremely weak bases.

  • Advantages: Their high reactivity allows for the alkylation of even poor nucleophiles under mild conditions.

  • Disadvantages: They can be more expensive to prepare. In reactions utilizing phase-transfer catalysis, highly lipophilic leaving groups like tosylate can sometimes "poison" the catalyst by forming a tight ion pair with the quaternary ammonium cation, hindering its ability to transfer the desired nucleophilic anion.[10] For this reason, a bromide is often preferred over a tosylate in such systems.[10]

Dialkyl Sulfates (Dimethyl Sulfate, Diethyl Sulfate)

These are potent and historically significant alkylating agents, particularly for methylation and ethylation.

  • Advantages: Highly reactive and cost-effective for simple alkyl groups.

  • Disadvantages: Extreme toxicity and carcinogenicity are major drawbacks, necessitating stringent handling precautions. Their use is generally limited to the introduction of methyl or ethyl groups.[11]

"Green" Alternatives (e.g., Dimethyl Carbonate)

In an effort to develop more environmentally benign processes, reagents like dimethyl carbonate (DMC) have gained attention.

  • Advantages: DMC is far less toxic than dimethyl sulfate. The byproducts (methanol and CO₂) are relatively harmless.

  • Disadvantages: DMC is significantly less reactive and typically requires higher temperatures and pressures to be effective, limiting its use for sensitive substrates.[11]

Alkylating Agent ClassExampleRelative ReactivityLeaving Group AbilityKey AdvantagesKey Disadvantages
Alkyl Bromides This compound Good Good Balanced reactivity, good stability, moderate cost Less reactive than iodides
Alkyl Iodides1-(3-Iodopropoxy)-4-methoxybenzeneExcellentExcellentHigh reactivity, allows for milder conditionsHigher cost, lower stability, potential for side reactions
Alkyl Chlorides1-(3-Chloropropoxy)-4-methoxybenzeneModerateModerateLower costRequires harsher conditions, slower reaction rates
Sulfonate Esters1-(3-Tosyloxypropoxy)-4-methoxybenzeneExcellentExcellentVery high reactivity, good for poor nucleophilesHigher cost, can poison phase-transfer catalysts
Dialkyl SulfatesDimethyl SulfateVery HighExcellentHighly reactive for methylation, low costExtremely toxic and carcinogenic
Dialkyl CarbonatesDimethyl CarbonateLowModerateLow toxicity, "green" reagentRequires harsh conditions (high temp/pressure)

Critical Factors Influencing O- vs. C-Alkylation

For phenoxides, which are ambident nucleophiles, alkylation can occur at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[12] Several factors dictate the regioselectivity of the reaction.

  • Solvent: This is often the most critical factor. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are poor anion solvators, leaving a "naked," highly reactive phenoxide ion that preferentially attacks at the more electronegative oxygen atom, favoring O-alkylation.[13] In contrast, polar protic solvents (e.g., water, ethanol) can solvate the oxygen atom through hydrogen bonding, shielding it and promoting C-alkylation.[12][13]

  • Counter-ion: Larger, "softer" cations like K⁺ or Cs⁺ tend to associate less tightly with the phenoxide oxygen, promoting O-alkylation.[13]

  • Electrophile Hardness: "Hard" electrophiles (like sulfonate esters) tend to react at the "hard" oxygen atom, whereas "softer" electrophiles (like alkyl iodides) have a greater tendency to react at the "softer" carbon atom.[14] Alkyl bromides like our title compound are intermediate and their selectivity is heavily influenced by other conditions.

The Role of Phase-Transfer Catalysis (PTC)

In many synthetic applications, the phenoxide salt is prepared in an aqueous or solid phase, while the alkylating agent is in an immiscible organic phase. Phase-transfer catalysis is a powerful technique to overcome this heterogeneity.[15][16] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the nucleophilic anion from the aqueous/solid phase into the organic phase where the reaction can occur.[15][16][17]

Phase_Transfer_Catalysis

Experimental Protocols

Accurate comparison relies on standardized experimental methodologies. Below are representative protocols for the use and evaluation of this compound.

Protocol 1: General O-Alkylation of a Phenol

Objective: To synthesize an aryl ether using this compound under standard Sₙ2 conditions.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired phenol (1.0 equivalent).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 mL per mmol of phenol).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or cesium carbonate (Cs₂CO₃, 1.2 equivalents). Stir the suspension vigorously.

  • Alkylating Agent Addition: Add this compound (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Protocol 2: Comparative Reactivity Study (Bromo- vs. Chloro-analogue)

Objective: To quantitatively compare the reaction rates of this compound and its corresponding chloro-analogue in an O-alkylation reaction.

Comparative_Workflow

Methodology:

  • Reaction Setup: Prepare two identical reaction flasks (Flask A and Flask B). To each flask, add 4-nitrophenol (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.

  • Reagent Addition: At time t=0, add this compound (1.1 equivalents) to Flask A and 1-(3-chloropropoxy)-4-methoxybenzene (1.1 equivalents) to Flask B.

  • Monitoring: Maintain both flasks at an identical, constant temperature (e.g., 70 °C) with vigorous stirring. At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by diluting it in a known volume of a suitable solvent mixture (e.g., water/acetonitrile) to stop the reaction.

  • Analysis: Analyze the quenched aliquots by a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to determine the concentration of the starting material and the product.

  • Data Interpretation: Plot the concentration of the product formed versus time for both reactions. The initial slope of these plots will be proportional to the initial reaction rate, allowing for a direct quantitative comparison of the reactivity of the bromo- and chloro-alkylating agents under the specified conditions.

Conclusion and Expert Recommendations

This compound stands as a versatile and reliable primary alkylating agent for the synthesis of ethers via the Sₙ2 mechanism. Its performance represents a well-calibrated balance of reactivity, stability, and cost, making it a go-to reagent for many applications.

  • For standard O-alkylation of phenols and primary/secondary alcohols: this compound is an excellent choice, particularly when used with a carbonate base in a polar aprotic solvent.

  • For highly unreactive nucleophiles: Consider using the more reactive iodo-analogue or a sulfonate ester, but be mindful of potential side reactions and cost implications.

  • For large-scale industrial synthesis where cost is paramount: The less reactive chloro-analogue might be considered, but process optimization will be necessary to achieve acceptable reaction times and yields.

  • When using phase-transfer catalysis: The bromide leaving group is often superior to tosylate, which can inhibit the catalyst.[10]

Ultimately, the optimal choice of alkylating agent is context-dependent. By understanding the mechanistic principles and the comparative performance data presented in this guide, researchers can make informed decisions to accelerate their synthetic programs and achieve their molecular design goals with greater efficiency and precision.

References

  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • BenchChem. (2025). A Comparative Guide to Alkylating Agents for Targeted Functional Group Modification.
  • Alfa Chemistry. (n.d.). Phase Transfer Catalysis.
  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis.
  • Dalal Institute. (n.d.). Phase Transfer Catalysis.
  • Carrillo, J. et al. (2025). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate.
  • BenchChem. (n.d.). A Comparative Guide to Ether Synthesis: Evaluating Alternatives to 1-(3-Iodopropoxy)-4-methoxybenzene.
  • Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?.
  • BenchChem. (2025). A Comparative Study of Alkyl Halides in SN2 Reactions: A Guide for Researchers.
  • Chemistry LibreTexts. (2023). SN2 Substitution Reactions and Alkyl Moiety.
  • BenchChem. (n.d.). Navigating Alkylating Agent Resistance: A Comparative Guide to Bendamustine.
  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions.
  • Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers.
  • ResearchGate. (2025). A comparison of several modern alkylating agents.
  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
  • Pearson+. (n.d.). Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep.
  • Arkivoc. (2009). A comparison of several modern alkylating agents.
  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
  • Sigma-Aldrich. (n.d.). 1-(3-Bromopropyl)-4-methoxybenzene 97 57293-19-3.
  • ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • ChemScene. (n.d.). 1-(3-Bromopropyl)-4-methoxybenzene | 57293-19-3.
  • ResearchGate. (2025). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts.
  • PubChem. (n.d.). 1-(3-Bromopropyl)-4-methoxybenzene | C10H13BrO | CID 12776996.
  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References.
  • ChemicalBook. (n.d.). 1-((3-bromopropoxy)methyl)-4-methoxybenzene | 147193-45-1.
  • Chemenu. (n.d.). The Role of 1-(3-Bromopropyl)-3-Methoxybenzene in Organic Synthesis.
  • Sigma-Aldrich. (n.d.). 1-(3-Bromopropyl)-4-methoxybenzene 97 57293-19-3.
  • Wiley-VCH. (n.d.). Organic Synthesis: General Remarks.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine.
  • OncoLink. (n.d.). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes.
  • Craig, D. (2004). Organic Synthesis Lecture 3.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 6267-37-4.
  • CymitQuimica. (n.d.). This compound.
  • Oncohema Key. (2016). Alkylating Agents.
  • MDPI. (n.d.). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy.
  • ScienceDirect. (n.d.). From old alkylating agents to new minor groove binders.
  • National Institutes of Health. (n.d.). Alkylating anticancer agents and their relations to microRNAs - PMC.

Sources

A Senior Application Scientist's Guide to Ether Synthesis: Evaluating Alternatives to 1-(3-Bromopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the fast-paced world of drug development and fine chemical synthesis, the construction of ether linkages is a foundational yet often nuanced challenge. The choice of reagents can profoundly impact reaction efficiency, scalability, and the overall cost-effectiveness of a synthetic route. This guide provides an in-depth, objective comparison of alternative reagents to the commonly employed 1-(3-bromopropoxy)-4-methoxybenzene for the synthesis of aryl propyl ethers, with a particular focus on the formation of the 3-(4-methoxyphenoxy)propyl moiety. We will delve into the venerable Williamson ether synthesis, exploring a hierarchy of leaving groups, and venture into alternative synthetic strategies that offer unique advantages in specific contexts.

The Workhorse: Williamson Ether Synthesis and the Critical Role of the Leaving Group

The Williamson ether synthesis, a classic SN2 reaction, remains a cornerstone of ether formation due to its reliability and broad applicability.[1][2] The reaction involves the nucleophilic attack of an alkoxide or phenoxide on an electrophilic alkyl species, displacing a leaving group. The success of this synthesis is inextricably linked to the nature of the leaving group; a good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.[2]

Here, we compare alternatives to the bromo moiety in this compound, focusing on other halogens and sulfonate esters.

Halogen Leaving Groups: A Comparative Analysis

The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl >> F, which is directly related to the strength of the carbon-halogen bond and the stability of the resulting halide anion.

Leaving GroupReagent ExampleRelative ReactivityKey Considerations
Iodo 1-(3-Iodopropoxy)-4-methoxybenzeneHighestMost reactive, but often more expensive and less stable than other halides.
Bromo This compoundHighA good balance of reactivity and stability. A very common choice.
Chloro 1-(3-Chloropropoxy)-4-methoxybenzeneModerateLess reactive than bromo, often requiring more forcing conditions (higher temperatures, longer reaction times). However, it is typically more cost-effective.

While the bromo derivative offers a good compromise, the chloro alternative can be a more economical option for large-scale syntheses, provided the reaction conditions are optimized to achieve a satisfactory conversion rate.

Sulfonate Esters: The High-Reactivity Alternatives

Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups because their corresponding anions are highly stabilized by resonance.[2] They are often more reactive than even iodides, allowing for milder reaction conditions.

Leaving GroupReagent ExampleRelative ReactivityKey Considerations
Tosyloxy 3-(4-Methoxyphenoxy)propyl p-toluenesulfonateVery HighExcellent leaving group. Prepared from the corresponding alcohol. Can be more expensive than halides.
Mesyloxy 3-(4-Methoxyphenoxy)propyl methanesulfonateVery HighSimilar reactivity to tosylates. Often a more economical choice among sulfonate esters.

The primary advantage of sulfonate esters is the ability to perform the etherification at lower temperatures, which can be crucial for sensitive substrates.

Experimental Protocols: Williamson Ether Synthesis

Below are representative protocols for the synthesis of the target ether linkage using chloro and tosylate leaving groups, starting from 4-methoxyphenol.

Protocol 1: Synthesis of 1-(3-Chloropropoxy)-4-methoxybenzene

This protocol is adapted from the synthesis of similar aryl ethers.

Materials:

  • 4-Methoxyphenol

  • 1-Bromo-3-chloropropane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 4-methoxyphenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Williamson_Chloro cluster_reactants Reactants cluster_process Process cluster_product Product 4-Methoxyphenol 4-Methoxyphenol Mixing_in_DMF Mix in DMF 4-Methoxyphenol->Mixing_in_DMF 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane->Mixing_in_DMF K2CO3 K2CO3 K2CO3->Mixing_in_DMF Heating Heat to 80-90°C Mixing_in_DMF->Heating Workup_Purification Aqueous Workup & Column Chromatography Heating->Workup_Purification Target_Ether 1-(3-Chloropropoxy)- 4-methoxybenzene Workup_Purification->Target_Ether

Protocol 2: Preparation of 3-(4-Methoxyphenoxy)propyl p-toluenesulfonate and Subsequent Etherification

This two-step process involves the formation of an intermediate alcohol followed by tosylation.

Step 1: Synthesis of 3-(4-Methoxyphenoxy)propan-1-ol (A similar procedure can be found in the synthesis of related compounds.)

Step 2: Tosylation of 3-(4-Methoxyphenoxy)propan-1-ol

Materials:

  • 3-(4-Methoxyphenoxy)propan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3-(4-methoxyphenoxy)propan-1-ol (1.0 eq) in pyridine and cool the solution to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and use the crude tosylate in the next step or purify by chromatography.

The resulting tosylate can then be reacted with a desired alkoxide or phenoxide under standard Williamson ether synthesis conditions, often at room temperature or with gentle heating.

Beyond Williamson: Alternative Strategies for Ether Synthesis

While the Williamson ether synthesis is robust, certain situations may call for alternative approaches. Here, we explore two powerful methods: the Mitsunobu reaction and reductive etherification.

The Mitsunobu Reaction: A Redox Approach to Etherification

The Mitsunobu reaction offers a mild and efficient method for forming ethers from alcohols and acidic nucleophiles (like phenols) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[3] A key advantage of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, which is a critical consideration in chiral synthesis.

Mitsunobu_Mechanism Alcohol Alcohol Betaine Phosphonium Betaine Alcohol->Betaine protonates Phenol Phenol Alkoxyphosphonium Alkoxyphosphonium Salt Phenol->Alkoxyphosphonium attacks PPh3 PPh3 PPh3->Betaine attacks DEAD DEAD DEAD Betaine->Alkoxyphosphonium Ether Ether Alkoxyphosphonium->Ether OPPh3 Triphenylphosphine oxide Alkoxyphosphonium->OPPh3 Hydrazide Hydrazide byproduct Alkoxyphosphonium->Hydrazide

Protocol 3: Mitsunobu Reaction for Aryl Propyl Ether Synthesis

Materials:

  • 3-(4-Methoxyphenoxy)propan-1-ol

  • Phenol (or other desired nucleophile)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 3-(4-methoxyphenoxy)propan-1-ol (1.0 eq), phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Concentrate the reaction mixture and purify by column chromatography to isolate the desired ether.

Reductive Etherification: A Direct Route from Carbonyls

Reductive etherification provides a direct pathway to ethers by reacting a carbonyl compound with an alcohol in the presence of a reducing agent. This method avoids the pre-formation of an alkyl halide or sulfonate. For the synthesis of our target ether linkage, one could envision a reaction between 4-methoxybenzaldehyde and propan-1-ol.

Protocol 4: Reductive Etherification (Conceptual)

Materials:

  • 4-Methoxybenzaldehyde

  • Propan-1-ol

  • A suitable catalyst (e.g., a transition metal complex)

  • A reducing agent (e.g., H₂ or a silane)

Procedure:

  • Combine 4-methoxybenzaldehyde, an excess of propan-1-ol (which can also serve as the solvent), and the catalyst in a suitable reaction vessel.

  • Introduce the reducing agent (e.g., pressurize with H₂ gas).

  • Heat the reaction mixture and monitor for the formation of the ether product.

  • Upon completion, cool the reaction, remove the catalyst (if heterogeneous), and purify the product.

Conclusion: Selecting the Optimal Reagent

The choice of reagent for the synthesis of 3-(4-methoxyphenoxy)propyl ethers and related compounds is a critical decision that balances reactivity, cost, and reaction conditions.

  • For routine, cost-effective synthesis , 1-(3-chloropropoxy)-4-methoxybenzene is a strong candidate, though it may require more forcing conditions than its bromo counterpart.

  • When high reactivity and mild conditions are paramount , sulfonate esters like tosylates and mesylates are superior choices, albeit at a higher cost.

  • For stereospecific synthesis with inversion of configuration , the Mitsunobu reaction is the method of choice.

  • When seeking to avoid alkyl halides and explore alternative synthetic disconnections , reductive etherification presents a compelling, albeit less commonly employed for this specific target, strategy.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and economic considerations. This guide provides the foundational knowledge and practical protocols to make an informed decision, empowering researchers to navigate the landscape of ether synthesis with confidence and precision.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (1), 1–28.
  • Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions2002, 59, 1.
  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992, 42, 335–656.

Sources

A Comparative Guide to the Spectroscopic Confirmation of 1-(3-Bromopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the chemical structure of 1-(3-Bromopropoxy)-4-methoxybenzene. As a key intermediate in various organic syntheses, its unambiguous identification is paramount to ensure the integrity of subsequent reaction pathways and the purity of final products. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary data points that, when combined, create a self-validating system for structural elucidation.

To illustrate the power and specificity of these methods, we will compare the expected spectral data for our target compound with that of a plausible alternative product: 1-(3-Azidopropoxy)-4-methoxybenzene , which could be formed via a nucleophilic substitution reaction.

Pillar 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: The Rationale Behind the Spectrum

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms in a molecule. By analyzing chemical shifts, integration values, and signal splitting (multiplicity), we can map the proton framework. For this compound, we anticipate five distinct proton environments. The deshielding effects of the electronegative oxygen and bromine atoms, along with the anisotropy of the aromatic ring, are key to predicting the chemical shifts. Protons closer to these features will resonate further downfield (higher ppm).[1]

Predicted ¹H NMR Data for this compound
LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
a ~ 6.88Doublet2HAromatic protons ortho to the -OPrBr group. Shielded by the electron-donating methoxy group.
b ~ 6.82Doublet2HAromatic protons ortho to the methoxy group.[2]
c ~ 4.01Triplet2H-O-CH₂ - protons. Deshielded by the adjacent ether oxygen.[3]
d ~ 3.75Singlet3H-OCH₃ protons. A characteristic sharp singlet for a methoxy group.
e ~ 3.58Triplet2H-CH₂ -Br protons. Deshielded by the terminal bromine atom.
f ~ 2.20Pentet2HCentral -CH₂-CH₂ -CH₂- protons. Split by both adjacent CH₂ groups.

Note: Predicted values are based on standard functional group ranges. Actual spectra may vary slightly based on solvent and instrument.

Comparative Analysis: Differentiating from 1-(3-Azidopropoxy)-4-methoxybenzene

If the bromine atom were substituted by an azide group (-N₃), the ¹H NMR spectrum would show distinct changes:

  • Signal 'e' (-CH₂-Br) at ~3.58 ppm would be replaced by a triplet for -CH₂-N₃ . This signal would likely shift slightly upfield to approximately 3.40 ppm, as the azide group has a different electronic influence than bromine.

  • All other signals (a, b, c, d, f ) would remain largely unchanged, allowing for precise identification of where the chemical transformation occurred.

Pillar 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: Mapping the Carbon Skeleton

Broadband proton-decoupled ¹³C NMR spectroscopy reveals each unique carbon environment in the molecule as a single peak. This technique is invaluable for confirming the carbon count and identifying the electronic environment of each carbon atom. For our target compound, the high degree of symmetry in the para-substituted benzene ring means that the six aromatic carbons will only produce four distinct signals.[4][5]

Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Assignment & Rationale
~ 153.8Ar-C -OCH₃. Quaternary carbon, downfield due to direct attachment to oxygen.
~ 153.2Ar-C -OPrBr. Quaternary carbon, downfield due to direct attachment to oxygen.
~ 115.5Ar-CH ortho to the -OPrBr group (2 carbons).
~ 114.6Ar-CH ortho to the methoxy group (2 carbons).[5]
~ 65.8-O-CH₂ -. Carbon adjacent to the ether oxygen, significantly deshielded.[6]
~ 55.6-OCH₃ . Typical chemical shift for a methoxy carbon.[7]
~ 32.0-CH₂ -CH₂-Br. Carbon adjacent to the bromine atom.
~ 30.1-O-CH₂-CH₂ -. Central aliphatic carbon.
Comparative Analysis: Differentiating from 1-(3-Azidopropoxy)-4-methoxybenzene

The substitution of bromine with an azide group would primarily impact the carbon directly attached to it:

  • The signal at ~32.0 ppm for -CH₂-Br would disappear.

  • A new signal for -CH₂-N₃ would appear, typically shifted downfield to ~50 ppm due to the different electronic properties of the azide functional group. This provides a clear and unambiguous marker for the success of the substitution reaction.

Pillar 3: Infrared (IR) Spectroscopy

Expertise & Experience: A Fingerprint of Functional Groups

IR spectroscopy excels at identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies. While the "fingerprint region" (<1500 cm⁻¹) is complex, the diagnostic region (>1500 cm⁻¹) provides clear, actionable data. For an ether like this compound, the most telling signals are the strong C-O stretches and the various aromatic and aliphatic C-H stretches.[8]

Predicted IR Absorptions for this compound
Wavenumber (cm⁻¹)Vibration TypeSignificance
3100-3000Aromatic C-H StretchConfirms the presence of the benzene ring.[2]
2950-2850Aliphatic C-H StretchConfirms the presence of the propyl chain.[9]
~1600, ~1500Aromatic C=C StretchCharacteristic in-ring vibrations of the benzene ring.[2]
~1245Aryl-O Stretch (Asymmetric)Strong, sharp peak confirming the aryl ether linkage.[6]
~1040Alkyl-O Stretch (Symmetric)Strong, sharp peak confirming the alkyl ether linkage.[7]
< 800C-Br StretchWeak to medium intensity; located in the fingerprint region.
Comparative Analysis: Differentiating from 1-(3-Azidopropoxy)-4-methoxybenzene

The IR spectrum provides a definitive and visually striking method to distinguish between the bromo- and azido- compounds:

  • In the azido- product, a very strong, sharp, and unmistakable absorption would appear around 2100 cm⁻¹ . This is the characteristic asymmetric stretching vibration of the azide (-N₃) group.[9] Nothing else typically absorbs in this region, making it a powerful diagnostic tool.

  • The C-Br absorption would be absent.

Pillar 4: Mass Spectrometry (MS)

Expertise & Experience: Confirming Mass and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure. The most critical diagnostic feature for this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic "doublet" for the molecular ion peak (M⁺ and M+2) and any fragments containing a bromine atom.[10]

Predicted Mass Spectrum Data for this compound
m/z ValueAssignmentSignificance
244 / 246[M]⁺Molecular Ion Peak . The two peaks of ~1:1 intensity are definitive proof of one bromine atom.[10]
123[M - C₃H₆Br]⁺Loss of the bromopropyl radical, leaving the 4-methoxyphenoxy cation.
108[C₇H₈O]⁺•Fragment corresponding to 4-methylphenol (p-cresol), a common rearrangement product.
Comparative Analysis: Differentiating from 1-(3-Azidopropoxy)-4-methoxybenzene

Mass spectrometry provides a clear distinction:

  • The molecular ion peak for the azido- product would be a single peak at m/z = 207 .

  • The characteristic M⁺/M+2 isotopic pattern for bromine would be completely absent.

  • The fragmentation pattern would be different, likely showing an initial loss of N₂ (28 Da) from the molecular ion, a characteristic fragmentation of azides.

Workflow and Methodologies

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of a synthesized product, ensuring a rigorous and self-validating structural confirmation.

G Workflow for Spectroscopic Product Confirmation cluster_0 Initial Screening cluster_1 Structural Elucidation cluster_2 Final Confirmation cluster_3 Data Analysis & Reporting IR IR Spectroscopy H_NMR ¹H NMR IR->H_NMR Map Proton Framework TLC TLC Analysis TLC->IR Identify Key Functional Groups C_NMR ¹³C NMR H_NMR->C_NMR Confirm Carbon Skeleton MS Mass Spectrometry (GC-MS/LC-MS) C_NMR->MS Verify Molecular Weight & Fragments Report Final Structure Confirmation MS->Report Synthesis Synthesized Product Synthesis->TLC Check Purity/ Reaction Completion

Caption: A typical workflow for confirming the structure of a synthesized organic compound.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

    • Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Infrared (IR) Spectroscopy

    • Sample Preparation: If the product is an oil, a thin film may be prepared by placing a small drop between two NaCl or KBr salt plates. If solid, a KBr pellet or ATR (Attenuated Total Reflectance) accessory can be used.

    • Data Acquisition: Place the sample in an FT-IR spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Processing: Perform a background scan prior to the sample scan. The software will automatically ratio the sample spectrum to the background to provide the final absorbance or transmittance spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The GC will separate the components of the sample before they enter the mass spectrometer. The mass spectrometer will be set to scan a mass range appropriate for the expected product (e.g., m/z 40-400) using Electron Ionization (EI).

    • Data Analysis: Analyze the resulting total ion chromatogram to identify the peak corresponding to the product. Examine the mass spectrum of that peak to identify the molecular ion and key fragment ions.

Conclusion

The structural confirmation of this compound is achieved not by a single technique, but by the logical synthesis of data from multiple, complementary spectroscopic methods. ¹H and ¹³C NMR provide a detailed map of the C-H framework, IR spectroscopy confirms the presence of key functional groups (and the absence of others), and mass spectrometry verifies the molecular weight while providing the definitive isotopic signature of the bromine atom. As demonstrated, this multi-faceted approach allows for the confident differentiation of the target compound from plausible alternatives, such as its azide-substituted analog, ensuring the highest degree of scientific integrity in research and development.

References

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • Fiveable. (n.d.). Spectroscopy of Ethers. Fiveable.
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder.
  • Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Available at: [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Read Chemistry. (2024). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. Read Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • All Chemistry. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. YouTube. Available at: [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. OpenStax. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

assessing the purity of compounds synthesized with 1-(3-Bromopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Purity Assessment for Compounds Synthesized with 1-(3-Bromopropoxy)-4-methoxybenzene

Introduction: The Role of this compound in Synthesis

In the landscape of drug discovery and materials science, the precise construction of molecular architecture is paramount. This compound (CAS No. 6267-37-4) serves as a key building block, primarily utilized as an alkylating agent to introduce the 4-methoxyphenoxypropyl moiety. Its most common application is in the Williamson ether synthesis , a robust and widely used method for forming ether linkages.[1] In this reaction, an alkoxide or phenoxide acts as a nucleophile, attacking the primary carbon of the bromopropyl chain to displace the bromide leaving group, forming a new carbon-oxygen bond.[2][3]

However, like any chemical transformation, this reaction is not without its complexities. The quality of the final, synthesized compound is entirely dependent on the purity of the isolated product. The presence of unreacted starting materials, byproducts from side reactions, or residual solvents can significantly impact the compound's biological activity, physical properties, and suitability for downstream applications. This guide provides a comparative analysis of essential analytical techniques to rigorously assess the purity of compounds synthesized using this versatile reagent, offering researchers a framework for achieving and verifying the quality of their materials.

Chapter 1: The Synthetic Landscape and Anticipating Impurities

The Williamson ether synthesis, while powerful, is an SN2 reaction that competes with E2 elimination.[1][3] The alkoxide nucleophile is also a strong base, which can promote the elimination of HBr from the alkyl halide, especially with increased temperature or steric hindrance.[3][4] Understanding these potential pathways is the first step in developing a robust purity assessment plan.

Common Reaction Pathway and Potential Side Reactions

The primary reaction involves the nucleophilic substitution of bromide by an alkoxide (RO⁻). However, several side products can form, creating a complex mixture that requires careful separation and analysis.

G cluster_reactants Reactants cluster_product Desired Product cluster_impurities Potential Impurities SM1 This compound Product Target Ether (R-O-C₃H₆-O-Ph-OCH₃) SM1->Product SN2 Reaction (Main Pathway) Imp3 Elimination Product (1-allyloxy-4-methoxybenzene) SM1->Imp3 E2 Elimination (Base-induced) Imp4 Hydrolysis Product (3-(4-methoxyphenoxy)propan-1-ol) SM1->Imp4 Hydrolysis (Trace H₂O) SM2 Nucleophile (R-O⁻) SM2->Product SM2->Imp3 Imp1 Unreacted SM1 Imp2 Unreacted Nucleophile/Alcohol G Start Crude Reaction Mixture TLC 1. Thin Layer Chromatography (TLC) Start->TLC Quick check of completion & complexity Purification 2. Purification (e.g., Column Chromatography) Start->Purification Direct Purification CrudeNMR 3. 'Crude' ¹H NMR Start->CrudeNMR Assess major components & conversion TLC->Purification Fractions Purified Fractions Purification->Fractions FinalProd Isolated Product Fractions->FinalProd Combine pure fractions NMR_Final 4a. High-Field ¹H & ¹³C NMR FinalProd->NMR_Final Final Characterization HPLC_Final 4b. HPLC-UV (Purity >95%?) FinalProd->HPLC_Final Final Characterization GCMS_Final 4c. GC-MS (Volatile Impurities?) FinalProd->GCMS_Final Final Characterization EA_Final 4d. Elemental Analysis (Final Confirmation) FinalProd->EA_Final Final Characterization Release Compound Verified (Purity ≥ 95%) NMR_Final->Release HPLC_Final->Release

Sources

A Comparative Study of Leaving Groups for the 4-Methoxy-Phenoxypropyl Moiety: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery and development, the strategic selection of a leaving group can be the determining factor in the success of a synthetic route. For researchers working with the 4-methoxy-phenoxypropyl moiety, a scaffold present in several pharmacologically active agents, understanding the nuances of leaving group performance is paramount. This guide provides an in-depth, objective comparison of common leaving groups—tosylate, mesylate, bromide, and chloride—appended to the 4-methoxy-phenoxypropyl backbone. We will delve into the theoretical underpinnings of their reactivity, present supporting experimental data from analogous systems, and provide detailed protocols for their synthesis.

The Decisive Role of the Leaving Group in Nucleophilic Substitution

Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the precise introduction of a wide array of functional groups.[1] The efficacy of these reactions is critically dependent on the nature of the leaving group, a molecular fragment that departs with a pair of electrons.[2] A good leaving group is characterized by its ability to stabilize the negative charge it accepts upon bond cleavage. This stability is inversely correlated with its basicity; the conjugate bases of strong acids are excellent leaving groups.[3][4]

The general order of reactivity for the leaving groups discussed in this guide is:

Tosylate (OTs) > Mesylate (OMs) > Iodide (I) > Bromide (Br) > Chloride (Cl)

This trend is governed by the stability of the departing anion. Sulfonate esters, such as tosylates and mesylates, are exceptionally good leaving groups due to the extensive resonance delocalization of the negative charge across the sulfonate group.[3][5] Among the halides, iodide is the best leaving group, a consequence of the large size and high polarizability of the iodide ion, which disperses the negative charge effectively.[3]

Theoretical Comparison: Acidity of Conjugate Acids

A reliable predictor of leaving group ability is the pKa of its conjugate acid. A lower pKa value signifies a stronger acid and, consequently, a more stable (weaker) conjugate base, which translates to a better leaving group.

Leaving GroupStructureConjugate AcidpKa of Conjugate AcidLeaving Group Ability
Tosylate (OTs)CH₃C₆H₄SO₃⁻p-Toluenesulfonic acid~ -2.8Excellent
Mesylate (OMs)CH₃SO₃⁻Methanesulfonic acid~ -1.9Excellent
Bromide (Br)Br⁻Hydrobromic acid~ -9Good
Chloride (Cl)Cl⁻Hydrochloric acid~ -7Moderate

Note: pKa values are approximate and can vary with the solvent.

Synthesis of 4-Methoxy-Phenoxypropyl Derivatives

The common precursor for the synthesis of the target compounds is 3-(4-methoxyphenoxy)propan-1-ol. This alcohol can be readily prepared via the Williamson ether synthesis, by reacting 4-methoxyphenol with 3-chloropropan-1-ol or 3-bromopropan-1-ol in the presence of a base.

Workflow for the Preparation of 4-Methoxy-Phenoxypropyl Derivatives with Various Leaving Groups

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products start 3-(4-methoxyphenoxy)propan-1-ol TsCl TsCl, Pyridine start->TsCl Tosylation MsCl MsCl, Et3N start->MsCl Mesylation PBr3 PBr3 start->PBr3 Bromination SOCl2 SOCl2, Pyridine start->SOCl2 Chlorination Tosylate 3-(4-methoxyphenoxy)propyl tosylate TsCl->Tosylate Mesylate 3-(4-methoxyphenoxy)propyl mesylate MsCl->Mesylate Bromide 1-Bromo-3-(4-methoxyphenoxy)propane PBr3->Bromide Chloride 1-Chloro-3-(4-methoxyphenoxy)propane SOCl2->Chloride

Caption: Synthetic routes from 3-(4-methoxyphenoxy)propan-1-ol.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-methoxyphenoxy)propyl p-toluenesulfonate (Tosylate)

This protocol outlines the conversion of the primary alcohol to a tosylate, a highly effective leaving group. The reaction with p-toluenesulfonyl chloride (TsCl) proceeds with retention of configuration at the carbon center.[4][6]

Materials:

  • 3-(4-methoxyphenoxy)propan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 3-(4-methoxyphenoxy)propan-1-ol (1 equivalent) in dry DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath and add pyridine (1.5 equivalents).

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Protocol 2: Synthesis of 3-(4-methoxyphenoxy)propyl methanesulfonate (Mesylate)

Similar to tosylates, mesylates are excellent leaving groups.[2] The synthesis involves the reaction of the alcohol with methanesulfonyl chloride (MsCl).

Materials:

  • 3-(4-methoxyphenoxy)propan-1-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 3-(4-methoxyphenoxy)propan-1-ol (1 equivalent) and triethylamine (1.5 equivalents) in dry DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise via a syringe.

  • Stir the reaction at 0 °C for 2 hours.

  • Dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the desired mesylate.

Protocol 3: Synthesis of 1-Bromo-3-(4-methoxyphenoxy)propane

The conversion of the alcohol to the corresponding bromide can be achieved using phosphorus tribromide (PBr₃). This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration if a chiral center is present.[7][8]

Materials:

  • 3-(4-methoxyphenoxy)propan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • Place 3-(4-methoxyphenoxy)propan-1-ol (1 equivalent) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.5 equivalents) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by vacuum distillation.

Protocol 4: Synthesis of 1-Chloro-3-(4-methoxyphenoxy)propane

Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a common reagent for converting primary alcohols to chlorides.[7][8] The presence of pyridine promotes an Sₙ2 mechanism with inversion of configuration.[9]

Materials:

  • 3-(4-methoxyphenoxy)propan-1-ol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • To a solution of 3-(4-methoxyphenoxy)propan-1-ol (1 equivalent) in diethyl ether at 0 °C, add pyridine (1.2 equivalents).

  • Slowly add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation.

Comparative Analysis of Reactivity

Sulfonate Esters (Tosylates and Mesylates):

  • Superior Reactivity: Tosylates and mesylates are significantly more reactive than halides in nucleophilic substitution reactions. This is attributed to the high stability of the resulting sulfonate anions, which are the conjugate bases of strong acids (p-toluenesulfonic acid and methanesulfonic acid). The negative charge is delocalized over three oxygen atoms through resonance, making them excellent leaving groups.[3][5]

  • Milder Reaction Conditions: The high reactivity of sulfonate esters allows for nucleophilic substitution to occur under milder conditions and with a broader range of weaker nucleophiles compared to the corresponding halides.

  • Stereochemical Control: The formation of tosylates and mesylates from the parent alcohol proceeds with retention of stereochemistry at the carbon atom. Subsequent Sₙ2 reactions will then proceed with a predictable inversion of stereochemistry.[4] This two-step process provides excellent stereochemical control.

  • Tosylate vs. Mesylate: Tosylate and mesylate have very similar leaving group abilities and are often used interchangeably.[2] The choice between them may be influenced by factors such as the crystallinity of the product (tosylates are often crystalline, which can aid in purification) and steric hindrance in hindered systems.

Halides (Bromide and Chloride):

  • Moderate to Good Reactivity: Bromide is a good leaving group, while chloride is more moderate. Their reactivity is generally lower than that of sulfonate esters.[3]

  • Harsher Reaction Conditions: Nucleophilic substitution reactions with alkyl chlorides and bromides often require stronger nucleophiles and more forcing conditions (e.g., higher temperatures) compared to reactions with tosylates or mesylates.

  • Synthetic Accessibility: Alkyl halides can often be prepared in a single step from the corresponding alcohol using reagents like PBr₃ or SOCl₂.[7][8] This can be an advantage in terms of step economy.

  • Side Reactions: The use of strong acids (e.g., HBr, HCl) to generate alkyl halides from alcohols can lead to rearrangements in susceptible substrates, a complication that is generally avoided with the use of PBr₃ or SOCl₂ with pyridine, or by converting the alcohol to a sulfonate ester.[2][8]

Quantitative Insights from Analogous Systems:

Studies on benzylic systems have shown that benzyl tosylate reacts significantly faster than benzyl bromide in nucleophilic substitution reactions.[5] This is consistent with the superior resonance stabilization of the tosylate anion. While the 4-methoxy-phenoxypropyl system is not benzylic, the underlying principles of leaving group stability and reactivity remain the same.

Conclusion and Recommendations

For researchers working with the 4-methoxy-phenoxypropyl moiety, the choice of leaving group should be guided by the specific requirements of the synthetic step.

  • For maximum reactivity and the use of weak nucleophiles under mild conditions, tosylates and mesylates are the superior choice. Their high reactivity and the predictable stereochemical outcome of their reactions make them ideal for complex syntheses where preserving stereochemistry and achieving high yields are critical.

  • For simpler transformations where step economy is a priority and stronger nucleophiles are employed, the corresponding bromide or chloride may be suitable. The direct conversion from the alcohol to the halide can be advantageous. However, careful consideration of potential side reactions and the need for more forcing conditions is necessary.

Ultimately, the optimal leaving group is context-dependent. This guide provides the foundational knowledge and practical protocols to enable an informed decision, empowering researchers to design and execute more efficient and successful synthetic strategies in their drug discovery and development endeavors.

References

  • Difference in leaving group ability due to variation in nucleophiles. Chemistry Stack Exchange. Available at: [Link]

  • The leaving group in the nucleophilic substitution - SN2. Química Organica.org. Available at: [Link]

  • 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 3-(4-phenoxymethylpiperidino)-propyl chloride. PrepChem.com. Available at: [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. Available at: [Link]

  • NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Chemistry LibreTexts. Available at: [Link]

  • Preparation of mesylates and tosylates (video). Khan Academy. Available at: [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-14, PPT-29 Neighbouring Group Participation (NGP). St. Paul's C. M. College. Available at: [Link]

  • Activation of Alcohols: Reactions with PBr3. YouTube. Available at: [Link]

  • Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Available at: [Link]

  • NOVEL PROCESS FOR THE PREPARATION OF RANOLAZINE. European Patent Office. Available at: [Link]

  • 3-(4-methoxyphenoxy)propan-1-amine. lookchem. Available at: [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Available at: [Link]

  • 17.6: Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • Alcohol Reactions - HBr, PBr3, SOCl2. YouTube. Available at: [Link]

  • PBr3 and SOCl2. Master Organic Chemistry. Available at: [Link]

  • 12.5c Formation of Tosylate Esters. YouTube. Available at: [Link]

  • Idèntify the main product formed in when propan 1 ol is reacted with socl2. Write the chemical equation. Brainly.in. Available at: [Link]

  • Synthesis and crystal structure of a new pyridinium bromide salt. National Institutes of Health. Available at: [Link]

  • Using PBr3 to Replace Alcohols with Bromides via Sn2. YouTube. Available at: [Link]

  • NEW SYNTHESIS OF LUMATEPERONE TOSYLATE. Semantic Scholar. Available at: [Link]

  • Manufacturing synthesis of lumateperone tosylate based on a new resolution process of a key intermediate. ResearchGate. Available at: [Link]

  • Synthesis of (b) 3-(4-Chlorophenyl)propyl bromide. PrepChem.com. Available at: [Link]

  • Preparation of ranolazine, its salts and intermediates thereof. Google Patents.
  • Method for preparation of ranolazine. Google Patents.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Institutes of Health. Available at: [Link]

  • Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents.
  • TsCl/py -Toluenesulfonyl Chloride and Pyridine - Mechanism. YouTube. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

Sources

A Researcher's Guide to Alkylating Agents: The Superiority of 1-(3-Bromopropoxy)-4-methoxybenzene in Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the intricate world of organic synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides an in-depth technical comparison of 1-(3-bromopropoxy)-4-methoxybenzene and its chloro-analogue, 1-(3-chloropropoxy)-4-methoxybenzene, with a focus on their application in Williamson ether synthesis. Through an examination of the underlying chemical principles and supporting data, we will demonstrate the distinct advantages of the bromo-derivative in achieving more rapid and efficient ether formation.

The Decisive Factor: Leaving Group Ability in Sₙ2 Reactions

The Williamson ether synthesis, a cornerstone of organic chemistry for forming ether linkages, proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] In this reaction, an alkoxide or phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide ion, known as the leaving group. The rate of an Sₙ2 reaction is highly dependent on the stability of this leaving group; a more stable leaving group will depart more readily, leading to a faster reaction.[3][4]

The stability of the halide leaving groups is inversely related to their basicity. Weaker bases are better leaving groups because they are less likely to donate their electrons back to the carbon atom. When comparing the halogens, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[3] This trend is a direct consequence of the increasing basicity of the halide ions in that order. Therefore, bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻).[1][3] This fundamental principle dictates that this compound will be inherently more reactive in Sₙ2 reactions than its chloro-analogue.

Caption: Generalized Sₙ2 mechanism of the Williamson ether synthesis.

Quantitative Comparison: The Reactivity Gap

The following table summarizes the established relative reactivity of alkyl halides in Sₙ2 reactions, which serves as a strong indicator of the performance difference between the bromo- and chloro-analogues .

Leaving GroupRelative Rate of Sₙ2 Reaction
I⁻~2,000,000
Br⁻ ~40,000
Cl⁻ ~500
F⁻~1

Table 1: Relative Reaction Rates of Alkyl Halides in Sₙ2 Reactions. This data, compiled from various sources, illustrates the significant difference in reactivity due to the nature of the leaving group.[3]

The data clearly indicates that an alkyl bromide is approximately 80 times more reactive than its corresponding alkyl chloride in a typical Sₙ2 reaction. This translates to faster reaction times, potentially lower reaction temperatures, and often higher yields when using this compound.

Application in Pharmaceutical Synthesis: A Tale of Two Analogues

The choice between the bromo- and chloro-analogue often has practical implications in the synthesis of active pharmaceutical ingredients (APIs). A notable example is the synthesis of the anticancer drug Gefitinib.

1-(3-Chloropropoxy)-4-methoxybenzene in the Synthesis of Gefitinib

Several synthetic routes for Gefitinib utilize 1-(3-chloropropoxy)-4-methoxybenzene or a precursor that generates this moiety.[5][6][7] In one reported synthesis, methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.[5] The use of the difunctional 1-bromo-3-chloropropane allows for selective reaction at the more reactive bromine center, leaving the chloro group available for subsequent transformations. This intermediate is then carried through several steps to ultimately form a key part of the Gefitinib molecule.

Caption: Key alkylation step in a reported synthesis of a Gefitinib intermediate.[5]

This compound: A Versatile Building Block

While a specific, high-profile API synthesis prominently featuring this compound is less documented in readily available literature, its superior reactivity makes it a preferred reagent for introducing the 3-(4-methoxyphenoxy)propyl moiety in various synthetic endeavors. Its application is often found in the exploratory phases of drug discovery where rapid synthesis of analogues is crucial. Furthermore, it serves as a common precursor for the even more reactive iodo-analogue, 1-(3-iodopropoxy)-4-methoxybenzene, via the Finkelstein reaction.[8][9]

Experimental Protocols: A Practical Guide

The following are generalized, yet detailed, protocols for the synthesis of ethers using both this compound and its chloro-analogue, based on the Williamson ether synthesis.

Protocol 1: Synthesis of an Ether using this compound

This protocol describes the reaction of 4-methoxyphenol with 1,3-dibromopropane to first generate this compound, which can then be used in subsequent etherification reactions.

Materials:

  • 4-Methoxyphenol

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 4-methoxyphenol in acetone or DMF, add 1.5 to 2.0 equivalents of anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 1.1 to 1.5 equivalents of 1,3-dibromopropane to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Protocol 2: Synthesis of an Ether using 1-(3-Chloropropoxy)-4-methoxybenzene

This protocol is adapted from a reported synthesis of a Gefitinib intermediate.[5]

Materials:

  • Methyl 3-hydroxy-4-methoxybenzoate

  • 1-Bromo-3-chloropropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Ice-water

Procedure:

  • Combine methyl 3-hydroxy-4-methoxybenzoate, 1.4 equivalents of 1-bromo-3-chloropropane, and 2.1 equivalents of anhydrous potassium carbonate in DMF.

  • Heat the reaction mixture to 70 °C for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker of ice-water with constant stirring.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with cold water to afford the desired ether product.

Conclusion: An Informed Choice for Enhanced Synthesis

In the comparative analysis of this compound and its chloro-analogue, the fundamental principles of chemical reactivity provide a clear verdict. The superior leaving group ability of the bromide ion endows this compound with significantly higher reactivity in Sₙ2 reactions, most notably the Williamson ether synthesis. This enhanced reactivity translates to tangible benefits in the laboratory, including faster reaction times, milder reaction conditions, and potentially higher yields.

While the chloro-analogue has its place in specific, well-established synthetic routes, such as in the manufacture of Gefitinib, the bromo-derivative offers greater versatility and efficiency for general ether synthesis and in the rapid generation of compound libraries for drug discovery. For researchers and drug development professionals seeking to optimize their synthetic strategies, this compound represents the more potent and efficient choice for introducing the 3-(4-methoxyphenoxy)propyl moiety.

References

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PubMed Central (PMC) - NIH. [Link]

  • GEFITINIB.
  • A New Synthesis of Gefitinib. Synlett. (2018-11-14).
  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24). [Link]

  • Relative Rates of SN1 and SN2 Reactions. Science Learning Center.
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Deriv
  • Gefitinib. New Drug Approvals. (2015-06-15).
  • RELATIVE RATES OF SUBSTITUTION REACTIONS. Harper College.
  • The Williamson Ether Synthesis. Harper College.
  • The SN2 Reaction Mechanism. Master Organic Chemistry. (2012-07-04). [Link]

  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Experiment 06 Williamson Ether Synthesis. Harper College.
  • Decreasing order of reactivity in Williamson's ether synthesis of the following . I. Me_3"CC"H_2Br II. CH_3CH_2CH_2Br III. CH_2=CHCH_2Cl IV. CH_3CH_2CH_2CH_2Cl. Allen.
  • Williamson Ether Synthesis. Utah Tech University.
  • What Makes A Good Leaving Group?. Master Organic Chemistry. (2025-03-04). [Link]

  • Nucleophilic substitution in the Lab. Chemistry LibreTexts. (2019-08-12). [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Williamson Ether Synthesis Lab 3. Edubirdie.
  • Williamson Ether Synthesis. Edubirdie.
  • Literature Review of 1-(3-Iodopropoxy)-4-methoxybenzene: A Technical Guide. Benchchem.
  • A Comparative Guide to Ether Synthesis: Evaluating Alternatives to 1-(3-Iodopropoxy)-4-methoxybenzene. Benchchem.
  • In-Depth Technical Guide: 1-(3-Iodopropoxy)-4-methoxybenzene. Benchchem.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
  • Williamson ether synthesis – Knowledge and References. Taylor & Francis.
  • Active Pharmaceutical Ingredients in Synthesis.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]

Sources

A Comprehensive Comparison of 1-(3-Bromopropoxy)-4-methoxybenzene and its Alternatives in Ether Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Selecting the Optimal Reagent for Incorporating the 4-Methoxyphenoxypropyl Moiety.

In the landscape of modern drug discovery and organic synthesis, the efficient and reliable formation of ether linkages is a cornerstone of molecular construction. The 4-methoxyphenoxypropyl group, in particular, is a common structural motif in a variety of biologically active molecules. This guide provides an in-depth technical comparison of 1-(3-Bromopropoxy)-4-methoxybenzene, a key building block for introducing this moiety, with its common alternatives. By examining the underlying principles of the Williamson ether synthesis and presenting available experimental data, this document aims to empower researchers to make informed decisions in their synthetic strategies.

The Central Role of the Williamson Ether Synthesis

The most prevalent method for constructing the ether linkage in these systems is the venerable Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide attacks an alkyl electrophile, displacing a leaving group. The success of this reaction is contingent on several factors, including the nucleophilicity of the phenoxide, steric hindrance, solvent, and, critically, the nature of the leaving group on the propyl chain.

Caption: Generalized SN2 mechanism of the Williamson ether synthesis.

A good leaving group must be stable in its anionic form, which corresponds to it being the conjugate base of a strong acid. This stability lowers the activation energy of the reaction, leading to faster reaction rates and often higher yields.

Comparative Analysis of this compound and its Alternatives

The primary alternatives to this compound involve replacing the bromine atom with other halogens (chlorine or iodine) or a sulfonate ester, such as a tosylate. Each of these leaving groups imparts distinct reactivity and practical considerations to the precursor molecule.

Feature1-(3-Chloropropoxy)-4-methoxybenzeneThis compound1-(3-Iodopropoxy)-4-methoxybenzene1-(3-Tosyloxypropoxy)-4-methoxybenzene
Reactivity LowestModerateHighestVery High
Leaving Group Ability Cl⁻ < Br⁻ < I⁻ < OTs⁻Br⁻ is a good leaving groupI⁻ is an excellent leaving groupOTs⁻ is an excellent leaving group
Cost Generally the lowestModerateHighestModerate to High
Stability Most stableModerately stableLess stable, light-sensitiveGood stability
Typical Reaction Conditions Harsher conditions, higher temperatures, longer reaction timesModerate conditionsMilder conditions, shorter reaction timesMild conditions
Common Side Reactions Elimination at higher temperaturesElimination, C-alkylation of phenoxidesSimilar to bromo- analog but potentially less at milder conditionsElimination

Note: This table provides a qualitative comparison based on established principles of organic chemistry. Direct quantitative comparisons under identical conditions are scarce in the literature.

Causality Behind Experimental Choices:

  • 1-(3-Chloropropoxy)-4-methoxybenzene: Due to the lower reactivity of the C-Cl bond, this reagent often requires more forcing conditions (higher temperatures, stronger bases, or longer reaction times) to achieve reasonable conversion. This can be detrimental for sensitive substrates. However, its lower cost and higher stability might make it a viable option for large-scale syntheses where optimization can overcome the lower reactivity.

  • This compound: This reagent represents a balance between reactivity, stability, and cost. The C-Br bond is sufficiently labile to react under moderately heated conditions with a variety of phenoxides and other nucleophiles. It is a workhorse reagent for many applications.

  • 1-(3-Iodopropoxy)-4-methoxybenzene: As iodide is an excellent leaving group, this derivative is the most reactive of the halides. This allows for milder reaction conditions, which can be crucial for complex molecules with sensitive functional groups. However, its higher cost and potential light sensitivity are significant drawbacks. Often, the iodo- derivative is prepared in situ or from the bromo- precursor via the Finkelstein reaction.[1]

  • 1-(3-Tosyloxypropoxy)-4-methoxybenzene: Tosylates are excellent leaving groups, comparable in reactivity to iodides. They are crystalline solids, which can be easier to handle and purify than the corresponding alkyl halides. The choice between a tosylate and an iodide often comes down to the specific synthetic route and the availability of starting materials.

Applications in the Synthesis of Biologically Active Molecules

The utility of this compound and its analogs is best illustrated through their application in the synthesis of complex, biologically active molecules.

Synthesis of Bosutinib Intermediate

In the synthesis of the tyrosine kinase inhibitor Bosutinib, a key intermediate, methyl 4-(3-chloropropoxy)-3-methoxybenzoate, is prepared via a Williamson ether synthesis.[2] In this case, 1-bromo-3-chloropropane is used as the alkylating agent.[3] This choice is likely driven by the desire to selectively react at the bromine-bearing carbon, leaving the chloro- group for subsequent transformations. This highlights how the differential reactivity of halogens can be strategically employed.

Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

Derivatives of this compound are also utilized in the synthesis of selective phosphodiesterase 4 (PDE4) inhibitors, which are targets for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[4][5] The 4-methoxyphenoxypropyl moiety is a common feature in many potent PDE4 inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving these reagents.

Protocol 1: Synthesis of 1-(3-Chloropropoxy)-4-methoxybenzene

This protocol is adapted from the synthesis of a similar intermediate for Bosutinib.[2][3]

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate

  • 1-Bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-water

Procedure:

  • To a stirred mixture of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq.) and potassium carbonate (1.5 eq.) in DMF, add 1-bromo-3-chloropropane (1.3 eq.) dropwise at 60 °C.[3]

  • Maintain the reaction mixture at this temperature for 1 hour.[3]

  • Cool the reaction mixture to room temperature and pour it slowly into ice-water with constant stirring.

  • The solid precipitate is filtered, washed with cold water, and dried to yield methyl 4-(3-chloropropoxy)-3-methoxybenzoate.[2]

Caption: Workflow for the synthesis of a chloro- intermediate.

Protocol 2: Finkelstein Reaction to Synthesize 1-(3-Iodopropoxy)-4-methoxybenzene

This protocol describes the conversion of the more readily available bromo- or chloro- precursors to the highly reactive iodo- derivative.[6]

Materials:

  • This compound or 1-(3-Chloropropoxy)-4-methoxybenzene

  • Sodium iodide (NaI)

  • Acetone

Procedure:

  • Dissolve the bromo- or chloro- precursor (1.0 eq.) in acetone.

  • Add sodium iodide (1.5-1.7 eq.) to the solution.

  • Reflux the mixture. The reaction time can vary from several hours to a few days, depending on the starting halide (bromoalkanes react faster than chloroalkanes).[6]

  • The progress of the reaction can be monitored by the precipitation of sodium bromide or sodium chloride, which are insoluble in acetone.

  • Upon completion, the reaction mixture is cooled, and the precipitated sodium halide is removed by filtration.

  • The acetone is removed from the filtrate under reduced pressure to yield the crude 1-(3-iodopropoxy)-4-methoxybenzene, which can be further purified if necessary.

Caption: Workflow for the Finkelstein reaction.

Conclusion

The choice between this compound and its chloro-, iodo-, or tosylate analogs is a nuanced decision that depends on a variety of factors including the scale of the synthesis, the sensitivity of the substrate, and economic considerations. While the iodo- and tosylate derivatives offer the highest reactivity, allowing for milder reaction conditions, this compound often provides the best compromise between reactivity, stability, and cost, making it a versatile and widely used reagent in drug discovery and development. A thorough understanding of the principles of the Williamson ether synthesis and the relative merits of each leaving group will enable the synthetic chemist to design more efficient and robust synthetic routes to valuable biologically active molecules.

References

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of new phosphodiesterase type 4 inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2014). MDPI. [Link]

  • Mao, Y., & Feng, J. (2014). A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. HETEROCYCLES, 89(8), 1884. [Link]

  • Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. (2021, March 24). The sceptical chymist. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. (2011, June 1). PubMed. [Link]

  • Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97. [Link]

  • 10 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 15.3: The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. [Link]

  • Ch24 : ArOR + HX -> ArOH + RX. (n.d.). University of Calgary. Retrieved from [Link]

  • Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. (n.d.). Pearson. Retrieved from [Link]

  • Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook. (n.d.). Lumen Learning. Retrieved from [Link]

  • The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. (2025, August 6). ResearchGate. [Link]

  • Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. (1994, May 27). PubMed. [Link]

  • Phosphodiesterase inhibitors. (n.d.). Google Patents.
  • 1-(3-Bromopropyl)-4-methoxybenzene. (n.d.). PubChem. Retrieved from [Link]

  • 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Alkylating Agents: A Cost-Benefit Analysis of 1-(3-Bromopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists, the selection of a synthetic building block is a critical decision point, balancing reactivity, cost, and safety. 1-(3-Bromopropoxy)-4-methoxybenzene is a versatile bifunctional reagent, valuable for introducing the 3-(4-methoxyphenoxy)propyl moiety into target molecules. This guide provides an in-depth analysis of this compound, objectively comparing its performance against common alternatives and offering the experimental data necessary for informed decision-making in a research and development setting.

Profile of the Reagent: this compound

This compound, with CAS Number 6267-37-4, is an ether and an alkyl bromide.[1] Its utility stems from the presence of a reactive primary alkyl bromide, making it an excellent electrophile for nucleophilic substitution reactions, particularly in the formation of new ether, thioether, or amine linkages. The methoxybenzene group, a common pharmacophore, can influence the electronic and lipophilic properties of the final molecule.[2]

Physicochemical and Safety Data Summary:

PropertyValueSource
CAS Number 6267-37-4[1]
Molecular Formula C₁₀H₁₃BrO₂[3]
Molecular Weight 245.11 g/mol [3]
Appearance Liquid[4]
Boiling Point 317.1°C at 760 mmHg[5]
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[6]
Signal Word Danger[4]

Note: The CAS number 57293-19-3 refers to the isomeric compound 1-(3-Bromopropyl)-4-methoxybenzene, which has a different structure and properties. This guide focuses on the ether-linked title compound.

The Core Application: Williamson Ether Synthesis

A primary application for this reagent is in the Williamson ether synthesis, a robust and widely used method for forming ether bonds. The reaction proceeds via an Sₙ2 mechanism where a deprotonated alcohol (alkoxide) acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide leaving group.

The choice of the leaving group on the propyl chain is paramount to the success of this synthesis, directly impacting reaction rates, yields, and required conditions. This is where a cost-benefit analysis becomes essential.

Diagram: Generalized Williamson Ether Synthesis Workflow

G cluster_prep Step 1: Nucleophile Preparation cluster_reaction Step 2: Sₙ2 Reaction cluster_workup Step 3: Workup & Purification Nuc_Prep Deprotonate Phenol (Ar-OH) with Base (e.g., NaH, K₂CO₃) in aprotic solvent (e.g., DMF, Acetone) SN2 Add this compound. Heat as required (e.g., 60-80 °C). Monitor by TLC. Nuc_Prep->SN2 Forms Alkoxide (Ar-O⁻) Workup Quench Reaction (e.g., with H₂O or NH₄Cl) SN2->Workup Reaction Complete Extract Liquid-Liquid Extraction (e.g., EtOAc/H₂O) Workup->Extract Purify Purify via Column Chromatography or Recrystallization Extract->Purify Product Final Product (Ar-O-(CH₂)₃-O-Ar') Purify->Product G decision decision result result start START: Select Alkylating Agent cost_check Is Cost the Primary Constraint? start->cost_check reactivity_check Is Maximizing Yield/ Using Mild Conditions Critical? cost_check->reactivity_check No use_chloro Use Chloro-analog (Accept lower yield/harsher conditions) cost_check->use_chloro Yes scale_check Is this a large-scale synthesis (>100g)? reactivity_check->scale_check No use_iodo_tosyl Use Iodo- or Tosyl-analog (Prioritize yield and mildness) reactivity_check->use_iodo_tosyl Yes use_bromo Use Bromo-analog (Balanced cost/performance) scale_check->use_bromo Yes scale_check->use_bromo No, but seeking a balanced option use_chloro->result Chosen Reagent use_bromo->result Chosen Reagent use_iodo_tosyl->result Chosen Reagent

Caption: A flowchart to guide the selection of the appropriate propylating agent.

Supporting Experimental Protocols

To provide a tangible comparison, the following protocols describe the synthesis of 1-methoxy-4-(3-(4-nitrophenoxy)propoxy)benzene from 4-nitrophenol using the bromo- and chloro-analogs. The use of 4-nitrophenol is strategic; its strong UV absorbance and the distinct color of its corresponding phenoxide allow for easy reaction monitoring by Thin Layer Chromatography (TLC).

Protocol 1: Synthesis using this compound

  • Rationale: This protocol uses potassium carbonate, a moderately strong base that is easy to handle, and acetone as the solvent. This combination is effective for the bromo-reagent without being overly aggressive, minimizing potential side reactions.

  • Methodology:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), this compound (2.45 g, 10 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).

    • Add 40 mL of anhydrous acetone.

    • Heat the mixture to reflux (approx. 56°C) and stir vigorously.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the 4-nitrophenol spot. The reaction is typically complete within 6-8 hours.

    • Once complete, cool the reaction to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to yield a crude solid.

    • Recrystallize the solid from ethanol to yield the pure product as a pale-yellow solid.

    • Expected Outcome: Yields typically range from 85-95%.

Protocol 2: Synthesis using 1-(3-Chloropropoxy)-4-methoxybenzene

  • Rationale: Due to the lower reactivity of the chloro-analog, more forcing conditions are required. Dimethylformamide (DMF) is used as a higher-boiling polar aprotic solvent, and the temperature is increased. A phase-transfer catalyst (TBAI) can optionally be added to facilitate the reaction, but this protocol proceeds without it to highlight the baseline difference.

  • Methodology:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), 1-(3-Chloropropoxy)-4-methoxybenzene (2.01 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

    • Add 30 mL of anhydrous DMF.

    • Heat the mixture to 90°C and stir vigorously.

    • Monitor the reaction progress by TLC. The reaction is significantly slower and may require 18-24 hours to reach completion.

    • Once complete, cool the reaction to room temperature. Pour the mixture into 100 mL of cold water, which should precipitate the product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove DMF and inorganic salts.

    • Recrystallize the crude product from ethanol.

    • Expected Outcome: Yields are generally lower, often in the 60-75% range, with longer reaction times.

Conclusion and Recommendations

The cost-benefit analysis of this compound and its alternatives is a classic case of balancing economic and chemical efficiencies.

  • For routine, cost-sensitive, or large-scale syntheses where reaction time is not the limiting factor, the chloro-analog may be considered, but process optimization to increase yield would be necessary.

  • This compound represents the optimal balance for most laboratory and pilot-scale applications. Its reactivity is reliable, conditions are moderate, and its cost is justifiable for the high yields and predictable performance it delivers.

  • For precious or acid-sensitive substrates, or when maximizing yield is paramount , the iodo- or tosylate-analogs are superior choices. The higher upfront cost is often offset by improved yields, reduced purification efforts, and milder conditions that preserve the integrity of complex molecules.

Ultimately, the choice of reagent is context-dependent. By understanding the trade-offs in reactivity, cost, and reaction conditions, researchers can select the most appropriate building block to achieve their synthetic goals efficiently and economically.

References

  • PubChem. 1-(3-Bromopropyl)-4-methoxybenzene. [Link]

  • Oriental Journal of Chemistry. Preparation of Venlafaxine-Antidepressant Drug (1). [Link]

  • New Drug Approvals. VENLAFAXINE PART 2/3. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of Venlafaxine Hydrochloride. [Link]

  • Google Patents. US9527800B2 - Process for total synthesis of venlafaxine.
  • National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

  • National Institutes of Health. An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled Combretastatin A-4 Phosphate and Other Z-Combretastatins1. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • PubChem. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Bromopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-(3-Bromopropoxy)-4-methoxybenzene (CAS No. 6267-37-4). As a brominated organic ether, this compound requires meticulous management to ensure personnel safety and environmental compliance. The procedures outlined below are grounded in established safety protocols and regulatory frameworks, designed for professionals in research and drug development.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Understanding the inherent risks of a chemical is the first principle of safe laboratory practice. While the Safety Data Sheet (SDS) for this compound lacks detailed hazard statements[1], its chemical structure—a halogenated aromatic ether—necessitates a cautious approach. Structurally similar compounds, such as 1-(3-Bromopropyl)-4-methoxybenzene (CAS 57293-19-3), are classified as harmful if swallowed and causing severe skin burns and eye damage[2][3]. Therefore, it is prudent to handle this compound as a hazardous substance with similar corrosive and toxic properties.

The primary risks stem from its potential to cause severe irritation and burns upon contact with skin and eyes and harm if ingested. As a halogenated organic compound, its disposal is regulated to prevent the release of persistent and toxic substances into the environment[4][5].

Table 1: Chemical and Hazard Profile

PropertyValueSource
CAS Number 6267-37-4[1]
Molecular Formula C₁₀H₁₃BrO₂[1]
Molecular Weight 245.11 g/mol [1]
Inferred Hazards Acute Oral Toxicity, Skin Corrosion, Serious Eye Damage[2][3]
GHS Pictograms (Inferred) Corrosion, Exclamation Mark
Signal Word (Inferred) Danger[3]
Storage Class 8A - Combustible corrosive hazardous materials

Pre-Disposal Operations: Segregation and Handling

Proper disposal begins long before the waste container leaves the laboratory. It starts with correct handling and segregation at the point of generation. The causality is simple: preventing the cross-contamination of waste streams is more efficient and safer than dealing with complex, unknown mixtures later.

Protocol 1: Waste Segregation and Temporary Storage

  • Designate a Waste Container: Use a chemically compatible, leak-proof container clearly labeled "Hazardous Waste: Halogenated Organics." Glass or high-density polyethylene (HDPE) containers are typically appropriate. The container must have a secure, sealable lid[6][7].

  • Segregate Waste: Collect all waste containing this compound, including neat compound, reaction mixtures, and contaminated solvents, in this designated container.

    • Causality: Halogenated waste streams often require specific disposal methods, such as high-temperature incineration, and must not be mixed with non-halogenated organic waste[8].

  • Label Correctly: The label must include the full chemical name "this compound," the approximate concentration, and the words "Hazardous Waste"[7].

  • Store Safely: Keep the waste container sealed except when adding waste. Store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents[9]. Ensure the storage location is within a secondary containment system to mitigate spills.

Spill Management: An Immediate Action Plan

In the event of a spill, a rapid and correct response is critical to minimize exposure and environmental contamination.

Protocol 2: Spill Cleanup

  • Ensure Safety: Immediately alert personnel in the area and evacuate if necessary. Ensure the area is well-ventilated. Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

  • Contain the Spill: For liquid spills, surround the area with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Absorb and Collect: Carefully apply the absorbent material, working from the outside in to prevent spreading. Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a designated hazardous waste container[9].

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste. Follow with a soap and water wash.

  • Dispose: Seal and label the container of spill debris as "Hazardous Waste: Debris contaminated with this compound" and manage it alongside other chemical waste.

Final Disposal Workflow: From Lab to Destruction

The ultimate goal of disposal for halogenated organic compounds is complete destruction to prevent environmental persistence. The standard and most effective method for this class of chemicals is high-temperature incineration at a licensed hazardous waste facility[8].

Why Incineration? Thermal decomposition at high temperatures breaks the carbon-bromine and other chemical bonds, mineralizing the compound. A critical component of this process for halogenated waste is the use of "scrubbers" or "afterburners" in the incinerator's exhaust system. These devices neutralize the acidic gases, such as hydrogen bromide (HBr), that are formed during combustion, preventing their release into the atmosphere[8][10]. Landfilling is not a suitable option as it risks leaching of the compound into soil and groundwater[11].

The following diagram illustrates the decision-making process for proper disposal.

DisposalWorkflow start_node Waste Generation: This compound (Pure, solutions, or contaminated materials) decision_node Is waste hazardous? start_node->decision_node segregate Segregate as Halogenated Organic Waste decision_node->segregate Yes (Halogenated Organic) process_node_style process_node_style final_disposal_node_style Arrange Pickup by Licensed Hazardous Waste Contractor explanation_node Why Incineration? - Destroys halogenated organic structure. - Prevents environmental persistence. - Scrubbers neutralize toxic HBr gas byproduct. end_node Proper & Compliant Disposal label_container Label Container Correctly: - Full Chemical Name - Hazard Warning (Corrosive) - Accumulation Start Date segregate->label_container store Store in Secondary Containment in a Ventilated Area label_container->store final_disposal final_disposal store->final_disposal final_disposal->explanation_node final_disposal->end_node

Caption: Disposal workflow for this compound.

Protocol 3: Empty Container Management

Empty containers that held this chemical are also considered hazardous waste until properly decontaminated.

  • Initial Rinse: For containers of highly hazardous materials, the first one to three rinses must be collected as hazardous waste[6][12]. Rinse the "empty" container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.

  • Collect Rinsate: Pour the solvent rinsate into the designated halogenated organic waste container. Repeat this process two more times.

    • Causality: This ensures that residual chemical, which can be significant, is captured and treated as hazardous waste rather than being washed down the drain or disposed of in regular trash[12].

  • Final Cleaning: After triple rinsing, the container can be washed with soap and water.

  • Container Disposal: Deface or remove the original label completely to prevent accidental reuse for other purposes[12]. The clean, air-dried container can then be disposed of in the appropriate solid waste stream (e.g., glass recycling), in accordance with institutional policy.

Regulatory Context

In the United States, the management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[7]. Halogenated organic compounds are a specific focus of these regulations due to their potential for environmental harm[5][13]. As such, this compound waste would likely be classified under EPA hazardous waste codes, such as the F-list for spent solvents or the U-list for discarded commercial chemical products, depending on its use and concentration[14][15]. Adherence to the procedures outlined in this guide is essential for maintaining regulatory compliance.

References

  • 1-(3-Bromopropyl)-4-methoxybenzene | C10H13BrO | CID 12776996 - PubChem. National Center for Biotechnology Information. [Link]

  • Management of waste containing polybrominated diphenyl ethers: A review. PubMed. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Other Disposal Guidance | I-WASTE DST. U.S. Environmental Protection Agency. [Link]

  • Review of polybrominated diphenyl ethers contamination in environmental compartments of recycling and landfill/dumping facilities. Taylor & Francis Online. [Link]

  • Managing waste that may contain brominated flame retardants. Ministry for the Environment. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Hazardous Waste Disposal Procedures. Oklahoma State University. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. University of Maryland. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromopropoxy)-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(3-Bromopropoxy)-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.